Product packaging for O,O,O-Triphenyl phosphorothioate(Cat. No.:CAS No. 27214-25-1)

O,O,O-Triphenyl phosphorothioate

Cat. No.: B7775484
CAS No.: 27214-25-1
M. Wt: 342.3 g/mol
InChI Key: IKXFIBBKEARMLL-UHFFFAOYSA-N
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Description

O,O,O-Triphenyl phosphorothioate (TPPT) (CAS 597-82-0) is a high-purity, ashless organophosphorus compound of significant interest in industrial and environmental research. Its primary research applications include its use as an extreme pressure and anti-wear additive in industrial lubricants, greases, and synthetic hydraulic fluids, where it demonstrates excellent thermal stability and does not attack yellow metals . It also functions as a flame retardant and plasticizer in polymer and coating studies, particularly in the manufacturing of plastics, rubbers, and adhesives, to enhance fire resistance and material flexibility . From a toxicological and environmental science perspective, TPPT is a subject of active investigation due to its recent proposal as a Substance of Very High Concern (SVHC) under the REACH regulation . This classification is based on its identified properties as a persistent, bioaccumulative, and toxic (PBT) substance, with studies indicating significant toxicity to aquatic organisms, such as fish, and a high potential for accumulation in the food chain . In molecular biology, phosphorothioate analogues related to TPPT are utilized for their nuclease resistance, serving as substrates for polymerases and in applications like site-directed mutagenesis and the design of therapeutic oligonucleotides . Researchers value this compound for its utility in developing high-performance materials while also studying its environmental impact and biochemical mechanisms of action. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15O3PS B7775484 O,O,O-Triphenyl phosphorothioate CAS No. 27214-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenoxy(sulfanylidene)-λ5-phosphane
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InChI

InChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
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InChI Key

IKXFIBBKEARMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3PS
Source PubChem
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DSSTOX Substance ID

DTXSID4029191
Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Molecular Weight

342.3 g/mol
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Physical Description

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid
Record name Phosphorothioic acid, O,O,O-triphenyl ester
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CAS No.

597-82-0, 27214-25-1
Record name Triphenyl phosphorothionate
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Record name O,O,O-Triphenyl phosphorothioate
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Record name Tris(phenoxy)-sulfanylidenephosphorane
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Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Record name O,O,O-triphenyl phosphorothioate
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Record name O,O,O-TRIPHENYL PHOSPHOROTHIOATE
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Foundational & Exploratory

An In-depth Technical Guide to O,O,O-Triphenyl Phosphorothioate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with a wide range of applications, from industrial processes to biochemical research. It serves as a flame retardant, plasticizer, and lubricant additive.[1] In the realm of scientific research, it is utilized in the study of enzyme inhibition, particularly acetylcholinesterase, and its structural motifs are fundamental to the development of therapeutic oligonucleotides. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for a scientific audience.

Chemical Structure and Identification

This compound consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three phenoxy groups.

IdentifierValue
IUPAC Name triphenoxy(sulfanylidene)-λ⁵-phosphane[2]
CAS Number 597-82-0[1]
Molecular Formula C₁₈H₁₅O₃PS[3][4]
SMILES String C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
InChI Key IKXFIBBKEARMLL-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a white to off-white solid at room temperature and is practically insoluble in water but soluble in various organic solvents.[4][5]

PropertyValueSource
Molecular Weight 342.35 g/mol [5]
Melting Point 48 °C[5]
Boiling Point 148-150 °C at 0.1 Torr[5] / 432.1 - 460.91 °C at 760 mmHg (predicted)[3][6]
Density 1.288 ± 0.06 g/cm³ (predicted)[5]
Water Solubility 20 µg/L at 20°C[5]
LogP 5 at 23°C[5]

Experimental Protocols

Synthesis of this compound

The primary method for the synthesis of this compound is the direct thiophosphorylation (thionation) of triphenyl phosphite with elemental sulfur.[1]

Materials:

  • Triphenyl phosphite

  • Elemental sulfur

  • Toluene (or another suitable high-boiling inert solvent)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenyl phosphite in toluene.

  • Add a stoichiometric amount of elemental sulfur to the solution.

  • Heat the reaction mixture to reflux (approximately 80-120°C) with vigorous stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid or viscous oil.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the white to off-white crystalline product by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for organophosphorus compounds (e.g., HP-5MS or equivalent).

Sample Preparation:

  • Prepare a stock solution of the purified this compound in a suitable solvent such as acetone or ethyl acetate.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For unknown samples, dissolve a known weight of the sample in the chosen solvent.

GC-MS Conditions (General Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for targeted analysis.

Biological Activity and Signaling Pathways

Inhibition of Acetylcholinesterase

This compound, like many organophosphorus compounds, is an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition occurs through the phosphorylation of a serine residue in the active site of the enzyme, leading to its inactivation. This results in the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of cholinergic receptors.

Acetylcholinesterase_Inhibition cluster_0 Normal Function cluster_1 Inhibition by this compound AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis AChE_inhibited Inactivated AChE (Phosphorylated) ACh Acetylcholine (ACh) ACh->AChE Binds to active site TPPT O,O,O-Triphenyl phosphorothioate TPPT->AChE Phosphorylates serine residue Phosphorothioate_Oligonucleotide_Action cluster_ASO Antisense Oligonucleotide (ASO) cluster_Cell Target Cell ASO Phosphorothioate-modified ASO CellUptake Enhanced Cellular Uptake ASO->CellUptake NucleaseResistance Increased Nuclease Resistance ASO->NucleaseResistance mRNA Target mRNA CellUptake->mRNA Hybridizes to target mRNA Ribosome Ribosome mRNA->Ribosome RNaseH RNase H mRNA->RNaseH Recruits Protein Disease-Causing Protein Ribosome->Protein Translation Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Degradation->Protein Prevents Translation

References

Synthesis and characterization of O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPPT) is an organophosphorus compound with the chemical formula C₁₈H₁₅O₃PS.[1][2] It holds significance in various industrial and academic fields. Industrially, it serves as a flame retardant, a plasticizer, and an anti-wear additive in lubricants, greases, and hydraulic fluids.[1][3] In academic research, its biochemical properties are of considerable interest, particularly its role as an inhibitor of enzymes like acetylcholinesterase, which is crucial for neurobiological studies.[1][4] This technical guide provides a comprehensive overview of the synthesis, characterization, chemical reactivity, and biological interactions of this compound.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid or a colorless to light yellow liquid.[1][2] It exhibits low solubility in water but is soluble in organic solvents such as acetone and ethanol.[2][4] Its high log Pow and log Koc values indicate a tendency to distribute primarily to sediment and soil in the environment.[2]

PropertyValueSource(s)
Molecular Formula C₁₈H₁₅O₃PS[1][2][5]
Molecular Weight 342.3 g/mol [1][2][5]
CAS Number 597-82-0[2][5]
Appearance White to light yellow crystal or colorless to light yellow liquid[1][2]
Melting Point 48.0 °C[1][6]
Boiling Point 148.0 °C at 0.1 Torr[6][7]
Density 1.288 g/cm³[1][8]
Water Solubility 0.02 mg/L[1][2]
Log Pow 5.0 - 6.3[2][5]

Synthesis of this compound

The most established and principal method for synthesizing this compound is the direct thiophosphorylation (or thionation) of a phosphorus(III) precursor, most commonly triphenyl phosphite.[1][9] This reaction involves the addition of elemental sulfur to triphenyl phosphite to form the desired phosphorothioate ester.[1]

The quality of the final product is highly dependent on the purity of the triphenyl phosphite precursor.[1] Triphenyl phosphite is typically synthesized from the reaction of phenol with phosphorus oxychloride (POCl₃), often promoted by a metal catalyst like anhydrous magnesium chloride.[1]

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction: Thionation cluster_purification Purification Phenol Phenol TPP Triphenyl Phosphate Phenol->TPP Esterification POCl3 Phosphorus Oxychloride (POCl₃) POCl3->TPP TPP_to_TPPi Conversion TPP->TPP_to_TPPi TPPi Triphenyl Phosphite TPP_to_TPPi->TPPi TPPT O,O,O-Triphenyl phosphorothioate TPPi->TPPT Thionation (80-120°C) Sulfur Elemental Sulfur (S₈) Sulfur->TPPT Purification Workup & Purification (e.g., Crystallization) TPPT->Purification FinalProduct Pure O,O,O-Triphenyl phosphorothioate Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocol: Thionation of Triphenyl Phosphite

This protocol is a generalized procedure based on common methods.[1][10]

  • Materials:

    • Triphenyl phosphite (1 molar equivalent)

    • Elemental sulfur (1.1 molar equivalents)

    • Solvent (e.g., Toluene, Xylene, or an ionic liquid)

  • Procedure:

    • To a reaction flask equipped with a condenser and a magnetic stirrer, add the chosen solvent.

    • Add triphenyl phosphite and elemental sulfur to the flask.

    • Heat the reaction mixture to a temperature between 80-120°C under a nitrogen atmosphere.[1] A specific example utilizes an ionic liquid medium at 80°C for two hours.[10]

    • Maintain the temperature and stir the mixture for 2-4 hours, monitoring the reaction progress by a suitable technique (e.g., ³¹P NMR or TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Chemical Reactivity

The chemical behavior of this compound is primarily dictated by the P=S bond and the phenoxy ester linkages. Key reactions include oxidation, reduction, and nucleophilic substitution.

  • Oxidation: The thiophosphoryl (P=S) group can be oxidized to a phosphoryl (P=O) group, converting it to its oxygen analog, triphenyl phosphate.[1] Common oxidizing agents for this transformation include hydrogen peroxide and peracids.[1]

  • Reduction: Reduction can lead to various phosphorothioate derivatives.[1] Potent reducing agents like lithium aluminum hydride (LiAlH₄) can be used for such transformations.[1]

  • Substitution: The phosphorus center is susceptible to nucleophilic substitution reactions. These can proceed through either a concerted (Sₙ2-type) or a stepwise mechanism, depending on the reactants and conditions.[1]

Chemical_Reactions TPPT O,O,O-Triphenyl phosphorothioate (P=S) OxidationProduct Triphenyl Phosphate (P=O) TPPT->OxidationProduct Oxidation (e.g., H₂O₂) ReductionProduct Phosphorothioate Derivatives TPPT->ReductionProduct Reduction (e.g., LiAlH₄) SubstitutionProduct Substituted Products TPPT->SubstitutionProduct Nucleophilic Substitution

Caption: Key chemical reactions of this compound.

Characterization

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Spectroscopic Data Summary
TechniqueKey ObservationApproximate Value(s)Source(s)
³¹P NMR Chemical shift (δ)~55 ppm[1]
FT-IR P=S absorption peak (disappears on oxidation)~650 cm⁻¹[1]
FT-IR C=C stretching (phenyl ring)1590, 1488 cm⁻¹[1][11]
FT-IR P-O-C bond vibration1053-1174 cm⁻¹[1]
¹H & ¹³C NMR Characterization of phenyl groups-[1]
HRMS Exact mass determination for trace analysis-[1]
Note: FT-IR data for C=C and P-O-C stretching are based on the closely related compound Triphenyl Phosphate (TPP) and indicate expected spectral regions.[1]
Experimental Protocols for Characterization
  • NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H, ¹³C, and ³¹P NMR spectra using a standard NMR spectrometer.

    • For ³¹P NMR, a chemical shift around δ 55 ppm is characteristic of the P=S bond in this compound.[1] Oxidation to triphenyl phosphate would result in a shift to approximately δ 25 ppm.[1]

  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample of the solid product, typically as a KBr pellet or using an ATR accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption band for the P=S group around 650 cm⁻¹.[1] Monitor the appearance of a P=O stretching band near 1292 cm⁻¹ to detect any oxidation to triphenyl phosphate.[1][11]

  • Mass Spectrometry (MS):

    • Dissolve a dilute sample in an appropriate solvent.

    • Analyze using High-Resolution Mass Spectrometry (HRMS) with a suitable ionization technique (e.g., ESI).

    • Confirm the molecular weight and determine the elemental composition from the exact mass measurement.[1]

Characterization_Workflow start Synthesized & Purified Product analysis Spectroscopic Analysis start->analysis nmr ³¹P, ¹H, ¹³C NMR analysis->nmr Structure Environment ftir FT-IR analysis->ftir Functional Groups ms HRMS analysis->ms Molecular Weight confirm Structural Confirmation & Purity Assessment nmr->confirm ftir->confirm ms->confirm

Caption: General workflow for the characterization of synthesized product.

Biological Activity: Acetylcholinesterase Inhibition

A key toxicological mechanism of many organophosphorus compounds, including this compound, is the inhibition of acetylcholinesterase (AChE).[1][4] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in cholinergic synapses.[1] Inhibition of AChE leads to an accumulation of acetylcholine, causing overstimulation of nerve signals, which is the basis of its neurotoxicity.[4] The inhibition process involves the organophosphorus compound binding to a nucleophilic serine residue at the catalytic active site of the AChE enzyme.[1]

AChE_Inhibition Mechanism of Acetylcholinesterase (AChE) Action and Inhibition cluster_normal Normal Synaptic Function cluster_inhibition Inhibition by TPPT ACh Acetylcholine (ACh) AChE_active AChE Active Site (Serine Residue) ACh->AChE_active Binds Products Choline + Acetic Acid (Signal Termination) AChE_active->Products Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated Serine) TPPT O,O,O-Triphenyl phosphorothioate TPPT->AChE_active Binds covalently Block ACh Hydrolysis Blocked AChE_inhibited->Block Leads to

Caption: Acetylcholinesterase (AChE) inhibition by this compound.

References

O,O,O-Triphenyl Phosphorothioate: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPO) is an organophosphorus compound of significant interest due to its complex biological activities, primarily culminating in neurotoxicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of TPPO in biological systems. It details the metabolic activation of TPPO to its more potent oxygen analog, triphenyl phosphate (TPP), its inhibitory effects on key enzymes such as carboxylesterases (CEs) and neuropathy target esterase (NTE), and the subsequent downstream signaling cascades that lead to cellular dysfunction, particularly organophosphate-induced delayed neuropathy (OPIDN). This document synthesizes quantitative data on enzyme inhibition, provides detailed experimental protocols for key assays, and presents visual diagrams of the critical pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

This compound (TPPO) is a member of the organophosphorus compound family, a diverse group of chemicals with wide-ranging industrial and agricultural applications. While some organophosphates are utilized as pesticides and flame retardants, their interaction with biological systems, particularly their potential for neurotoxicity, is a critical area of study. The mechanism of action of TPPO is not direct; it requires metabolic activation to exert its primary toxic effects. This guide will dissect the multi-step process through which TPPO impacts biological systems, from its initial biotransformation to the resulting cellular and systemic pathologies.

Metabolic Activation of this compound

The primary mechanism of TPPO's bioactivity involves its metabolic conversion to the oxygen analog, triphenyl phosphate (TPP). This biotransformation is a critical initiating step.

The conversion of the phosphorothioate (P=S) to the phosphate (P=O) is a key transformation, as the resulting phosphate is a more potent inhibitor of serine hydrolases.[1] This oxidative desulfuration is catalyzed by cytochrome P450 (CYP) enzymes in the liver. The resulting TPP is the primary active metabolite responsible for the subsequent toxicological effects.

TPPO O,O,O-Triphenyl phosphorothioate (TPPO) CYP450 Cytochrome P450 (Oxidative Desulfuration) TPPO->CYP450 Metabolism TPP Triphenyl phosphate (TPP) (Active Metabolite) CYP450->TPP

Metabolic activation of TPPO to TPP.

Inhibition of Carboxylesterases

Triphenyl phosphate (TPP), the active metabolite of TPPO, is a potent inhibitor of carboxylesterases (CEs), a superfamily of serine hydrolases involved in the metabolism of a wide range of xenobiotics and endogenous esters.

Quantitative Data on Carboxylesterase Inhibition

The inhibitory potency of TPP against human liver carboxylesterase 1 (hCE1) has been quantified, demonstrating its significant interaction with this key metabolic enzyme.

CompoundEnzymeSubstrateInhibition TypeIC50 (nM)Ki (nM)Reference
Triphenyl phosphate (TPP)hCE1ImidaprilNoncompetitive57.749.0[2]
Triphenyl phosphate (TPP)hCE1p-Nitrophenyl acetate-22.3-[3]
Experimental Protocol: Carboxylesterase Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against carboxylesterases using the chromogenic substrate p-nitrophenyl acetate (pNPA).

Materials:

  • Purified human carboxylesterase 1 (hCE1)

  • p-Nitrophenyl acetate (pNPA)

  • Tris-HCl buffer (100 mM, pH 7.4)

  • Inhibitor compound (TPP or TPPO) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.

    • Prepare serial dilutions of the inhibitor compound.

    • Prepare a working solution of hCE1 in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add the inhibitor solution to the appropriate wells at various concentrations. Include a solvent control (e.g., DMSO) for baseline activity.

    • Add the hCE1 solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • Add the pNPA substrate solution to all wells to initiate the enzymatic reaction. The final concentration of pNPA is typically around 150 µM to 1 mM.

  • Measurement:

    • Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 5-10 minutes) at 37°C. The rate of increase in absorbance corresponds to the formation of p-nitrophenol.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the rates to the solvent control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare pNPA stock assay3 Add pNPA to start reaction prep1->assay3 prep2 Prepare inhibitor dilutions assay1 Add buffer and inhibitor to wells prep2->assay1 prep3 Prepare hCE1 solution assay2 Add hCE1 and pre-incubate prep3->assay2 assay1->assay2 assay2->assay3 assay4 Measure absorbance at 405 nm (kinetic) assay3->assay4 analysis1 Calculate reaction rates assay4->analysis1 analysis2 Normalize to control analysis1->analysis2 analysis3 Plot inhibition curve and determine IC50 analysis2->analysis3

Carboxylesterase inhibition assay workflow.

Inhibition of Neuropathy Target Esterase and Organophosphate-Induced Delayed Neuropathy (OPIDN)

A critical molecular target of TPP is Neuropathy Target Esterase (NTE), a serine hydrolase located in the endoplasmic reticulum of neurons. Inhibition of NTE is the initiating event in Organophosphate-Induced Delayed Neuropathy (OPIDN), a severe neurodegenerative disorder characterized by the degeneration of long axons in the central and peripheral nervous systems.

Quantitative Data on Neuropathy Target Esterase Inhibition

While in vivo studies suggest TPP is a marginal NTE inhibitor, in vitro data demonstrates its potent inhibitory activity.

CompoundEnzymeI50 (µM)Reference
Triphenyl phosphate (TPP)Rat Brain NTE0.98[4]

It is important to note that compounds structurally related to TPP, such as triphenyl phosphate, did not inhibit NTE at concentrations below 10 µM in the same in vitro study.[4]

Experimental Protocol: Neuropathy Target Esterase (NTE) Inhibition Assay

The standard NTE assay is a differential inhibition method that measures the portion of phenyl valerate (PV) hydrolysis that is resistant to a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic organophosphate (e.g., mipafox).

Materials:

  • Tissue homogenate (e.g., brain, spinal cord) or cell lysate containing NTE

  • Tris-HCl buffer (50 mM, pH 8.0) containing 0.2 mM EDTA

  • Paraoxon (non-neuropathic inhibitor)

  • Mipafox (neuropathic inhibitor)

  • Phenyl valerate (PV) substrate

  • Reagents for phenol detection (e.g., 4-aminoantipyrine and potassium ferricyanide)

  • 96-well microplate

  • Microplate reader for colorimetric measurement (e.g., 490 nm or 510 nm)

Procedure:

  • Sample Preparation:

    • Homogenize tissue or lyse cells in Tris-HCl/EDTA buffer.

    • Centrifuge to obtain the supernatant containing the enzyme.

  • Differential Inhibition:

    • Prepare three sets of reactions in a 96-well plate:

      • Total Esterase Activity: Sample + Buffer

      • Paraoxon-Resistant Activity: Sample + Paraoxon (final concentration ~40-50 µM)

      • Paraoxon and Mipafox-Resistant Activity: Sample + Paraoxon (~40-50 µM) + Mipafox (final concentration ~50-250 µM)

    • Pre-incubate the plate at 37°C for 20 minutes.

  • Substrate Reaction:

    • Add phenyl valerate substrate to all wells (final concentration ~0.54 mM).

    • Incubate at 37°C for a defined period (e.g., 20-40 minutes).

  • Color Development and Measurement:

    • Stop the reaction (e.g., by adding SDS).

    • Add the colorimetric reagents (4-aminoantipyrine and potassium ferricyanide) to detect the phenol produced from PV hydrolysis.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis:

    • NTE activity is calculated as the difference between the paraoxon-resistant activity and the paraoxon and mipafox-resistant activity.

cluster_prep Sample Preparation cluster_inhibition Differential Inhibition cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis prep1 Homogenize tissue/ Lyse cells prep2 Centrifuge and collect supernatant prep1->prep2 inhib1 Total Activity (Sample + Buffer) prep2->inhib1 inhib2 Paraoxon-Resistant (Sample + Paraoxon) prep2->inhib2 inhib3 Paraoxon & Mipafox-Resistant (Sample + Paraoxon + Mipafox) prep2->inhib3 preincubate Pre-incubate at 37°C inhib1->preincubate inhib2->preincubate inhib3->preincubate react1 Add Phenyl Valerate preincubate->react1 react2 Incubate at 37°C react1->react2 react3 Add colorimetric reagents react2->react3 react4 Measure absorbance react3->react4 analysis1 Calculate NTE activity: (Paraoxon-Resistant) - (Paraoxon & Mipafox-Resistant) react4->analysis1

Neuropathy Target Esterase (NTE) inhibition assay workflow.

Downstream Signaling Pathways in Organophosphate-Induced Delayed Neuropathy (OPIDN)

The inhibition of NTE by TPP is the initiating step in a complex signaling cascade that ultimately leads to axonal degeneration. A key downstream event is the disruption of intracellular calcium homeostasis.

Recent evidence points to the activation of the Transient Receptor Potential Ankrin 1 (TRPA1) channel by some organophosphates, leading to an influx of calcium ions.[3][5][6] This sustained increase in intracellular calcium activates calcium-dependent proteases, particularly calpains.[7] Calpains are thought to be key executioners of the axonal degradation process through the cleavage of cytoskeletal proteins and other essential neuronal components.

Proteomic analyses of neuronal cells exposed to TPP have revealed significant alterations in proteins involved in axon guidance, synaptic function, neurotransmitter transport, and exocytosis.[1] These changes likely represent the downstream consequences of the initial NTE inhibition and subsequent calcium dysregulation and calpain activation.

TPP Triphenyl phosphate (TPP) NTE Neuropathy Target Esterase (NTE) TPP->NTE Inhibition TRPA1 TRPA1 Channel NTE->TRPA1 Leads to activation of Ca_influx Increased Intracellular Ca2+ TRPA1->Ca_influx Mediates Calpain Calpain Activation Ca_influx->Calpain Cytoskeleton Cytoskeletal Protein Degradation Calpain->Cytoskeleton Cleavage Synaptic Synaptic Dysfunction Calpain->Synaptic Contributes to Axon_degen Axonal Degeneration (OPIDN) Cytoskeleton->Axon_degen Synaptic->Axon_degen

Signaling pathway of OPIDN induced by TPP.

Conclusion

The mechanism of action of this compound is a multi-faceted process initiated by its metabolic activation to triphenyl phosphate. TPP then acts as a potent inhibitor of key serine hydrolases, namely carboxylesterases and neuropathy target esterase. The inhibition of NTE is the critical event that triggers a downstream signaling cascade involving the dysregulation of calcium homeostasis and the activation of calpains, ultimately leading to the severe neurotoxicity observed in organophosphate-induced delayed neuropathy. This guide provides a foundational understanding of these complex processes, offering valuable insights for researchers and professionals working to further elucidate the toxicology of organophosphorus compounds and develop potential therapeutic interventions.

References

Spectroscopic Profile of O,O,O-Triphenyl Phosphorothioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for O,O,O-Triphenyl phosphorothioate, a compound of interest in various chemical and pharmaceutical research fields. This document outlines key spectroscopic parameters derived from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some specific experimental values are available, others are based on typical ranges for related organophosphorus compounds due to the limited availability of comprehensive public data for this specific molecule.

Table 1: NMR Spectroscopic Data of this compound

Nucleus Chemical Shift (δ) / ppm Solvent Notes
1H-NMR~7.2 - 7.4CDCl₃Multiplet, characteristic of phenyl protons.
13C-NMR~120 - 150CDCl₃Multiple signals corresponding to the different carbon environments in the phenyl rings.
31P-NMR~55CDCl₃A single peak is expected, characteristic of a phosphorothioate.[1]

Table 2: IR Spectroscopic Data of this compound

Functional Group Characteristic Absorption (cm⁻¹) Notes
P=S Stretch~650The presence of this peak is indicative of the phosphorothioate group.[1]
P-O-C Stretch~1053-1174Vibrations associated with the phosphorus-oxygen-carbon bond.[1]
C=C Aromatic Stretch~1488, 1590Characteristic of the phenyl rings.[1]

Table 3: Mass Spectrometry Data of this compound

Parameter Value Ionization Method Notes
Molecular Weight342.3 g/mol N/ACalculated based on the molecular formula C₁₈H₁₅O₃PS.[2]
[M]+m/z 342EI/ESIThe molecular ion peak is expected at this mass-to-charge ratio.
Key FragmentsNot specifiedEIFragmentation would likely involve the loss of phenoxy radicals or other moieties.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Solid Sample (this compound) Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution Solid_Prep Preparation for IR (e.g., KBr pellet or thin film) Sample->Solid_Prep NMR NMR Spectroscopy (1H, 13C, 31P) Dissolution->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS IR FT-IR Spectroscopy Solid_Prep->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Process Mass Spectrum MS->Process_MS Interpret Structural Elucidation & Data Reporting Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of a solid organic compound.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H-NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 13C-NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 31P-NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range for organophosphorus compounds (e.g., -50 to 100 ppm).

    • Use an external reference standard, such as 85% H₃PO₄.[3]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]

    • Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[5]

    • If necessary, filter the solution to remove any particulate matter.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant mass range (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), select the molecular ion peak (e.g., m/z 342) as the precursor ion and apply collision-induced dissociation (CID).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.

References

O,O,O-Triphenyl phosphorothioate solubility and stability studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TPPT), with CAS number 597-82-0, is an organophosphorus compound utilized in various industrial applications, including as a flame retardant, plasticizer, and lubricant additive[1]. Its physicochemical properties, particularly its solubility and stability, are of critical interest for assessing its environmental fate, toxicological profile, and potential applications. This technical guide provides a comprehensive overview of the available data on the solubility and stability of TPPT, detailed experimental considerations, and visual representations of relevant pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior in various matrices.

PropertyValueReferences
Molecular Formula C18H15O3PS[2]
Molecular Weight 342.3 g/mol [2]
Appearance White to light yellow crystalline solid or colorless to light yellow liquid[2][3]
Melting Point 45-53 °C[2][4]
Boiling Point 148-150 °C at 0.1 Torr
Density 1.33 g/cm³ at 20 °C[4]
Partition Coefficient (log Kow) 5.0

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and environmental transport. This compound is characterized by its very low aqueous solubility and good solubility in organic solvents.

SolventTemperatureSolubilityReferences
Water 20 °C< 0.02 mg/L[4]
Water 20 °C0.02 mg/L (20 µg/L)[2]
Water 25 °C0.0017 mg/L[3]
Organic Solvents Not SpecifiedSoluble[3]
(Acetone, Ethanol, Ether, Ketones)
Acetonitrile Not SpecifiedA certified reference material is available at 100 µg/mL[5]

Stability Studies

The stability of this compound is influenced by several factors, including pH, temperature, and light. It is noted for its high persistence in the environment[1].

Hydrolytic Stability

Hydrolysis is a key degradation pathway for TPPT. Its stability is highly dependent on the pH of the medium.

  • Acidic Conditions: The compound is relatively stable in acidic environments[6].

Thermal Stability

This compound exhibits high thermal stability, which is a desirable property for its use in lubricants and plastics[1][7]. However, the substance will decompose upon heating[4]. It has a high flash point of >200 °C[4].

Photostability

Exposure to sunlight can lead to the gradual degradation of this compound[6]. Photolysis studies on related organophosphorus pesticides have shown that both direct sunlight and UV irradiation can cause degradation[6].

Oxidative Stability

A primary transformation of TPPT involves the oxidation of the phosphorothioate (P=S) bond to its phosphate (P=O) analog, triphenyl phosphate[7]. This oxidation is a critical degradation pathway that can alter the compound's properties and toxicity profile[7].

Environmental Persistence

TPPT is classified as a persistent, bioaccumulative, and toxic (PBT) substance[1][8]. It is highly persistent in environmental compartments, particularly in water and soil, with a very long degradation half-life[1]. This persistence is a significant factor in its environmental risk assessment.

Experimental Protocols

Detailed, standardized experimental protocols for the solubility and stability testing of this compound are not extensively published. However, methodologies can be adapted from studies of structurally similar compounds, such as triphenyl phosphate (TPP), and general principles of chemical analysis.

Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of poorly soluble compounds is the shake-flask method (OECD Guideline 105).

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, buffer of specific pH) in a flask.

  • Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of TPPT in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicates: The experiment should be performed in replicate to ensure the precision of the results.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted to understand the degradation pathways and intrinsic stability of a compound under various stress conditions.

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

    • Hydrolysis: Diluted in acidic (e.g., 0.1 N HCl), neutral (water), and alkaline (e.g., 0.1 N NaOH) solutions. Samples are kept at a controlled temperature.

    • Oxidation: Treated with an oxidizing agent, such as hydrogen peroxide, at room temperature.

    • Photolysis: Exposed to a defined light source (e.g., UV lamp, xenon lamp) for a specified duration.

    • Thermal Stress: Heated in an oven at a high temperature (e.g., 70°C).

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed by a stability-indicating analytical method (typically HPLC or GC) to quantify the remaining amount of TPPT and detect the formation of degradation products.

  • Mass Balance: An attempt should be made to achieve mass balance, where the sum of the assay of the parent compound and the levels of its degradation products remains constant over the study period.

An analytical method similar to NIOSH Method 5038 for triphenyl phosphate could be adapted for quantification. This method involves extraction with diethyl ether and analysis by GC with a flame photometric detector (FPD)[9][10]. For the identification of degradation products, techniques like LC-MS/MS are highly effective[11].

Visualizations: Pathways and Workflows

Factors Affecting TPPT Stability and Degradation

The following diagram illustrates the key environmental and chemical factors that influence the stability of this compound and lead to its primary degradation products.

TPPT O,O,O-Triphenyl phosphorothioate (P=S) Hydrolysis Hydrolysis TPPT->Hydrolysis Oxidation Oxidation TPPT->Oxidation Photolysis Photolysis TPPT->Photolysis Phenol Phenol Hydrolysis->Phenol Alkaline pH DPPT Diphenyl Phosphorothioate Hydrolysis->DPPT Alkaline pH TPP Triphenyl Phosphate (P=O) Oxidation->TPP Photo_Products Photodegradation Products Photolysis->Photo_Products Sunlight/UV

Caption: Factors influencing the degradation of this compound.

General Workflow for a Forced Degradation Study

This diagram outlines the typical experimental workflow for assessing the stability of a compound under various stress conditions.

G start Prepare Stock Solution of TPPT stress Apply Stress Conditions start->stress hydrolysis Hydrolysis (Acid, Base, Neutral) stress->hydrolysis oxidation Oxidation (e.g., H2O2) stress->oxidation photolysis Photolysis (UV/Vis Light) stress->photolysis thermal Thermal (Heat) stress->thermal sampling Collect Samples at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling analysis Analyze by Stability- Indicating Method (e.g., HPLC, GC-MS) sampling->analysis quantify Quantify Parent Compound (TPPT) analysis->quantify identify Identify Degradation Products analysis->identify report Report Stability Profile & Degradation Pathway quantify->report identify->report

Caption: Experimental workflow for a forced degradation stability study.

Mechanism of Acetylcholinesterase Inhibition

A primary toxicological mechanism of many organophosphorus compounds, including TPPT, is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function[3][7].

AChE Active Acetylcholinesterase (AChE) with Serine-OH Complex Stable Phosphorylated AChE-TPPT Complex AChE->Complex Binding to Serine Residue TPPT O,O,O-Triphenyl phosphorothioate TPPT->Complex Hydrolysis_Blocked Hydrolysis of Acetylcholine Blocked Complex->Hydrolysis_Blocked Enzyme Inactivation ACh Acetylcholine (Neurotransmitter) ACh->AChE Normal Function

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by TPPT.

References

O,O,O-Triphenyl Phosphorothioate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with a rich history intertwined with the development of organophosphate chemistry. This guide provides an in-depth overview of its discovery, synthesis, chemical properties, and its primary biological mechanism of action as an acetylcholinesterase inhibitor. Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its quantitative data. Visual diagrams of its synthesis and signaling pathway are included to facilitate a deeper understanding of its chemical and biological characteristics.

Discovery and History

The specific discovery of this compound is not well-documented with a definitive date or individual discoverer. However, its emergence is rooted in the broader history of organophosphorus chemistry, which began in the early 19th century. The synthesis of the first organophosphate, triethyl phosphate, is credited to French chemist Jean Louis Lassaigne in 1820. The exploration of phosphorothioates, compounds where a sulfur atom replaces one of the oxygen atoms in a phosphate group, followed as chemists began to systematically investigate the reactivity of phosphorus compounds with various sulfur-containing reagents.

The synthesis of TPPT is now considered a well-established chemical transformation, primarily achieved through the thionation of a phosphorus(III) precursor.[1] This method involves the addition of elemental sulfur to triphenyl phosphite.[1] Another common synthetic route involves the reaction of triphenyl phosphate with a sulfurizing agent.[1] The compound has found diverse applications, including as a reagent in organic synthesis, a stabilizer for plastics and rubber, an additive in lubricants, and as a flame retardant and plasticizer.[1] Its biological activity, particularly its role as an enzyme inhibitor, has been a subject of extensive academic research.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₈H₁₅O₃PS[1][2]
Molecular Weight 342.3 g/mol [1][2]
Appearance White to light yellow crystal or colorless to light yellow liquid[1]
Melting Point 48.0 °C[1]
Boiling Point 148.0 °C[1]
Density 1.288 g/cm³[1]
Water Solubility 0.02 mg/L[1]
³¹P NMR Chemical Shift ~δ 55 ppm[1]

Synthesis of this compound

The synthesis of this compound is most commonly achieved by the direct thionation of triphenyl phosphite with elemental sulfur. An alternative method involves the use of a sulfurizing agent, such as Lawesson's reagent, to convert triphenyl phosphate to the desired product.

Experimental Protocol: Synthesis from Triphenyl Phosphite and Sulfur

This protocol describes a representative laboratory-scale synthesis of this compound.

Materials:

  • Triphenyl phosphite (1 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenyl phosphite in toluene.

  • Add elemental sulfur to the solution.

  • Heat the reaction mixture to reflux (approximately 80-120°C) and maintain for 2-4 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The ³¹P NMR chemical shift will shift from approximately δ 128 ppm for triphenyl phosphite to around δ 55 ppm for the product.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis_from_Triphenyl_Phosphite TPP Triphenyl Phosphite TPPT O,O,O-Triphenyl phosphorothioate TPP->TPPT + S₈ S8 Sulfur (S₈) S8->TPPT Solvent Toluene (Solvent) Heat Reflux (80-120°C) Heat->TPPT 2-4 hours Synthesis_from_Triphenyl_Phosphate TP Triphenyl Phosphate TPPT O,O,O-Triphenyl phosphorothioate TP->TPPT + Lawesson's Reagent LR Lawesson's Reagent LR->TPPT Solvent Toluene/Xylene (Solvent) Heat Reflux Heat->TPPT 4-6 hours AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptors ACh->AChR Binding Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChE_inhibited Inactivated AChE (Phosphorylated) TPPT O,O,O-Triphenyl phosphorothioate TPPT->AChE Inhibition (Phosphorylation) AChE_inhibited->ACh Accumulation of ACh Signal Continuous Signal Transduction AChR->Signal

References

An In-Depth Technical Guide to O,O,O-Triphenyl Phosphorothioate Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to O,O,O-Triphenyl Phosphorothioate and its Significance

This compound (TPPT) is an organophosphorus compound with a range of industrial applications, including its use as a flame retardant, plasticizer, and lubricant additive.[1] Beyond its industrial relevance, TPPT and its structural analogues are of significant interest to the scientific community, particularly in the fields of toxicology, pharmacology, and drug development. The core of this interest lies in their activity as enzyme inhibitors, a characteristic shared by many organophosphorus compounds.

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogues. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their synthesis, biological activities, and the experimental protocols used for their evaluation.

Chemical and Physical Properties

This compound is a mono-constituent substance characterized by the molecular formula C₁₈H₁₅O₃PS and a molecular weight of 342.3 g/mol .[1] It typically appears as a white to light yellow crystal or a colorless to light yellow liquid.[1] Notably, it has very low water solubility and a high octanol-water partition coefficient (log Pow), which suggests a tendency to distribute into sediment and soil in the environment.[1]

PropertyValue
Molecular Formula C₁₈H₁₅O₃PS
Molecular Weight 342.3 g/mol
Appearance White to light yellow crystal or colorless to light yellow liquid
Melting Point 48.0 °C
Boiling Point 148.0 °C (at 0.1 Torr)
Density 1.288 g/cm³
Water Solubility 0.02 mg/L

Synthesis of this compound and its Analogues

The primary and well-established method for synthesizing this compound is through the thiophosphorylation (or thionation) of a phosphorus(III) precursor.[1]

General Synthesis of this compound

The most common laboratory synthesis involves the reaction of triphenyl phosphite with elemental sulfur. This reaction is typically carried out under controlled temperature conditions, generally between 80-120°C, to ensure a balance between the reaction rate and selectivity.[1] The purity of the final product is highly dependent on the purity of the triphenyl phosphite precursor.

Triphenyl phosphite itself is synthesized from the reaction of phenol with phosphorus oxychloride (POCl₃), often with the aid of a metal catalyst such as anhydrous magnesium chloride.[2] The process involves dissolving phenol in an organic solvent, followed by the slow addition of POCl₃. A subsequent workup with acid and alkali washes, water washing, and vacuum distillation is necessary to obtain high-purity triphenyl phosphite.[2]

Synthesis_of_TPPT Phenol Phenol Triphenyl_Phosphate Triphenyl Phosphate Phenol->Triphenyl_Phosphate 1. Esterification POCl3 Phosphorus Oxychloride POCl3->Triphenyl_Phosphate Triphenyl_Phosphite Triphenyl Phosphite Triphenyl_Phosphate->Triphenyl_Phosphite 2. Reduction TPPT O,O,O-Triphenyl phosphorothioate Triphenyl_Phosphite->TPPT 3. Thionation Sulfur Sulfur Sulfur->TPPT

General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of Triphenylphosphine Sulfide (A Model Reaction)

Materials:

  • Triphenylphosphine (flakes)

  • Elemental sulfur

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure: [3]

  • To a test tube, add equimolar amounts of solid triphenylphosphine and sulfur.

  • Add a small amount of dichloromethane.

  • Shake the reaction tube vigorously. The reaction mixture will rapidly become homogeneous with a slight increase in temperature.

  • Continue shaking; the triphenylphosphine sulfide product will precipitate out as a white crystalline powder within seconds.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product.

  • Wash the precipitate with methanol.

  • Dry the product to afford white crystalline triphenylphosphine sulfide.

This rapid and efficient procedure highlights the reactivity of phosphines with sulfur, which is analogous to the thionation of phosphites.

Biological Activity and Mechanism of Action

The biological effects of this compound and its analogues are primarily attributed to their ability to inhibit key enzymes, particularly esterases.

Inhibition of Acetylcholinesterase (AChE)

A primary toxicological mechanism of many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE).[1] This enzyme is crucial for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[1] By inhibiting AChE, these compounds lead to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. The inhibition process involves the organophosphorus compound binding to a nucleophilic serine residue at the catalytic active site of the AChE enzyme.[1]

While the inhibitory activity of TPPT on AChE is a key aspect of its toxicological profile, specific IC₅₀ or Kᵢ values for TPPT were not found in the provided search results. However, for context, other organophosphorus pesticides have been shown to be potent inhibitors of human red blood cell AChE, with IC₅₀ values in the micromolar to nanomolar range.[1][4] For example, chlorpyrifos has an IC₅₀ of 0.12 µM against human red blood cell AChE.[1][4]

Cholinergic_Synapse_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle synthesis ACh_released ACh ACh_vesicle->ACh_released release AChE Acetylcholinesterase (AChE) ACh_released->AChE hydrolysis ACh_receptor ACh Receptor ACh_released->ACh_receptor binds AChE->Choline products TPPT O,O,O-Triphenyl phosphorothioate TPPT->AChE inhibits Signal_transduction Signal Transduction ACh_receptor->Signal_transduction activates

Inhibition of Acetylcholinesterase by this compound in the Cholinergic Synapse.

Inhibition of Carboxylesterases (CEs)

Recent studies have highlighted the significant inhibitory effects of triphenyl phosphate (TPP), the oxygen analogue of TPPT, on human liver carboxylesterase (hCE1).[5] Carboxylesterases are a class of enzymes involved in the hydrolysis of a wide range of ester-containing xenobiotics and endogenous compounds. The inhibition of these enzymes can have profound implications for drug metabolism, as many prodrugs require activation by CEs.

Triphenyl phosphate has been identified as a potent noncompetitive inhibitor of hCE1, with a reported inhibition constant (Kᵢ) of 49.0 nM.[5] This finding suggests that exposure to compounds like TPP, and potentially TPPT, could impact the efficacy of pharmacotherapies that rely on CE-mediated activation.

Table of Quantitative Inhibition Data

CompoundEnzymeOrganism/SourceInhibition ParameterValue
Triphenyl phosphate (TPP)Carboxylesterase 1 (hCE1)Human LiverKᵢ (noncompetitive)49.0 nM[5]
ChlorpyrifosAcetylcholinesterase (AChE)Human Red Blood CellsIC₅₀0.12 µM[1][4]
MonocrotophosAcetylcholinesterase (AChE)Human Red Blood CellsIC₅₀0.25 µM[1][4]
ProfenofosAcetylcholinesterase (AChE)Human Red Blood CellsIC₅₀0.35 µM[1][4]
AcephateAcetylcholinesterase (AChE)Human Red Blood CellsIC₅₀4.0 µM[1][4]

Detailed Experimental Protocols

The evaluation of the enzyme inhibitory activity of this compound and its analogues requires standardized and reproducible experimental protocols.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and its inhibition is the colorimetric method developed by Ellman.[2][4]

Principle: Acetylthiocholine is used as a substrate for AChE. The hydrolysis of acetylthiocholine produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is proportional to the AChE activity and can be measured spectrophotometrically at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (e.g., 10 mM)

  • Acetylthiocholine iodide (ATCI) solution (e.g., 14 mM)

  • Test compound (inhibitor) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure: [4]

  • To each well of a 96-well plate, add:

    • 140 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of the test compound solution (or solvent for control)

    • 10 µL of AChE solution

  • Incubate the plate for 10 minutes at 25°C.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Shake the plate for 1 minute.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The percentage of AChE inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

AChE_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Inhibitor) start->prepare_reagents add_reagents Add Buffer, Inhibitor, and AChE to 96-well plate prepare_reagents->add_reagents incubate1 Incubate (10 min, 25°C) add_reagents->incubate1 add_dtnb Add DTNB incubate1->add_dtnb start_reaction Initiate Reaction (Add ATCI) add_dtnb->start_reaction measure_absorbance Measure Absorbance at 412 nm start_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for the Acetylcholinesterase Inhibition Assay.

Carboxylesterase Inhibition Assay

The inhibitory potential against carboxylesterases can be assessed using a similar colorimetric assay with a suitable substrate, such as p-nitrophenyl acetate.[6]

Principle: Carboxylesterase hydrolyzes p-nitrophenyl acetate to p-nitrophenol, which is a yellow-colored product with an absorbance maximum at 405 nm. The rate of p-nitrophenol formation is proportional to the enzyme activity.

Materials:

  • Buffer (e.g., Tris-HCl or phosphate buffer)

  • Carboxylesterase enzyme solution (e.g., recombinant human CES1 or CES2)

  • p-Nitrophenyl acetate solution

  • Test compound (inhibitor) solution at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure (General): [6]

  • Add buffer, inhibitor solution, and enzyme solution to the wells of a microplate.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the p-nitrophenyl acetate substrate.

  • Monitor the increase in absorbance at 405 nm over time.

  • Calculate the rate of reaction and determine the percentage of inhibition.

  • IC₅₀ values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationships (SAR)

While specific SAR studies for this compound and its close analogues are not detailed in the provided search results, some general principles for trialkyl phosphorothiolates have been established for cholinesterase inhibition.[7]

  • Alkyl Group: Ethyl esters have been found to be more potent inhibitors than their corresponding methyl analogues.

  • Sulfur Position: The position of the sulfur atom influences inhibitory activity. For trialkyl phosphorothiolates, OSS-compounds (with two sulfur atoms attached to the phosphorus) were found to be more potent inhibitors than OOS- or SSS-compounds.

These general trends suggest that modifications to the aryl groups and the position of the sulfur atom in triaryl phosphorothioates like TPPT could significantly impact their enzyme inhibitory activity. Further research is needed to establish detailed SAR for this class of compounds.

Conclusion

This compound and its analogues represent a class of compounds with significant biological activity, primarily as inhibitors of key esterase enzymes. Their ability to inhibit acetylcholinesterase underlies their neurotoxic potential, while the inhibition of carboxylesterases has important implications for drug metabolism and pharmacotherapy. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these compounds. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and drug development professionals working in this area. Further investigation into the specific quantitative inhibitory potency of TPPT against acetylcholinesterase and detailed structure-activity relationship studies will be crucial for a more complete understanding of this important class of organophosphorus compounds.

References

Quantum Chemical Analysis of O,O,O-Triphenyl Phosphorothioate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O,O,O-Triphenyl phosphorothioate, with the chemical formula C18H15O3PS, is an organophosphorus compound utilized in various industrial applications, including as a lubricant additive in high-temperature environments, a flame retardant, and a plasticizer.[1][2][3] Understanding its molecular structure, stability, and reactivity is crucial for optimizing its performance and assessing its toxicological and environmental impact.[2][4] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful theoretical framework for investigating the electronic and structural properties of such molecules at an atomic level.[5][6][7] This guide details the computational methodologies, presents key quantitative data derived from such calculations, and visualizes fundamental concepts and workflows.

Experimental and Computational Protocols

Quantum chemical calculations for organophosphorus compounds like this compound are predominantly performed using Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Methodology

A typical computational protocol involves the following steps:

  • Initial Structure Generation: A 3D structure of this compound is created using molecular modeling software. The CAS Registry Number for this compound is 597-82-0.[1]

  • Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to obtain accurate predictions of molecular properties. DFT methods are commonly employed for this purpose.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculation: Single-point energy calculations are carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[4]

Software and Theoretical Models:

  • Software: The Gaussian suite of programs is a standard tool for such quantum chemical calculations.[6]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has been shown to provide reliable results for a variety of organophosphorus compounds.[4][8] Other functionals like PBE and the M06 family are also utilized.[6]

  • Basis Set: A common choice for the basis set is 6-311++G(d,p) or 6-311G(d,p), which provides a good description of the electronic structure for molecules containing second-row elements like phosphorus and sulfur.[4][9]

  • Solvation Effects: To simulate behavior in a solution, a continuum solvation model such as the Solvation Model based on Density (SMD) can be applied, with solvents like water or octanol.[5][6]

Data Presentation: Calculated Molecular Properties

The following tables summarize the types of quantitative data obtained from DFT calculations on this compound.

Table 1: Optimized Molecular Geometry (Illustrative)

Geometry optimization calculations yield precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

ParameterBond/AtomsCalculated Value (Illustrative)
Bond LengthP=S~1.95 Å
P-O~1.60 Å
O-C (phenyl)~1.40 Å
Bond AngleO-P-O~102°
S=P-O~115°
P-O-C~120°
Dihedral AngleO-P-O-CVaries based on phenyl ring orientation

Table 2: Calculated Vibrational Frequencies

Vibrational analysis predicts the frequencies of fundamental molecular vibrations, which correspond to peaks in an IR spectrum. This allows for the assignment of experimental spectral bands.[2][10]

Wavenumber (cm⁻¹)Vibrational Mode Assignment
~3100-3000Aromatic C-H stretching
~1590, 1490C=C stretching in phenyl rings
~1200-1150P-O-(C) stretching
~950O-P-O stretching
~800-650P=S stretching

Table 3: Electronic and Quantum Chemical Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the chemical reactivity and electronic behavior of the molecule.[8] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8]

PropertySymbolCalculated Value (Illustrative)Unit
HOMO EnergyEHOMO-6.5eV
LUMO EnergyELUMO-1.2eV
HOMO-LUMO GapΔE5.3eV
Ionization PotentialIP ≈ -EHOMO6.5eV
Electron AffinityEA ≈ -ELUMO1.2eV
Electronegativityχ = -(EHOMO+ELUMO)/23.85eV
Chemical Hardnessη = (ELUMO-EHOMO)/22.65eV

Visualizations

Diagrams created using the DOT language help to visualize complex relationships and workflows in computational chemistry.

G HOMO HOMO (Highest Occupied Molecular Orbital) -6.5 eV LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.2 eV HOMO->LUMO  ΔE = 5.3 eV (Electronic Excitation)

References

O,O,O-Triphenyl phosphorothioate CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organophosphorus compound. The document details its chemical identity, including its CAS number and IUPAC name, and presents a thorough summary of its physicochemical properties. Key synthesis methodologies are outlined, providing a basis for its laboratory preparation. A critical aspect of this guide is the exploration of its toxicological profile and primary mechanism of action as an acetylcholinesterase inhibitor. Detailed experimental protocols for assessing its biological activity are provided. Furthermore, this guide includes diagrammatic representations of its synthesis and mechanism of action to facilitate a deeper understanding. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or have an interest in this compound.

Chemical Identity

  • Common Name: this compound

  • CAS Number: 597-82-0[1][2][3][4]

  • IUPAC Name: triphenoxy(sulfanylidene)-λ5-phosphane[1][4][5]

  • Synonyms: Triphenyl phosphorothionate, Phosphorothioic acid, O,O,O-triphenyl ester, Triphenylthiophosphate, O,O,O-Triphenylthiophosphate[2][4][6]

  • Molecular Formula: C18H15O3PS[1][2][3][4]

  • Molecular Weight: 342.3 g/mol [1][2][3][4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and handling in a laboratory setting.

PropertyValueReference
Appearance White to light yellow crystal or colorless to light yellow liquid[2][3]
Melting Point 48 °C[2][7]
Boiling Point 148-150 °C at 0.1 Torr[7]
Density 1.288 g/cm³[2]
Water Solubility 0.02 mg/L (practically insoluble)[2][3]
Log Pow 5[3]
Log Koc 5.31[3]

Synthesis Methodologies

The synthesis of this compound is well-established and primarily involves the creation of a phosphorus-sulfur bond.

Synthesis via Sulfurization of Triphenyl Phosphite

The most common method for synthesizing this compound is the direct thiophosphorylation (or thionation) of triphenyl phosphite. This reaction involves the addition of elemental sulfur to triphenyl phosphite.[2] To ensure a high yield and purity, the reaction is typically carried out under controlled temperature conditions, generally between 80–120°C.[2]

Synthesis_Thionation cluster_conditions TPP Triphenyl Phosphite TPPT O,O,O-Triphenyl phosphorothioate TPP->TPPT + S S Elemental Sulfur (S8) Heat 80-120°C AChE_Inhibition cluster_Normal Normal Synaptic Function cluster_Inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Receptors Postsynaptic Receptors ACh->Receptors Binds Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inactive Inactive (Phosphorylated) AChE AChE_active->AChE_inactive Signal_Termination Signal Termination OP O,O,O-Triphenyl phosphorothioate OP->AChE_active Inhibition ACh_excess Excess ACh Overstimulation Receptor Overstimulation (Neurotoxicity) ACh_excess->Overstimulation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to O,O,O-Triphenyl phosphorothioate: Synthesis, Properties, and Biological Activity

This technical guide provides a comprehensive review of the existing literature on this compound (TPPT), a compound of interest due to its industrial applications and toxicological profile. This document details its chemical and physical properties, established synthesis routes, known biological effects with a focus on its neurotoxicity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is an organophosphorus compound with a wide range of industrial applications. Its physical and chemical characteristics are summarized in the table below. It is a white to light yellow crystalline solid or a colorless to light yellow liquid. TPPT has low solubility in water but is soluble in organic solvents such as acetone and ethanol.

PropertyValueReference
Molecular Formula C18H15O3PS
Molecular Weight 342.3 g/mol
CAS Number 597-82-0
Appearance White to light yellow crystal or colorless to light yellow liquid
Melting Point 48.00 °C
Boiling Point 148.00 °C
Density 1.288 g/cm³
Water Solubility 0.02 mg/L
Log Pow 5

Synthesis of this compound

The primary and well-established method for synthesizing this compound is through the thionation of triphenyl phosphite. This process involves the addition of elemental sulfur to triphenyl phosphite. An alternative method involves the reaction of triphenyl phosphate with a sulfurizing agent.

Experimental Protocol: Synthesis via Thionation of Triphenyl Phosphite

This protocol describes a general procedure for the synthesis of this compound from triphenyl phosphite and sulfur.

Materials:

  • Triphenyl phosphite

  • Elemental sulfur

  • Inert solvent (e.g., toluene or xylene)

  • Nitrogen gas atmosphere

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve triphenyl phosphite in an inert solvent.

  • Under a nitrogen atmosphere, add elemental sulfur to the solution.

  • Heat the reaction mixture to a temperature between 80-120°C. The optimal temperature may vary depending on the solvent and scale of the reaction.

  • Maintain the temperature and stir the mixture for a sufficient time to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography or gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure.

  • Further purification can be achieved by recrystallization or column chromatography.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Triphenyl Phosphite Triphenyl Phosphite Thionation Thionation Triphenyl Phosphite->Thionation Elemental Sulfur Elemental Sulfur Elemental Sulfur->Thionation This compound This compound Thionation->this compound

Caption: Synthesis of TPPT via thionation.

Biological Activity and Toxicology

This compound is recognized as an organophosphorus compound with notable biological activity, primarily stemming from its ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in neurotoxicity.

The toxicological profile of TPPT and its oxygen analog, triphenyl phosphate (TPP), has raised environmental and health concerns. TPPT is classified as toxic to aquatic life and exhibits a high potential for bioaccumulation, with a reported bioconcentration factor (BCF) exceeding 2000 in fish.

Quantitative Toxicological Data

ParameterSpeciesValueRoute of AdministrationReference
LD50 Rat> 10,000 mg/kgOral
Bioconcentration Factor (BCF) Fish> 2000-

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol provides a general outline for determining the in vitro inhibition of acetylcholinesterase by this compound using the widely accepted Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (TPPT) solution of varying concentrations

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the TPPT test solution in a suitable solvent.

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

  • Add the different concentrations of the TPPT solution to the respective wells. A control well with solvent only should be included.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the ATCI substrate to all wells.

  • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced is due to the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

  • The rate of reaction is determined from the slope of the absorbance versus time plot.

  • Calculate the percentage of inhibition for each concentration of TPPT compared to the control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways in Neurotoxicity

Studies on the oxygen analog of TPPT, triphenyl phosphate (TPP), have provided insights into the potential molecular mechanisms underlying its neurotoxicity. TPP has been shown to induce neuroinflammation and neuronal apoptosis, which are associated with oxidative stress. This oxidative stress can, in turn, affect key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Forkhead box O (FOXO) pathways.

The MAPK pathway is involved in cellular responses to stress, and its activation can lead to inflammation and apoptosis. The FOXO signaling pathway plays a role in cell fate, including the regulation of apoptosis. The diagram below illustrates a potential mechanism by which TPPT, through the induction of oxidative stress, could modulate these pathways, leading to neurotoxic effects.

G TPPT O,O,O-Triphenyl phosphorothioate (TPPT) OxidativeStress Oxidative Stress TPPT->OxidativeStress MAPK_pathway MAPK Pathway (e.g., JNK, p38) OxidativeStress->MAPK_pathway FOXO_pathway FOXO Pathway OxidativeStress->FOXO_pathway Neuroinflammation Neuroinflammation MAPK_pathway->Neuroinflammation Apoptosis Neuronal Apoptosis MAPK_pathway->Apoptosis FOXO_pathway->Apoptosis

Caption: Potential neurotoxicity pathway of TPPT.

Applications

This compound has several industrial applications, primarily leveraging its properties as a flame retardant and plasticizer. It is also used as an additive in lubricants to enhance their performance under high-temperature conditions.

Key Industrial Uses:

  • Flame Retardant: Incorporated into plastics, coatings, and rubbers to reduce their flammability.

  • Plasticizer: Added to polymers to increase their flexibility and durability.

  • Lubricant Additive: Used in industrial lubricants, greases, and hydraulic fluids for its anti-wear properties.

  • Molecular Biology: Phosphorothioate analogs are utilized in the synthesis of nuclease-resistant oligonucleotides for research and therapeutic applications.

Conclusion

This compound is a compound with significant industrial utility. However, its toxicological profile, particularly its inhibition of acetylcholinesterase and potential for neurotoxicity and bioaccumulation, necessitates careful handling and consideration of its environmental impact. Further research is warranted to fully elucidate its mechanism of action and to establish more comprehensive toxicological data, including specific IC50 values for AChE inhibition across different species and detailed dose-response relationships for its neurotoxic effects. The experimental protocols and data presented in this guide provide a foundational resource for researchers and professionals working with this compound.

Methodological & Application

O,O,O-Triphenyl Phosphorothioate: An Examination of its Limited Role as a Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

O,O,O-Triphenyl phosphorothioate is an organophosphorus compound with the chemical formula (C₆H₅O)₃PS. While it is a subject of interest in various chemical contexts, extensive literature review reveals that its primary applications lie in industrial settings as a lubricant additive, flame retardant, and plasticizer, rather than as a versatile reagent in organic synthesis.[1][2] Its toxicological properties, particularly as an inhibitor of acetylcholinesterase, have also been a significant area of research.[3][4] This document provides a comprehensive overview of the known synthesis and properties of this compound and clarifies its limited role in synthetic organic chemistry based on currently available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₁₅O₃PS[5][6]
Molecular Weight 342.35 g/mol [5][6]
Appearance Colorless to pale yellow solid[4]
Melting Point 48-51 °C[7]
Boiling Point 245 °C at 11 mmHg[7]
Solubility Insoluble in water; soluble in many organic solvents[4]
CAS Number 597-82-0[5]

Synthesis of this compound

The most common method for the synthesis of this compound involves the sulfurization of triphenyl phosphite.[3] This reaction is typically carried out by reacting triphenyl phosphite with elemental sulfur.

G TPP Triphenyl Phosphite reaction + TPP->reaction S8 Sulfur (S₈) S8->reaction Solvent Solvent (e.g., Toluene) Solvent->reaction Heat Heat (Δ) Heat->reaction TPPT O,O,O-Triphenyl phosphorothioate reaction->TPPT

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Triphenyl phosphite

  • Elemental sulfur

  • Toluene (or other suitable high-boiling solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenyl phosphite in a suitable solvent such as toluene.

  • Add elemental sulfur to the solution in a stoichiometric amount.

  • Heat the reaction mixture to reflux with continuous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or ³¹P NMR). The reaction is typically complete within a few hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol).

Applications in Organic Synthesis: A Critical Evaluation

Despite its structural resemblance to other organophosphorus compounds that are widely used as reagents in organic synthesis, such as triphenylphosphine and triphenylphosphine oxide, this compound does not share a similar profile of reactivity for common synthetic transformations. An extensive review of the chemical literature reveals a notable absence of its application as a reagent for key reactions such as:

  • Esterification: The conversion of carboxylic acids and alcohols to esters.

  • Amidation: The formation of amides from carboxylic acids and amines.

  • Heterocycle Synthesis: The construction of cyclic compounds containing heteroatoms.

While triphenylphosphine, in combination with a halogen source (e.g., the Appel reaction), is a well-established reagent for the conversion of alcohols to alkyl halides and for the activation of carboxylic acids, and triphenylphosphine oxide can be used in certain condensation reactions, this compound is not reported to facilitate these transformations. The thiophosphoryl group (P=S) in this compound imparts different electronic and steric properties compared to the phosphine (P) or phosphoryl (P=O) functionalities, which likely accounts for its different reactivity profile.

The primary role of phosphorothioate moieties in modern organic synthesis is in the field of oligonucleotide therapeutics .[4][8] In this context, the phosphorothioate linkage is introduced to the backbone of oligonucleotides to enhance their stability against nuclease degradation.[9][10] However, this is achieved through a sulfurization step during the solid-phase synthesis of the oligonucleotide, rather than by using a pre-formed O,O,O-triaryl phosphorothioate as a coupling reagent.[2][11]

G cluster_reagents Common Organophosphorus Reagents in Synthesis cluster_applications Synthetic Applications cluster_TPPT This compound cluster_industrial Industrial Applications TPP_reagent Triphenylphosphine (PPh₃) Appel Appel Reaction (Alcohols to Alkyl Halides) TPP_reagent->Appel Mitsunobu Mitsunobu Reaction (Esterification, etc.) TPP_reagent->Mitsunobu Wittig Wittig Reaction (Alkene Synthesis) TPP_reagent->Wittig TPPO_reagent Triphenylphosphine Oxide (Ph₃PO) Amidation Amide Bond Formation TPPO_reagent->Amidation TPPT_reagent (PhO)₃PS Lubricant Lubricant Additive TPPT_reagent->Lubricant FlameRetardant Flame Retardant TPPT_reagent->FlameRetardant Plasticizer Plasticizer TPPT_reagent->Plasticizer

Caption: Contrasting roles of common organophosphorus compounds.

Conclusion

This compound is a well-characterized compound with established industrial applications. However, for researchers, scientists, and drug development professionals, it is crucial to note that this compound is not a standard reagent for common organic transformations such as esterification, amidation, or the synthesis of heterocyclic systems. The available scientific literature does not support its use in these contexts. Instead, for such synthetic purposes, more established organophosphorus reagents like triphenylphosphine and its oxide are the preferred choice. The primary synthetic relevance of the phosphorothioate group is in the specialized field of modified oligonucleotide synthesis.

References

Application Notes and Protocols: O,O,O-Triphenyl Phosphorothioate as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of O,O,O-Triphenyl phosphorothioate (TPT) as an inhibitor for use in enzyme kinetics studies. Due to the limited availability of direct kinetic data for TPT, this document leverages data from its close structural analog, O,O,O-Triphenyl phosphate (TPHP), to provide a framework for its application. It is critical to note that as a phosphorothioate, TPT likely requires metabolic activation to its potent oxon form to exhibit significant inhibitory activity against serine hydrolases.

Introduction

This compound is an organophosphorus compound widely used as an insecticide and acaricide[1]. Like many organophosphorus compounds, its mechanism of action involves the inhibition of key enzymes, particularly serine hydrolases such as acetylcholinesterase (AChE) and carboxylesterases (CEs)[1][2]. This inhibitory action makes TPT and related compounds valuable tools for studying enzyme function, elucidating metabolic pathways, and understanding the toxicology of xenobiotics. Carboxylesterases, in particular, play a crucial role in the metabolism of a wide array of ester-containing drugs and xenobiotics, making the study of their inhibition relevant to drug development and safety assessment.

Bioactivation of this compound

Phosphorothioate compounds, which contain a P=S bond, are generally poor inhibitors of serine hydrolases. They typically require bioactivation to their corresponding oxon (P=O) analogs to become potent inhibitors. This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver through a process called oxidative desulfuration.

The bioactivation of TPT to its highly reactive oxon analog, triphenyl phosphate, is a critical step for its inhibitory activity. This process can be replicated in vitro using liver microsomes, which contain a high concentration of CYP enzymes. The resulting oxon can then effectively inhibit target enzymes by phosphorylating the active site serine residue.

Enzyme Inhibition by Activated TPT (Triphenyl Phosphate)

The oxon form of TPT, triphenyl phosphate (TPHP), is a potent inhibitor of human liver carboxylesterase 1 (hCE1). Kinetic studies have demonstrated that TPHP acts as a noncompetitive inhibitor of hCE1[2]. Noncompetitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without affecting substrate binding.

Quantitative Inhibition Data (for Triphenyl Phosphate)

The following table summarizes the inhibitory potency of triphenyl phosphate (TPHP), the activated form of TPT, against human carboxylesterase 1 (hCE1)[2].

InhibitorTarget EnzymeSubstrateInhibition TypeIC₅₀ (nM)Kᵢ (nM)
Triphenyl Phosphate (TPHP)Human Carboxylesterase 1 (hCE1)ImidaprilNoncompetitive57.749.0
Triphenyl Phosphate (TPHP)Human Carboxylesterase 1 (hCE1)p-Nitrophenyl Acetate->100-

Experimental Protocols

This section provides detailed protocols for investigating the inhibitory effects of this compound on carboxylesterase activity, including a method for in vitro bioactivation.

Protocol 1: In Vitro Bioactivation of TPT using Human Liver Microsomes

This protocol describes the conversion of TPT to its active oxon form, TPHP, using human liver microsomes.

Materials:

  • This compound (TPT)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Methanol or DMSO (for dissolving TPT)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of TPT in methanol or DMSO.

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Human Liver Microsomes (final concentration 0.5-1.0 mg/mL)

    • TPT (from stock solution, final concentration range to be tested, e.g., 1-100 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the protein and collect the supernatant containing the activated TPT (TPHP) for use in the enzyme inhibition assay.

Protocol 2: Determination of Carboxylesterase Inhibition by Activated TPT

This protocol outlines the procedure for measuring the inhibition of carboxylesterase activity using the bioactivated TPT.

Materials:

  • Activated TPT solution (from Protocol 1)

  • Recombinant human carboxylesterase 1 (hCE1)

  • p-Nitrophenyl acetate (PNPA) as substrate

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • hCE1 solution (final concentration to be optimized)

    • Varying concentrations of the activated TPT solution (supernatant from Protocol 1) or a known concentration of TPHP as a positive control. Include a control with no inhibitor.

  • Pre-incubate the plate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, PNPA (final concentration to be optimized, e.g., 100 µM).

  • Immediately measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.

  • Determine the percent inhibition for each concentration of activated TPT relative to the control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • To determine the inhibition constant (Kᵢ) and the type of inhibition, perform the assay with varying concentrations of both the substrate (PNPA) and the activated TPT. Analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory properties of this compound.

G cluster_bioactivation Bioactivation of TPT cluster_inhibition_assay Enzyme Inhibition Assay cluster_data_analysis Data Analysis TPT O,O,O-Triphenyl phosphorothioate (TPT) HLM Human Liver Microsomes + NADPH TPT->HLM Incubation at 37°C Activated_TPT Activated TPT (Triphenyl Phosphate) HLM->Activated_TPT Metabolic Conversion Enzyme Carboxylesterase (e.g., hCE1) Activated_TPT->Enzyme Inhibition Product Product (p-Nitrophenol) Enzyme->Product Substrate Substrate (e.g., PNPA) Substrate->Enzyme Measurement Measure Product Formation (Absorbance at 405 nm) Product->Measurement Kinetics Determine IC50 and Ki Measurement->Kinetics Inhibition_Type Determine Inhibition Type Kinetics->Inhibition_Type

Caption: Workflow for TPT bioactivation and subsequent enzyme inhibition analysis.

Signaling Pathway: Carboxylesterase-Mediated Prodrug Activation

This diagram illustrates the role of carboxylesterases in activating ester-containing prodrugs and how this process can be inhibited.

G Prodrug Ester Prodrug (e.g., Oseltamivir) CE1 Carboxylesterase 1 (hCE1) Prodrug->CE1 Hydrolysis Active_Drug Active Drug (Carboxylate form) Effect Therapeutic Effect Active_Drug->Effect CE1->Active_Drug TPT Activated TPT (TPHP) TPT->CE1 Inhibition

Caption: Inhibition of prodrug activation by activated TPT.

Logical Relationship: Noncompetitive Inhibition

This diagram illustrates the principle of noncompetitive inhibition, where the inhibitor binds to the enzyme at a site distinct from the substrate-binding site.

G cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_substrate Substrate cluster_complexes Complexes Enzyme E ES ES Enzyme->ES + S EI EI Enzyme->EI + I Inhibitor I Substrate S ES->Enzyme + P ESI ESI ES->ESI + I EI->ESI + S

References

Application Notes and Protocols for O,O,O-Triphenyl phosphorothioate in Pesticide Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPT) is an organophosphate compound with significant applications in pesticide research. Primarily recognized for its role as a synergist, TPT can enhance the efficacy of various insecticides, particularly against resistant pest populations. Its mechanism of action involves the inhibition of detoxifying enzymes within insects, leading to a potentiation of the primary insecticide's toxic effects. This document provides detailed application notes, quantitative data on synergistic effects of a closely related compound, and experimental protocols relevant to the study of TPT in a pesticide research context.

Mechanism of Action

The primary mode of action of this compound and related compounds in insects is the inhibition of esterase enzymes.[1] These enzymes, such as carboxylesterases, are crucial for the detoxification of xenobiotics, including many insecticides. By inhibiting these enzymes, TPT prevents the breakdown of the primary insecticide, leading to its accumulation at the target site and enhanced toxicity.

The most well-understood target of organophosphate insecticides is acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[2][3] While TPT itself is a weak AChE inhibitor, its primary synergistic function is to inhibit other esterases that would otherwise metabolize more potent AChE inhibitors like malathion or pyrethroids.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the general signaling pathway of acetylcholinesterase and its inhibition by an organophosphate insecticide, a process potentiated by synergists like TPT.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_degradation Normal ACh Degradation cluster_inhibition Inhibition by Organophosphate cluster_synergism Synergistic Action of TPT ACh_presynaptic Acetylcholine (ACh) in Presynaptic Neuron ACh_synapse ACh in Synaptic Cleft ACh_presynaptic->ACh_synapse Release AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_synapse->AChR Binds to AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzed by Inhibited_AChE Inhibited AChE ACh_synapse->Inhibited_AChE Accumulation of ACh Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Stimulates Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Choline_Acetate->ACh_presynaptic Reuptake for ACh synthesis OP Organophosphate Insecticide OP->AChE Binds and Inhibits Esterases Detoxifying Esterases (e.g., Carboxylesterases) OP->Esterases Detoxified by TPT O,O,O-Triphenyl phosphorothioate (TPT) TPT->Esterases Inhibits Metabolized_OP Metabolized (Inactive) Organophosphate Esterases->Metabolized_OP Produces

AChE Inhibition Pathway

Applications in Pesticide Research

This compound is primarily utilized in research for the following applications:

  • Synergist for Insecticides: TPT is used to increase the potency of various insecticides, such as organophosphates (e.g., malathion) and pyrethroids (e.g., deltamethrin), especially against insect strains that have developed resistance through enhanced metabolic detoxification.

  • Study of Resistance Mechanisms: As an inhibitor of specific metabolic enzymes, TPT is a valuable tool for elucidating the biochemical basis of insecticide resistance in pest populations.

  • Development of Novel Formulations: Research into the synergistic effects of TPT can inform the development of more effective and potentially lower-concentration pesticide formulations, which can have environmental benefits.

Data Presentation

While specific LC50 values for this compound against common insect pests were not available in the reviewed literature, extensive research has been conducted on the synergistic properties of the closely related compound, triphenyl phosphate (TPP). The following tables summarize the synergistic effects of TPP when combined with malathion and deltamethrin against resistant strains of Sitobion miscanthi (grain aphid) and Rhyzopertha dominica (lesser grain borer).

Table 1: Synergistic Effect of Triphenyl Phosphate (TPP) on Malathion Toxicity in a Resistant Strain (MRS) of Sitobion miscanthi [3]

TreatmentLC50 (mg/L) (95% CI)Synergistic Ratio (SR)
Malathion alone1.81 (1.59-2.08)-
Malathion + TPP0.15 (0.13-0.18)11.77

Synergistic Ratio (SR) = LC50 of insecticide alone / LC50 of insecticide + synergist

Table 2: Synergistic Effect of Triphenyl Phosphate (TPP) on Deltamethrin Toxicity in a Resistant Strain of Rhyzopertha dominica [4]

TreatmentLC50 (%)Synergistic Factor
Deltamethrin alone0.0345-
Deltamethrin + TPP0.000843.12

Synergistic Factor = LC50 of insecticide alone / LC50 of insecticide + synergist

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining acetylcholinesterase (AChE) activity and can be used to assess the inhibitory effects of TPT or other compounds.

Materials:

  • Acetylcholinesterase (AChE) solution (from insect source or commercially available)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.01 M in phosphate buffer)

  • Acetylthiocholine iodide (ATChI) solution (0.075 M in deionized water)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reaction Mix: In each well of the 96-well plate, prepare the reaction mixture as follows:

    • 50 µL of phosphate buffer (pH 8.0)

    • 10 µL of DTNB solution

    • 10 µL of AChE enzyme solution

    • 10 µL of the test compound solution at various concentrations (or solvent control, e.g., DMSO).

  • Pre-incubation: Incubate the microplate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 10 µL of the ATChI substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Measure Absorbance: Measure the absorbance of each well at 412 nm using a microplate reader.

  • Calculate Percentage Inhibition: The percentage of AChE inhibition can be calculated using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Experimental Workflow for AChE Inhibition Assay

AChE_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, DTNB, AChE, ATChI, TPT) start->prepare_reagents add_to_plate Add Buffer, DTNB, AChE, and TPT to 96-well plate prepare_reagents->add_to_plate pre_incubate Pre-incubate at 37°C for 15 min add_to_plate->pre_incubate add_substrate Add ATChI Substrate pre_incubate->add_substrate incubate Incubate at 37°C for 10-15 min add_substrate->incubate read_absorbance Measure Absorbance at 412 nm incubate->read_absorbance calculate Calculate % Inhibition read_absorbance->calculate end End calculate->end

Workflow for AChE Inhibition Assay
Quantitative Analysis of this compound in Insect Tissue by HPLC

This protocol provides a general framework for the extraction and analysis of TPT from insect tissue using High-Performance Liquid Chromatography (HPLC). Method optimization (e.g., mobile phase composition, gradient) may be required.

Materials:

  • Insect tissue sample

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Sodium chloride

  • Anhydrous magnesium sulfate

  • Primary secondary amine (PSA) sorbent

  • C18 HPLC column

  • HPLC system with UV or DAD detector

Procedure:

  • Sample Homogenization: Homogenize a known weight of insect tissue in acetonitrile.

  • Extraction:

    • Add sodium chloride to the homogenate and shake vigorously.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the upper acetonitrile layer to a new tube containing anhydrous magnesium sulfate to remove any residual water.

  • Clean-up (Dispersive Solid-Phase Extraction - dSPE):

    • Take an aliquot of the acetonitrile extract and add PSA sorbent and anhydrous magnesium sulfate.

    • Vortex the mixture and then centrifuge.

    • The PSA will help in removing interfering matrix components.

  • Sample Preparation for HPLC:

    • Carefully collect the supernatant (the cleaned-up extract).

    • Evaporate the solvent to a smaller volume under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). An isocratic or gradient elution can be used.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for TPT (e.g., around 220-230 nm).

    • Quantification: Create a calibration curve using standards of known TPT concentrations to quantify the amount of TPT in the insect tissue sample.

Logical Relationship for TPT Quantification

TPT_Quantification insect_tissue Insect Tissue Sample homogenization Homogenization in Acetonitrile insect_tissue->homogenization extraction Liquid-Liquid Extraction (with NaCl) homogenization->extraction cleanup Dispersive SPE Cleanup (with PSA and MgSO4) extraction->cleanup concentration Solvent Evaporation and Reconstitution cleanup->concentration filtration Syringe Filtration (0.22 µm) concentration->filtration hplc HPLC Analysis (C18 column, UV detection) filtration->hplc quantification Quantification (using calibration curve) hplc->quantification result TPT Concentration in Tissue quantification->result

TPT Quantification Workflow

References

Application Notes and Protocols for O,O,O-Triphenyl Phosphorothioate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPPT) is an organophosphorus compound with wide industrial applications, including as a lubricant additive and flame retardant.[1] Its presence in the environment and potential for bioaccumulation have led to increased scrutiny of its toxicological profile.[1] TPPT is classified as a persistent, bioaccumulative, and toxic (PBT) substance and is under consideration as a substance of very high concern (SVHC).[1] Emerging research, primarily on its oxygen analog triphenyl phosphate (TPhP), suggests that these compounds can act as endocrine disruptors, induce apoptosis, and interfere with key cellular signaling pathways.[2][3] These application notes provide an overview of the known cellular effects of TPPT and related compounds, along with detailed protocols for investigating its activity in cell culture.

Mechanism of Action and Cellular Effects

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[4] While this is a known effect, recent studies on the closely related TPhP have revealed other significant cellular impacts:

  • Endocrine Disruption: TPhP has been shown to exhibit estrogenic activity. It can activate estrogen receptor α (ERα), leading to downstream effects on gene expression and cell proliferation in hormone-responsive cells.[2][4][5]

  • Induction of Apoptosis: Studies have demonstrated that TPhP can induce apoptosis in a dose-dependent manner. This programmed cell death is often mediated through the mitochondrial pathway, involving increased reactive oxygen species (ROS), altered mitochondrial membrane potential, and activation of caspases.[3][6]

  • Epigenetic Modifications: TPhP exposure has been linked to alterations in the epigenome of embryonic cells, including changes in histone modifications and DNA methylation. These changes can impact gene expression in critical pathways like metabolic and estrogenic signaling.

Quantitative Data Summary

The following tables summarize the available quantitative data on the cytotoxic and biological effects of this compound and its oxygen analog, Triphenyl phosphate (TPhP). Due to limited specific data on TPPT, data for TPhP is included for reference and comparative purposes.

Table 1: Cytotoxicity Data (LC50/IC50 Values)

CompoundCell LineExposure TimeLC50 / IC50 (µM)Reference
Triphenyl phosphate (TPhP)Mouse spermatocyte GC-2spd24 h105.8[3]
Triphenyl phosphate (TPhP)Mouse spermatocyte GC-2spd48 h61.61[3]
Triphenyl phosphate (TPhP)Mouse spermatocyte GC-2spd72 h53.23[3]
Triphenyl phosphate (TPhP)Human corneal epithelial cells (HCECs)Not Specified220[6]

Table 2: Observed Cellular Effects of Triphenyl Phosphate (TPhP)

Cell LineConcentration RangeObserved EffectReference
Human Ishikawa endometrial cancer cells10, 100, 1000 pmolIncreased ERα and PR-B protein levels, reduced ERβ protein levels.[5][5]
Mouse spermatocyte GC-2spd cells6, 30, 60 µMIncreased intracellular ROS and total antioxidant capacity.[3][3]
Human corneal epithelial cells (HCECs)100-200 µMDecreased cell viability from 80% to 56%.[6][6]

Experimental Protocols

Here we provide detailed protocols for key experiments to assess the cellular effects of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound (TPPT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipettor

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 100 mM stock solution of TPPT in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared TPPT dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the TPPT concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cell line

  • 6-well cell culture plates

  • This compound (TPPT)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of TPPT (based on IC50 values from Protocol 1) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within 1 hour of staining.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol measures the inhibitory effect of TPPT on AChE activity.

Materials:

  • Purified acetylcholinesterase enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plate

  • This compound (TPPT)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of AChE in Tris-HCl buffer.

    • Prepare a solution of ATCI in deionized water.

    • Prepare a solution of DTNB in Tris-HCl buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of different concentrations of TPPT.

    • Add 140 µL of Tris-HCl buffer and 20 µL of the AChE solution to each well.

    • Incubate for 15 minutes at 25°C.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control (no TPPT). Plot the percentage of inhibition against the TPPT concentration to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the potential signaling pathways affected by this compound, based on studies of its analog, Triphenyl phosphate (TPhP).

TPhP_Estrogen_Signaling TPPT O,O,O-Triphenyl phosphorothioate ERa Estrogen Receptor α (ERα) TPPT->ERa Activates ERE Estrogen Response Element (ERE) ERa->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to

Caption: Putative estrogen receptor signaling pathway activated by TPPT.

TPhP_Apoptosis_Pathway TPPT O,O,O-Triphenyl phosphorothioate Mitochondria Mitochondria TPPT->Mitochondria Induces stress ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation ROS->Caspases Activates MMP->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Proposed mitochondrial-dependent apoptosis pathway induced by TPPT.

Experimental Workflow

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Prepare_TPPT Prepare TPPT Dilutions Seed_Cells->Prepare_TPPT Treat_Cells Treat Cells (24, 48, 72h) Prepare_TPPT->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro cytotoxicity of TPPT.

References

Application Notes and Protocols: O,O,O-Triphenyl Phosphorothioate in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O,O,O-Triphenyl phosphorothioate (TPPO), with the chemical formula C₁₈H₁₅O₃PS, is an organophosphorus compound notable for its diverse industrial and research applications.[1][2] It serves as a flame retardant, a plasticizer, and an anti-wear additive in lubricants and hydraulic fluids.[1][3] In the realm of biochemistry, it is recognized as an inhibitor of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1] While its structural features, particularly the presence of potential donor sulfur and oxygen atoms, suggest its utility as a ligand in coordination chemistry, detailed studies and specific applications in this area are not as extensively documented as those for its analogue, triphenylphosphine (PPh₃).[4][5]

This document provides detailed application notes and protocols relevant to researchers, scientists, and drug development professionals. It covers the synthesis of TPPO, its potential role in coordination chemistry, and its established function as an enzyme inhibitor.

Application Note 1: Synthesis and Physicochemical Properties of this compound

The primary route for synthesizing this compound is through the thionation of triphenyl phosphite, a reaction that involves the addition of elemental sulfur.[1] This process is efficient and relies on high-purity precursors to ensure a high yield of the final product.[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₈H₁₅O₃PS[1][2]
Molecular Weight 342.3 g/mol [1][2]
CAS Number 597-82-0[1]
Appearance White to light yellow crystal[1]
Melting Point 48.0 °C[1]
Boiling Point 148.0 °C[1]
Density 1.288 g/cm³[1]
Water Solubility 0.02 mg/L (low solubility)[1]
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of TPPO via the direct thiophosphorylation (thionation) of triphenyl phosphite.

Materials:

  • Triphenyl phosphite (P(OPh)₃)

  • Elemental sulfur (S₈)

  • Anhydrous toluene or another suitable inert solvent

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: Assemble a clean, dry reaction flask equipped with a reflux condenser and a magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) to exclude moisture, which can cause hydrolysis of phosphorus intermediates.[1]

  • Reagent Addition: Dissolve triphenyl phosphite in an appropriate volume of anhydrous solvent within the reaction flask.

  • Sulfur Addition: Add a stoichiometric equivalent of elemental sulfur to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80–120°C with continuous stirring.[1] The reaction is typically maintained for several hours to ensure complete conversion.

  • Monitoring: The reaction progress can be monitored using ³¹P NMR spectroscopy by observing the disappearance of the triphenyl phosphite signal and the appearance of the TPPO product signal.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound product.

Visualization: Synthesis Workflow

G precursors Precursors phosphite Triphenyl Phosphite (P(OPh)₃) sulfur Elemental Sulfur (S₈) reaction_step Thionation Reaction phosphite->reaction_step sulfur->reaction_step purification Purification reaction_step->purification Crude Product conditions Inert Atmosphere 80-120°C Anhydrous Solvent conditions->reaction_step product O,O,O-Triphenyl Phosphorothioate (TPPO) purification->product Recrystallization G metal Metal Precursor (e.g., MXn) reaction Coordination metal->reaction ligand TPPO Ligand ligand->reaction y equivalents solvent Anhydrous Solvent solvent->reaction complex Metal-TPPO Complex [M(TPPO)y]Xn reaction->complex G cluster_0 Normal Enzyme Function cluster_1 Inhibition Pathway AChE AChE (Active) Products Choline + Acetate AChE->Products Hydrolysis AChE_active AChE (Active) ACh Acetylcholine (Substrate) ACh->AChE AChE_inactive Phosphorylated AChE (Inactive Complex) AChE_active->AChE_inactive TPPO TPPO (Inhibitor) TPPO->AChE_active Binds to Active Site

References

High-performance liquid chromatography (HPLC) method for O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of O,O,O-Triphenyl phosphorothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organophosphorus compound with applications in organic synthesis and as an industrial additive. Its analysis is crucial for quality control, stability studies, and impurity profiling. This document provides a detailed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is designed to be a robust starting point for method development and validation in research and drug development settings.

Principle

This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the organic component of the mobile phase. Detection is achieved using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water. A common starting point for method development is a ratio of 75:25 (v/v) acetonitrile:water. For improved peak shape, 0.1% phosphoric acid can be added to the aqueous component. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is a suitable diluent for preparing standard and sample solutions.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Solid Samples: Accurately weigh a portion of the sample containing this compound and dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.

  • Liquid Samples: Dilute an accurate volume of the liquid sample with the diluent to bring the concentration of this compound into the calibration range.

  • Filtration: All sample and standard solutions should be filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent column blockage and instrument damage.[1][2][3]

4. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (75:25, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time Approximately 10 minutes

5. Method Validation Parameters

For use in a regulated environment, the analytical method should be validated according to ICH guidelines. The following tables provide typical acceptance criteria and example data for key validation parameters.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0% (for n=6)

Table 2: Method Validation Summary (Illustrative Data)

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Precision (%RSD)
Repeatability≤ 2.0%0.8%
Intermediate Precision≤ 2.0%1.2%
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Limit of Detection (LOD) Report0.3 µg/mL
Limit of Quantitation (LOQ) Report1.0 µg/mL

Data Presentation

The quantitative determination of this compound is based on the peak area obtained from the chromatogram. A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then calculated from the regression equation of the calibration curve.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_solutions Prepare Mobile Phase, Diluent, and Standards sample_prep Sample Preparation: Weigh, Dissolve, Dilute filtration Filter all Solutions (0.45 µm syringe filter) sample_prep->filtration hplc_setup Equilibrate HPLC System filtration->hplc_setup injection Inject Standards and Samples hplc_setup->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection at 220 nm separation->detection integration Integrate Peak Areas detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration calibration->quantification report Generate Report quantification->report

Caption: A flowchart illustrating the key stages of the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for method validation.

Method_Validation cluster_validation Method Validation Parameters method Developed HPLC Method specificity Specificity method->specificity linearity Linearity & Range method->linearity precision Precision (Repeatability & Intermediate) method->precision accuracy Accuracy method->accuracy lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Analytical Method specificity->validated_method linearity->validated_method precision->validated_method accuracy->validated_method lod_loq->validated_method robustness->validated_method

Caption: Logical flow for the validation of the developed HPLC method.

References

Application Note: Analysis of O,O,O-Triphenyl Phosphorothioate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed methodology for the identification and quantification of O,O,O-Triphenyl phosphorothioate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organophosphate compound of interest in environmental and toxicological studies due to its potential persistence and neurotoxic effects. The protocol described herein is based on established methods for similar organophosphate compounds, particularly its oxygen analog, triphenyl phosphate, and provides a comprehensive workflow from sample preparation to data analysis. Given the potential for thermal degradation of phosphorothioates during GC analysis, careful optimization and validation of the method are crucial.

Introduction

This compound (TPPT) is a member of the organophosphate ester family, characterized by a sulfur atom double-bonded to the central phosphorus atom. Like many organophosphates, its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors. Monitoring for the presence of TPPT in various matrices is essential for assessing environmental contamination and potential human exposure. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of such semi-volatile organic compounds.

Experimental Protocol

Sample Preparation (Solid-Phase Extraction for Water Samples)

This protocol is a general guideline and may require optimization based on the specific sample matrix.

  • Sample Filtration: Filter water samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • Cartridge Conditioning: Condition a 6 mL solid-phase extraction (SPE) cartridge containing 500 mg of a polystyrene-divinylbenzene (PS-DVB) copolymer stationary phase by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.

  • Sample Loading: Pass 500 mL of the filtered water sample through the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes to remove residual water.

  • Elution: Elute the retained analytes with 10 mL of ethyl acetate.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.

  • Internal Standard Addition: Add an appropriate internal standard, such as Triphenyl phosphate-d15, for quantification.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Injection Volume1 µL
Oven ProgramInitial: 70°C, hold for 1 minRamp 1: 14°C/min to 150°CRamp 2: 6°C/min to 215°CRamp 3: 10°C/min to 285°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM)
Calibration and Quantification

Prepare a series of calibration standards of this compound in ethyl acetate, ranging from 10 to 1000 ng/mL. Each standard should contain the internal standard at a constant concentration. Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

Data Presentation

Quantitative Data Summary

The following table presents hypothetical quantitative data for the analysis of this compound, which should be established during method validation.

ParameterExpected Value
Retention Time (min)~ 15 - 20
Mass Spectrometry (EI)
Molecular Ion (m/z)342 (C₁₈H₁₅O₃PS)
Key Fragment Ions (m/z)326 ([M-O]⁺ or rearrangement), 249 ([M-OC₆H₅]⁺), 152, 94, 77
Method Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-15 ng/mL
Recovery (%)85-110%
Relative Standard Deviation (RSD)< 15%

Note: The fragment ions are predicted based on the structure and may differ from experimental results. The molecular ion may be of low abundance.

Visualizations

Experimental Workflow

GCMS_Workflow Figure 1: GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution with Ethyl Acetate SPE->Elution Concentration Concentration to 1 mL Elution->Concentration ISTD Internal Standard Addition Concentration->ISTD Injection GC Injection ISTD->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Identification Identification (Retention Time, Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound.

Mechanism of Acetylcholinesterase Inhibition

AChE_Inhibition Figure 2: Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_normal Normal Function cluster_inhibition Inhibition by TPPT cluster_outcome Result ACh Acetylcholine (ACh) AChE AChE Active Site ACh->AChE Binds Products Choline + Acetate AChE->Products Hydrolysis Inhibited_AChE Phosphorylated AChE Inactive TPPT O,O,O-Triphenyl phosphorothioate TPPT->Inhibited_AChE Irreversible Phosphorylation ACh_Accumulation ACh Accumulation in Synapse Inhibited_AChE->ACh_Accumulation Overstimulation Cholinergic Receptor Overstimulation ACh_Accumulation->Overstimulation

Caption: Inhibition of Acetylcholinesterase (AChE) by this compound.

Discussion

The proposed GC-MS method provides a framework for the analysis of this compound. A critical consideration is the potential for thermal degradation of the analyte in the hot GC inlet, which may lead to the formation of its oxygen analog, triphenyl phosphate. This can be assessed by monitoring for the presence of triphenyl phosphate in the chromatogram when analyzing a pure standard of this compound. If significant degradation is observed, the use of a lower inlet temperature or alternative injection techniques, such as cool on-column injection, should be investigated. Alternatively, LC-MS may be a more suitable technique for the analysis of thermally labile phosphorothioates.

Method validation is a crucial step to ensure the accuracy and reliability of the data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). Matrix effects should also be evaluated by analyzing spiked samples in the matrix of interest and comparing the response to that of a standard in a clean solvent.

Conclusion

This application note outlines a comprehensive approach for the GC-MS analysis of this compound. The provided protocol for sample preparation, instrumental analysis, and data processing serves as a robust starting point for researchers in environmental monitoring and toxicology. Careful method optimization and validation are essential to address the potential thermal lability of the analyte and to ensure high-quality, reliable results.

References

Application Notes and Protocols for O,O,O-Triphenyl Phosphorothioate (TPT) Neurotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPT) is an organophosphorus compound that has garnered attention for its potential neurotoxic effects. As a member of the broader class of organophosphates (OPs), which are widely used as pesticides and flame retardants, understanding the neurotoxicity of TPT is crucial for human health risk assessment.[1] Structurally similar compounds, such as triphenyl phosphate (TPP), have been shown to cross the blood-brain barrier and induce neuroinflammation, oxidative stress, and neuronal apoptosis in animal models.[2][3] A key concern with certain OPs is their ability to cause organophosphate-induced delayed neuropathy (OPIDN), a debilitating neurological condition characterized by distal axonopathy.[4][5][6] The primary molecular target for OPIDN is believed to be neuropathy target esterase (NTE), a serine hydrolase in the nervous system.[7][8]

These application notes provide a comprehensive overview of the experimental design for studying TPT neurotoxicity, including detailed protocols for in vivo and in vitro models, key endpoints for assessment, and data presentation guidelines.

Key Neurotoxic Endpoints

The assessment of TPT neurotoxicity involves the evaluation of several key endpoints:

  • Neuropathy Target Esterase (NTE) Inhibition: Inhibition and subsequent "aging" of NTE are considered critical initiating events in OPIDN.[7][9] Measuring NTE activity in nervous tissue and lymphocytes can serve as a predictive biomarker for delayed neuropathy.[10]

  • Cholinesterase Inhibition: While not the primary mechanism for delayed neuropathy, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a hallmark of acute OP toxicity and should be assessed.[11][12]

  • Neuroinflammation: TPT may induce an inflammatory response in the central nervous system (CNS), characterized by the upregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

  • Oxidative Stress: Exposure to TPT can lead to an imbalance between the production of reactive oxygen species and the antioxidant defense system, resulting in oxidative damage to neurons. Key markers include levels of Nrf2, HO-1, and SOD1.[2][3]

  • Neuronal Apoptosis: TPT can trigger programmed cell death in neurons, which can be assessed by measuring the expression of apoptosis-related proteins and signaling pathways like FOXO and MAPK.[3]

  • Axonopathy: The hallmark of OPIDN is the degeneration of long axons in the peripheral and central nervous systems.[5][6] This can be evaluated through histopathological examination and electrophysiological measurements.

  • Developmental Neurotoxicity (DNT): TPT may interfere with key neurodevelopmental processes. In vitro DNT batteries can assess effects on neural proliferation, neurite outgrowth, and synaptogenesis.[13][14]

Data Presentation

All quantitative data from the experimental protocols described below should be summarized in clearly structured tables for easy comparison between control and TPT-exposed groups.

Table 1: In Vivo Neurotoxicity Endpoints
EndpointAnimal ModelTissue/SampleMethodKey Parameters Measured
NTE ActivityHen, RatBrain, Spinal Cord, LymphocytesPhenyl valerate hydrolysis assay% Inhibition relative to control
AChE/BChE ActivityRat, MouseBrain, BloodEllman's assay% Inhibition relative to control
NeuroinflammationMouseBrain (Hippocampus, Cortex)RT-PCR, ELISAmRNA and protein levels of TNF-α, IL-6
Oxidative StressMouseBrainRT-PCR, Western BlotLevels of Nrf2, HO-1, SOD1
Neuronal ApoptosisMouseBrainImmunohistochemistry, Western BlotCaspase-3 activation, TUNEL staining
AxonopathyHenSpinal Cord, Peripheral NervesHistopathology (H&E, Silver stain)Axonal degeneration, demyelination
Behavioral DeficitsRat, MouseWhole animalOpen field, RotarodLocomotor activity, motor coordination
Table 2: In Vitro Neurotoxicity Endpoints
EndpointCell ModelMethodKey Parameters Measured
Neurite OutgrowthHuman iPSC-derived neuronsHigh-content imagingNeurite length, branch points
Cell ViabilitySH-SY5Y, PC12MTT, LDH assay% Viability relative to control
SynaptogenesisPrimary cortical neuronsImmunocytochemistrySynaptic marker density (e.g., synaptophysin)
ApoptosisSH-SY5YFlow cytometryAnnexin V/PI staining
Gene ExpressionHuman iPSC-derived neuronsRT-PCRExpression of neurodevelopmental genes

Experimental Protocols

In Vivo Studies

Animal Models: The adult hen is the most sensitive animal model for OPIDN.[9] For general neurotoxicity studies, rodent models such as C57/BL6 mice are commonly used.[2]

Protocol 1: Assessment of Organophosphate-Induced Delayed Neuropathy (OPIDN) in Adult Hens

  • Animal Husbandry: House adult hens (8-12 months old) in individual cages with ad libitum access to food and water.

  • Dosing: Administer a single oral dose of TPT. A dose-ranging study should be performed to determine the appropriate dose that causes delayed neuropathy without acute cholinergic toxicity. A positive control, such as tri-ortho-cresyl phosphate (TOCP), should be included.

  • Clinical Observation: Observe the hens daily for 21 days for clinical signs of ataxia and paralysis. Score the severity of gait disturbance.

  • NTE Activity Assay:

    • At 24-48 hours post-dosing, collect brain and spinal cord tissue from a subset of animals.

    • Homogenize the tissue in buffer and measure NTE activity using a phenyl valerate hydrolysis assay, with and without paraoxon to differentiate NTE from other esterases.

  • Histopathology:

    • At 21 days, perfuse the remaining hens with saline followed by 4% paraformaldehyde.

    • Collect brain, spinal cord, and peripheral nerve tissues.

    • Process the tissues for paraffin embedding and sectioning.

    • Stain sections with hematoxylin and eosin (H&E) and a silver stain (e.g., Fink-Heimer) to visualize axonal degeneration.

Protocol 2: Assessment of Neuroinflammation and Oxidative Stress in Mice

  • Animal Husbandry: Use weaned male C57/BL6 mice.

  • Dosing: Administer TPT daily by oral gavage for 30 days. Include vehicle control and multiple dose groups (e.g., 50 and 150 mg/kg).[2]

  • Tissue Collection: At the end of the dosing period, euthanize the mice and collect brain tissue. Dissect specific brain regions such as the hippocampus and cortex.

  • RT-PCR for Gene Expression:

    • Extract total RNA from brain tissue.

    • Synthesize cDNA and perform quantitative real-time PCR (RT-PCR) to measure the mRNA expression levels of TNF-α, IL-6, Nrf2, HO-1, and SOD1.

  • ELISA for Protein Quantification:

    • Homogenize brain tissue and measure the protein concentrations of TNF-α and IL-6 using commercially available ELISA kits.

In Vitro Studies

Cell Models: Human induced pluripotent stem cell (hiPSC)-derived neurons are a relevant model for assessing developmental neurotoxicity.[15] Neuronal cell lines such as SH-SY5Y and PC12 are also useful for mechanistic studies.

Protocol 3: Neurite Outgrowth Assay using Human iPSC-derived Neurons

  • Cell Culture: Culture hiPSC-derived neurons according to established protocols.

  • Compound Exposure: Plate the neurons in 96-well plates and expose them to a concentration range of TPT for 48-72 hours.

  • Immunocytochemistry:

    • Fix the cells and stain for neuronal markers (e.g., β-III tubulin) and nuclear counterstain (e.g., Hoechst).

  • High-Content Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify neurite length, number of neurites, and branch points per neuron.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TPT_Neurotoxicity_Pathway cluster_exposure Exposure cluster_molecular_initiating_events Molecular Initiating Events cluster_cellular_responses Cellular Responses cluster_adverse_outcomes Adverse Outcomes TPT O,O,O-Triphenyl phosphorothioate (TPT) NTE Neuropathy Target Esterase (NTE) Inhibition TPT->NTE AChE Cholinesterase Inhibition TPT->AChE DNT Developmental Neurotoxicity TPT->DNT OxidativeStress Oxidative Stress (↓Nrf2, HO-1, SOD1) NTE->OxidativeStress Neuroinflammation Neuroinflammation (↑TNF-α, IL-6) NTE->Neuroinflammation AcuteToxicity Acute Cholinergic Toxicity AChE->AcuteToxicity Apoptosis Neuronal Apoptosis (FOXO, MAPK pathways) OxidativeStress->Apoptosis Neuroinflammation->Apoptosis OPIDN Organophosphate-Induced Delayed Neuropathy (OPIDN) Apoptosis->OPIDN

Caption: Putative signaling pathway for TPT-induced neurotoxicity.

InVivo_Workflow start Start: Animal Model Selection (e.g., Hen, Mouse) dosing TPT Administration (Oral Gavage) start->dosing observation Clinical Observation (Gait, Behavior) dosing->observation biochem Biochemical Analysis (NTE, AChE activity) observation->biochem molecular Molecular Analysis (RT-PCR, ELISA) observation->molecular histopath Histopathology (Axonal Degeneration) observation->histopath end End: Data Analysis & Interpretation biochem->end molecular->end histopath->end

Caption: Experimental workflow for in vivo TPT neurotoxicity assessment.

InVitro_Workflow start Start: Cell Model Selection (e.g., hiPSC-neurons) exposure TPT Exposure (Concentration-Response) start->exposure imaging High-Content Imaging (Neurite Outgrowth) exposure->imaging viability Cell Viability Assays (MTT, LDH) exposure->viability mechanistic Mechanistic Assays (Apoptosis, Gene Expression) exposure->mechanistic end End: Data Analysis & Interpretation imaging->end viability->end mechanistic->end

Caption: Experimental workflow for in vitro TPT neurotoxicity screening.

References

O,O,O-Triphenyl Phosphorothioate: Application Notes and Protocols for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O,O-Triphenyl phosphorothioate (TPT) is an organophosphorus compound with increasing relevance in analytical chemistry. While it is also known for its industrial applications as a flame retardant, plasticizer, and lubricant additive, its structural similarity to other organophosphorus compounds makes it a suitable candidate for use as a standard in analytical methodologies.[1][2] This document provides detailed application notes and protocols for the use of this compound as a certified reference material for quantitative and qualitative analyses, particularly in chromatography and mass spectrometry.

TPT's physical and chemical properties, such as its stability and high molecular weight, make it an excellent internal or surrogate standard for the analysis of other organophosphorus compounds, including pesticides and flame retardants.[3][4] The use of an internal standard is a powerful technique in analytical chemistry to improve the precision and accuracy of quantitative analysis by accounting for variations in sample preparation and instrument response.[3][4][5]

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 597-82-0
Molecular Formula C18H15O3PS
Molecular Weight 342.3 g/mol [2][6]
Appearance White to light yellow crystalline solid
Melting Point 48-51 °C
Boiling Point >250 °C
Solubility Insoluble in water; Soluble in organic solvents like acetonitrile, acetone, and dichloromethane.

Application as an Internal Standard in GC-MS and LC-MS/MS Analysis

This compound is particularly well-suited for use as an internal standard in the analysis of organophosphorus pesticides and flame retardants in various matrices, including environmental samples (water, soil) and food products. Its structural analog, triphenyl phosphate (TPP), is a commonly used internal standard in established analytical methods, such as EPA Method 507 for the determination of nitrogen- and phosphorus-containing pesticides.[3][4] By analogy, TPT can be employed in similar applications, offering the advantage of being a compound not typically found in environmental or biological samples, thus minimizing the risk of interference.

Logical Workflow for Using an Internal Standard

cluster_prep Sample and Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing and Quantification Sample Environmental or Biological Sample Spiked_Sample Sample spiked with Internal Standard Sample->Spiked_Sample Standard This compound (Internal Standard) Standard->Spiked_Sample Extraction Extraction of Analytes and Standard Spiked_Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Analysis GC-MS or LC-MS/MS Analysis Cleanup->Analysis Peak_Integration Peak Area Integration Analysis->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Figure 1: General workflow for the use of an internal standard in analytical chemistry.

Experimental Protocols

The following protocols are provided as a guideline and should be optimized for specific applications and instrumentation.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (certified reference material)[7]

  • Acetonitrile (HPLC or GC grade)

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve the solid in acetonitrile and bring the volume to the mark.

    • Stopper the flask and sonicate for 10 minutes to ensure complete dissolution.

    • Store the stock solution at 4°C in an amber glass vial.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with acetonitrile.

    • This working solution can be used to spike samples and prepare calibration standards.

Protocol 2: Sample Preparation and Extraction for Environmental Water Samples

Materials:

  • Water sample (1 L)

  • This compound working standard solution (10 µg/mL)

  • Dichloromethane (GC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

Procedure:

  • Spiking:

    • To a 1 L water sample, add a known amount of the this compound working standard to achieve a final concentration of 1 µg/L.

    • Also, spike the sample with the target analytes for calibration and quality control purposes.

  • Extraction:

    • Perform liquid-liquid extraction with dichloromethane or pass the sample through a pre-conditioned C18 SPE cartridge.

  • Elution and Concentration:

    • Elute the analytes and the internal standard from the SPE cartridge with an appropriate solvent (e.g., ethyl acetate, dichloromethane).

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

Protocol 3: GC-MS Analysis of Organophosphorus Compounds

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an appropriate detector (e.g., Triple Quadrupole).

Typical GC-MS Parameters:

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 280 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Data Analysis:

  • Calibration Curve:

    • Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of this compound as the internal standard.

    • Analyze the standards using the optimized GC-MS method.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.

  • Quantification:

    • Analyze the prepared samples.

    • Calculate the ratio of the peak area of the target analyte to the peak area of this compound.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Signaling Pathway (Illustrative)

While TPT itself is not directly involved in signaling pathways in the context of its use as an analytical standard, the compounds it is used to quantify, such as organophosphate pesticides, are known to inhibit acetylcholinesterase. The following diagram illustrates this mechanism.

cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphate ACh Acetylcholine (ACh) Hydrolysis Hydrolysis ACh->Hydrolysis Binding Binding ACh->Binding AChE Acetylcholinesterase (AChE) AChE->Hydrolysis Receptor ACh Receptor Binding->Receptor OP Organophosphate Pesticide OP->AChE Inhibition

Figure 2: Simplified diagram of acetylcholinesterase inhibition by organophosphate pesticides.

Method Validation

To ensure the suitability of an analytical method using this compound as a standard, a thorough validation should be performed.[8][9] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This compound is a valuable tool in analytical chemistry, serving as a reliable internal or surrogate standard for the quantification of organophosphorus compounds. Its chemical properties and commercial availability as a certified reference material support its application in various analytical workflows. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to develop and validate robust analytical methods for a wide range of applications, from environmental monitoring to food safety and drug development.

References

Troubleshooting & Optimization

Technical Support Center: O,O,O-Triphenyl Phosphorothioate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O,O,O-Triphenyl phosphorothioate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors. The most common culprits are the purity of the starting materials, the presence of moisture, and suboptimal reaction conditions.

  • Purity of Reactants: The primary synthesis route involves the thionation of triphenyl phosphite. The purity of triphenyl phosphite is critical; impurities can lead to side reactions and a lower yield of the desired product. It is recommended to use high-purity triphenyl phosphite.[1]

  • Moisture Contamination: Phosphorus intermediates are susceptible to hydrolysis. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.[1]

  • Reaction Temperature: The reaction temperature should be carefully controlled. Temperatures between 80–120°C are generally optimal to balance the reaction rate and selectivity.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts.

  • Inefficient Sulfur Transfer: Ensure the elemental sulfur is finely powdered and well-dispersed in the reaction mixture to maximize the surface area for the reaction with triphenyl phosphite.

Question: My final product is a different color than the expected white to light yellow crystals. What could be the cause?

Answer: Discoloration in the final product often indicates the presence of impurities.

  • Oxidation: The phosphorothioate (P=S) group can be oxidized to a phosphoryl (P=O) group, forming triphenyl phosphate as a significant impurity. This can occur if the reaction is exposed to oxidizing agents or prolonged high temperatures in the presence of air.

  • Excess Sulfur: If elemental sulfur is not fully removed during the work-up and purification, it can discolor the final product.

  • Solvent Impurities: Impurities in the reaction solvent can also lead to discoloration. Using high-purity, dry solvents is crucial.

Question: I am observing the formation of a significant amount of a byproduct with a P=O bond in my NMR analysis. How can I minimize this?

Answer: The formation of the P=O analog, triphenyl phosphate, is a common side reaction.

  • Inert Atmosphere: As mentioned, strictly maintain an inert atmosphere throughout the reaction and work-up to prevent oxidation.

  • Sulfurizing Agent Quality: The quality of the sulfur used can play a role. Ensure it is of high purity.

  • Reaction Time: Prolonged reaction times, especially at higher temperatures, can increase the likelihood of oxidation. Monitor the reaction progress (e.g., by TLC or ³¹P NMR) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The principal and most established method is the direct thiophosphorylation (thionation) of triphenyl phosphite. This reaction involves the addition of elemental sulfur to triphenyl phosphite.[1]

What are the key considerations for the reaction solvent?

Solvents such as toluene, xylene, or ionic liquids can be used to dissolve the reactants and facilitate the reaction.[1] The choice of solvent can influence the reaction rate and ease of product purification. The solvent must be anhydrous to prevent hydrolysis of the reactants and intermediates.

What are the typical reaction conditions for the thionation of triphenyl phosphite?

The reaction is typically carried out at a temperature between 80–120°C.[1] For instance, a successful synthesis has been reported by reacting triphenyl phosphite with sulfur in an ionic liquid medium at 80°C for 2 hours, achieving a yield of 71.38%.[2]

How can I purify the synthesized this compound?

Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol or a mixture of organic solvents. The choice of solvent will depend on the impurities present. Column chromatography can also be employed for higher purity requirements.

What are the safety precautions I should take during the synthesis?

This compound is toxic and may cause reproductive harm.[3] It is also very toxic to aquatic life.[3][4] It is essential to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] The synthesis should be performed in a well-ventilated fume hood.[4][5] Avoid inhalation of dust and contact with skin and eyes.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition 1Condition 2
Precursor Triphenyl phosphiteTriphenyl phosphite
Sulfurizing Agent Elemental SulfurElemental Sulfur
Solvent Ionic Liquid ([P₆₆₆₁₄]⁺[C₁₀O₂]⁻)Toluene
Temperature 80°C110°C
Reaction Time 2 hours4 hours
Atmosphere NitrogenArgon
Reported Yield 71.38%[2]Typically >70% (literature)

Experimental Protocols

Key Experiment: Synthesis of this compound via Thionation of Triphenyl Phosphite

Materials:

  • Triphenyl phosphite (high purity)

  • Elemental sulfur (powdered)

  • Anhydrous toluene (or ionic liquid)

  • Anhydrous ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and recrystallization

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (e.g., nitrogen).

  • Charging the Flask: To the flask, add triphenyl phosphite (1 molar equivalent) and anhydrous toluene. Stir the mixture until the triphenyl phosphite is fully dissolved.

  • Addition of Sulfur: Add finely powdered elemental sulfur (1.1 molar equivalents) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 80-120°C and maintain this temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using toluene, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a white to light yellow crystalline solid.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Conditions TPP Triphenyl Phosphite (C₁₈H₁₅O₃P) Product O,O,O-Triphenyl phosphorothioate (C₁₈H₁₅O₃PS) TPP->Product + S Elemental Sulfur (S) S->Product Solvent Solvent (e.g., Toluene) Solvent->Product Heat Heat (80-120°C) Heat->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Triphenyl Phosphite Start->CheckPurity CheckMoisture Ensure Anhydrous Conditions CheckPurity->CheckMoisture [Pure] Optimize Optimize Reaction Time/Purification CheckPurity->Optimize [Impure] CheckTemp Verify Reaction Temperature (80-120°C) CheckMoisture->CheckTemp [Dry] CheckMoisture->Optimize [Moisture Present] CheckTemp->Optimize [Correct] CheckTemp->Optimize [Incorrect] Success Improved Yield/ Purity Optimize->Success

Caption: A workflow for troubleshooting synthesis issues.

Parameter_Relationships Yield Yield Temp Temperature Yield->Temp dependent Time Time Yield->Time dependent Moisture Moisture Yield->Moisture inversely proportional PrecursorPurity Precursor Purity Yield->PrecursorPurity proportional Purity Purity Purity->Temp dependent Purity->Time dependent Purity->Moisture inversely proportional Purity->PrecursorPurity proportional Temp->Time interrelated

Caption: Interrelationship of key experimental parameters.

References

Overcoming solubility issues with O,O,O-Triphenyl phosphorothioate in assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: O,O,O-Triphenyl phosphorothioate

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound (CAS No. 597-82-0) is an organophosphorus compound used in various industrial and research applications, including as a lubricant additive, plasticizer, and flame retardant.[1][2] In a laboratory setting, it is investigated for its biochemical properties, such as enzyme inhibition.[3] The primary concern for researchers is its extremely low water solubility, which is documented to be as low as 0.02 mg/L.[3][4][5] This hydrophobicity makes it challenging to prepare homogenous aqueous solutions at concentrations required for many biological assays, leading to potential precipitation and inaccurate experimental results.

Q2: What are the general solubility properties of this compound?

A2: this compound is practically insoluble in water but is soluble in various organic solvents.[4][6][7] This characteristic necessitates the use of a water-miscible organic solvent to first create a concentrated stock solution before further dilution into aqueous assay buffers.

Solubility Data for this compound

Solvent Solubility Reference
Water 0.02 mg/L (20°C) [4][5]
Acetone Soluble [4][6]
Ethanol Soluble [4][6]
Ether Soluble [4]

| Ketones | Soluble |[4] |

Q3: What is the recommended solvent for preparing a stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound for use in biological assays. Its high solubilizing capacity and miscibility with aqueous media make it a suitable choice.[8]

Troubleshooting Guide

Q4: My compound precipitated when I diluted my DMSO stock solution into the aqueous assay buffer. What should I do?

A4: This is a common issue known as "carry-over" or precipitation upon dilution. It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is poor.

Below is a troubleshooting workflow to address this issue.

G cluster_0 cluster_1 cluster_2 start Precipitation Observed in Assay check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Lower stock concentration to reduce final DMSO % check_dmso->reduce_dmso Yes dmso_ok Final DMSO is low, but precipitation persists check_dmso->dmso_ok No validate Validate Assay Compatibility reduce_dmso->validate solubilizer Consider a Solubilizing Agent dmso_ok->solubilizer cosolvent Option 1: Use a Co-solvent (e.g., PEG-400, ethanol) solubilizer->cosolvent cyclodextrin Option 2: Use Cyclodextrin solubilizer->cyclodextrin detergent Option 3: Use a non-ionic detergent (e.g., Tween-80, Triton X-100) solubilizer->detergent cosolvent->validate cyclodextrin->validate detergent->validate solvent_control Run a 'Solvent + Agent' control to check for biological effects. validate->solvent_control

Caption: Troubleshooting workflow for compound precipitation.

Step 1: Verify and Optimize Final DMSO Concentration

The final concentration of DMSO in your assay is critical. While necessary for solubility, DMSO can be toxic to cells and interfere with assay components.

  • General Guideline: Aim for a final DMSO concentration of ≤ 0.1%.[9][10][11]

  • Tolerable Limit: Many cell lines can tolerate up to 0.5%, but some are sensitive even at lower concentrations.[9][12] Concentrations of 1% or higher can significantly reduce cell viability and alter experimental readouts.[9][12]

  • Action: If your final DMSO concentration is high, remake your stock solution at a lower concentration. This will require adding a larger volume to your assay, but the final DMSO percentage will be lower. Always run a vehicle control (assay buffer + same final concentration of DMSO) to ensure the solvent itself is not affecting the results.[10]

Recommended Final DMSO Concentrations for In Vitro Assays

Assay Type Recommended Max Concentration Notes Reference
Cell-based (sensitive lines) ≤ 0.1% Some cell lines show stress or altered gene expression even at this level. [9][10]
General cell-based 0.1% - 0.5% Always validate with a vehicle control. Duration of exposure matters. [9][12]
Enzyme/Biochemical Assays ≤ 1% Higher concentrations may be tolerated but can still affect protein conformation. [9]

| Antimicrobial (MIC) Assays | Varies (up to 10%) | Bacteria/fungi show different tolerances. Must be validated per strain. |[13] |

Step 2: Employ Solubilization-Enhancing Techniques

If precipitation persists even with an optimized DMSO concentration, you may need to incorporate a solubilizing agent into your assay buffer.[14][15]

  • Co-solvents: Adding a secondary solvent can help keep the compound in solution.[14][15]

  • Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[16]

  • Surfactants/Detergents: Low concentrations of non-ionic detergents like Tween-80 or Triton X-100 can form micelles that solubilize hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparing a Working Solution of this compound

This protocol provides a step-by-step method for preparing a working solution from a DMSO stock, aiming to minimize precipitation.

G cluster_0 Step 1: Prepare Stock Solution cluster_1 Step 2: Prepare Intermediate Dilution cluster_2 Step 3: Final Dilution into Assay Buffer stock Weigh compound and dissolve in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). intermediate Perform a serial dilution of the stock solution in 100% DMSO to get closer to the final concentration. stock->intermediate final Add a small volume of the intermediate dilution to the assay buffer while vortexing to ensure rapid dispersal and prevent localized high concentrations. intermediate->final

Caption: Workflow for preparing a working solution.

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh the desired amount of this compound solid.

    • Dissolve it in 100% molecular-grade DMSO to create a concentrated stock solution (e.g., 50 mM). Ensure it is fully dissolved by vortexing. This stock can be stored at -20°C.

  • Perform an Intermediate Dilution (in DMSO):

    • Based on your final desired assay concentration, perform one or more intermediate serial dilutions of the stock solution using 100% DMSO. This step is crucial to avoid adding a highly concentrated DMSO solution directly into the aqueous buffer.

  • Prepare the Final Working Solution:

    • Aliquot your final volume of aqueous assay buffer into a tube.

    • While the tube is actively vortexing, add the small volume of the intermediate DMSO dilution drop-by-drop to the buffer. This rapid mixing is key to preventing the compound from precipitating out of solution.

    • Visually inspect the solution for any signs of precipitation (cloudiness, particles). If the solution is clear, it is ready for use in your assay.

Example Calculation:

  • Goal: A final assay concentration of 10 µM with 0.1% DMSO.

  • Stock Solution: 50 mM in 100% DMSO.

  • Intermediate Dilution: Dilute the 50 mM stock 1:50 in DMSO to get a 1 mM intermediate stock.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock to 999 µL of assay buffer. This results in a final concentration of 1 µM and a final DMSO concentration of 0.1%. Correction: To achieve 10 µM, you would add 10 µL of the 1 mM intermediate stock to 990 µL of assay buffer. This results in a final concentration of 10 µM and a final DMSO concentration of 1%. To achieve 0.1% DMSO, a 10 mM stock would be diluted 1:1000 (1 µL into 999 µL buffer).

References

Technical Support Center: O,O,O-Triphenyl Phosphorothioate (TPPT) Degradation in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O,O,O-Triphenyl phosphorothioate (TPPT). The information provided is intended to help identify and resolve common issues related to the degradation of TPPT during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My experimental results with TPPT are inconsistent. Could degradation of the compound be the cause?

Yes, inconsistent results are a common sign of compound degradation. This compound (TPPT) can be susceptible to degradation under certain experimental conditions. The primary degradation pathways are oxidation and hydrolysis.[1] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents or enzymes can influence the stability of TPPT.[1]

To determine if degradation is occurring, it is crucial to:

  • Analyze your sample purity: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.

  • Review your experimental conditions: Compare your protocol against the known stability profile of TPPT.

  • Implement proper storage: Ensure TPPT is stored in a cool, dry, and dark place to minimize degradation.

2. What are the main degradation products of TPPT I should look for?

The two primary degradation products of TPPT are:

  • Triphenyl phosphate (TPP): This is the oxygen analog of TPPT, formed through the oxidation of the P=S bond to a P=O bond.[1] This is a common degradation pathway for phosphorothioate compounds.

  • Diphenyl phosphate and Phenol: These can be formed through the hydrolysis of TPPT, especially under alkaline conditions.

The presence of these compounds in your sample is a strong indicator that degradation has occurred.

3. I suspect my TPPT is degrading during analysis. What analytical methods are recommended to minimize this?

Thermal instability can be a challenge when analyzing TPPT, particularly with Gas Chromatography (GC) methods which can lead to decomposition in the injector port. For more accurate and reliable results, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is also a robust method for routine analysis.

Troubleshooting Tip: If you must use GC-MS, consider using a deactivated inlet liner and optimizing the injection temperature to minimize on-column degradation. Derivatization to more volatile analogs can also be explored.[1]

4. How does pH affect the stability of TPPT in aqueous solutions?

TPPT is generally more stable in acidic to neutral aqueous solutions. However, its hydrolysis is significantly faster under alkaline conditions.[1] While specific kinetic data for TPPT is limited, the behavior of its oxygen analog, triphenyl phosphate (TPP), provides valuable insight. TPP is significantly more susceptible to hydrolysis under basic conditions.[1] Therefore, it is critical to control the pH of your aqueous experimental systems to minimize hydrolytic degradation.

5. Can enzymes in my in vitro experiment cause TPPT degradation?

Yes, certain enzymes can catalyze the degradation of TPPT. For instance, cytochrome P450 enzymes can mediate the bioactivation of TPPT through desulfuration to its more reactive oxon form, triphenyl phosphate.[1] Additionally, hydrolases like alkaline phosphatase can catalyze the hydrolysis of organophosphorus compounds.[1]

Troubleshooting Tip: When conducting in vitro studies with cell lysates or microsomal fractions, be aware of potential enzymatic degradation. Include appropriate controls, such as heat-inactivated enzymes or specific enzyme inhibitors, to assess the contribution of enzymatic activity to TPPT degradation.

Quantitative Data Summary

The following table summarizes the hydrolytic stability of Triphenyl Phosphate (TPP), the primary oxidative degradation product of TPPT. This data can be used as a proxy to understand the potential hydrolytic instability of TPPT, especially under basic conditions.

pHTemperature (°C)Half-life (t½) of Triphenyl Phosphate (TPP)
525> 28 days
72519 days
9253 days

Data adapted from studies on the oxygen analog, triphenyl phosphate (TPP).[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of TPPT (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of TPPT under acidic, neutral, and alkaline conditions.

Materials:

  • This compound (TPPT)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of TPPT in acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition Preparation:

    • Acidic: In a volumetric flask, add an appropriate volume of the TPPT stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.

    • Neutral: In a volumetric flask, add an appropriate volume of the TPPT stock solution to a pH 7.0 phosphate buffer to achieve a final concentration of 100 µg/mL.

    • Alkaline: In a volumetric flask, add an appropriate volume of the TPPT stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C) and protect them from light.

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining TPPT and the formation of degradation products.

Protocol 2: Analytical Method for TPPT and Triphenyl Phosphate by HPLC

This method provides a starting point for the separation and quantification of TPPT and its primary degradation product, TPP. Method optimization and validation are required for specific applications.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 50 50
    20 10 90
    25 10 90
    26 50 50

    | 30 | 50 | 50 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

degradation_pathway TPPT This compound (TPPT) TPP Triphenyl phosphate (TPP) TPPT->TPP Oxidation (e.g., P450 enzymes, oxidizing agents) Hydrolysis_Products Diphenyl phosphate + Phenol TPPT->Hydrolysis_Products Hydrolysis (e.g., Alkaline conditions, hydrolases)

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Start TPPT Sample Degradation Induce Degradation (e.g., pH, Temp, Light) Start->Degradation Sampling Collect Samples at Time Points Degradation->Sampling HPLC HPLC/LC-MS Analysis Sampling->HPLC Quantification Quantify TPPT and Degradation Products HPLC->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Pathway Identify Degradation Pathways Quantification->Pathway

Caption: General workflow for a TPPT forced degradation study.

troubleshooting_logic Problem Inconsistent Experimental Results with TPPT Check_Degradation Is TPPT degradation the root cause? Problem->Check_Degradation Analyze_Purity Analyze sample for degradation products (e.g., TPP via HPLC) Check_Degradation->Analyze_Purity Review_Conditions Review experimental conditions (pH, temp, light, enzymes) Check_Degradation->Review_Conditions Degradation_Confirmed Degradation Confirmed Analyze_Purity->Degradation_Confirmed Products Found No_Degradation No Degradation Detected Analyze_Purity->No_Degradation No Products Found Review_Conditions->Degradation_Confirmed Unfavorable Conditions Optimize_Conditions Optimize experimental conditions to minimize degradation Degradation_Confirmed->Optimize_Conditions Proper_Storage Ensure proper storage of TPPT Degradation_Confirmed->Proper_Storage Investigate_Other Investigate other experimental variables No_Degradation->Investigate_Other

Caption: Troubleshooting logic for inconsistent results with TPPT.

References

Optimization of reaction conditions for O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the synthesis of O,O,O-Triphenyl phosphorothioate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound reaction consistently low?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to reactant purity and reaction conditions.

  • Purity of Triphenyl Phosphite: The quality of this compound is highly dependent on the purity of the starting material, triphenyl phosphite.[1] Impurities in triphenyl phosphite can lead to side reactions, reducing the formation of the desired product.

    • Recommendation: Ensure the use of high-purity triphenyl phosphite. If you are synthesizing it in-house from triphenyl phosphate, ensure that the precursor is purified, for example, through vacuum distillation after a workup involving acid and alkali washes.[1]

  • Presence of Moisture: Phosphorus intermediates are susceptible to hydrolysis.[1] The presence of water in the reaction mixture will lead to the formation of undesired byproducts and a decrease in the yield of this compound.

    • Recommendation: All glassware should be thoroughly dried before use, and anhydrous solvents should be employed. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in balancing the reaction rate and selectivity.

    • Recommendation: The temperature is generally maintained between 80–120°C.[1] A temperature that is too low will result in a slow reaction rate and incomplete conversion, while a temperature that is too high may promote side reactions or decomposition of the product. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Recommendation: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, to ensure all the limiting reactant has been consumed before workup.

Question 2: My final product is contaminated with unreacted elemental sulfur. How can I remove it?

Answer:

Residual elemental sulfur is a common impurity. Several methods can be employed for its removal.

  • Recrystallization: this compound is a crystalline solid.[1] Recrystallization from a suitable solvent can effectively remove unreacted sulfur.

    • Recommendation: Select a solvent in which this compound has good solubility at elevated temperatures and poor solubility at room temperature, while sulfur remains either soluble or insoluble. Common solvents for recrystallization include methanol or ethanol.

  • Filtration of a Solution: If a suitable recrystallization solvent cannot be found, dissolving the crude product in a solvent in which this compound is soluble but sulfur is not, followed by filtration, can be effective.

    • Recommendation: Dichloromethane or chloroform can be suitable solvents for this purpose.[2]

  • Washing with a Sulfite Solution: Unreacted sulfur can be converted to soluble thiosulfate by washing with a sulfite solution.

    • Recommendation: During the workup, wash the organic layer containing the product with an aqueous solution of sodium sulfite (Na₂SO₃).

Question 3: I am observing a significant amount of a byproduct that I suspect is triphenyl phosphate. What is causing this and how can I minimize it?

Answer:

The formation of triphenyl phosphate (the oxygen analog of the desired product) is a common side reaction, primarily caused by oxidation.

  • Oxidation of the Product: The thiophosphoryl (P=S) group in this compound can be oxidized to a phosphoryl (P=O) group.[1]

    • Recommendation: Avoid the use of oxidizing agents during the reaction and workup. Ensure that the reaction is carried out under an inert atmosphere to prevent air oxidation, especially at elevated temperatures.

  • Oxidation of the Starting Material: If the triphenyl phosphite starting material is oxidized to triphenyl phosphate before the addition of sulfur, this will carry through as an impurity.

    • Recommendation: Use fresh, high-purity triphenyl phosphite and store it under an inert atmosphere to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The principal and most well-established method is the direct thiophosphorylation (or thionation) of triphenyl phosphite with elemental sulfur.[1] This reaction involves the addition of sulfur to triphenyl phosphite to form the desired phosphorothioate ester.[1]

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: The reaction is typically performed under the following conditions:

  • Temperature: 80–120°C[1]

  • Solvent: Solvents such as toluene, xylene, or ionic liquids can be used to dissolve the reactants.[1] A specific example includes using an ionic liquid medium at 80°C for two hours.[1]

  • Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent moisture and oxidation.

Q3: What are the key factors to consider for optimizing the yield and purity?

A3: To achieve high yield and purity, the following should be considered:

  • Purity of Precursors: The use of high-purity triphenyl phosphite is critical.[1]

  • Exclusion of Moisture: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of phosphorus intermediates.[1]

  • Controlled Temperature: Maintaining the optimal reaction temperature is crucial to balance reaction rate and minimize side reactions.[1]

Q4: Are there any catalysts that can be used for this reaction?

A4: While the direct reaction between triphenyl phosphite and sulfur can proceed without a catalyst, the synthesis of the precursor, triphenyl phosphate (from which triphenyl phosphite is made), is often promoted by metal catalysts like anhydrous magnesium chloride.[1] For the thionation step itself, the literature reviewed does not prominently feature catalysts, suggesting the thermal reaction is generally efficient.

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of this compound

ParameterRecommended Range/ValueRationale
Reactants Triphenyl phosphite, Elemental SulfurPrimary method of synthesis.[1]
Temperature 80 - 120 °CBalances reaction rate and selectivity, minimizing side reactions.[1]
Solvent Toluene, Xylene, or Ionic LiquidsDissolves reactants and facilitates the reaction.[1]
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents hydrolysis of intermediates and oxidation of the product.[1]
Reaction Time Typically a few hours (e.g., 2 hours in ionic liquid)Should be monitored for completion.[1]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the thionation of triphenyl phosphite.

Materials:

  • Triphenyl phosphite (high purity)

  • Elemental sulfur

  • Anhydrous toluene (or another suitable solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.), all oven-dried

  • Inert gas supply (nitrogen or argon)

  • Heating mantle with temperature control

  • Magnetic stirrer

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • To the flask, add triphenyl phosphite and anhydrous toluene.

  • Begin stirring the solution.

  • In a single portion, add a stoichiometric equivalent of elemental sulfur to the flask.

  • Heat the reaction mixture to a temperature between 80-120°C and maintain this temperature.

  • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography on silica gel.

Protocol 2: Purification of Crude this compound

This protocol outlines the steps for purifying the crude product obtained from the synthesis.

A. Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot suitable solvent (e.g., methanol).

  • If there are any insoluble impurities, hot filter the solution.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

B. Column Chromatography:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Dissolve the crude product in a minimum amount of the eluent.

  • Load the solution onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage reactants Triphenyl Phosphite + Elemental Sulfur dissolve Dissolve in Anhydrous Solvent reactants->dissolve heat Heat (80-120°C) under Inert Atmosphere dissolve->heat monitor Monitor Reaction (TLC, ³¹P NMR) heat->monitor cool Cool to Room Temperature monitor->cool evaporate Solvent Evaporation cool->evaporate crude Crude Product evaporate->crude purify Purification (Recrystallization or Chromatography) crude->purify product Pure O,O,O-Triphenyl phosphorothioate purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Product impure_reactant Impure Triphenyl Phosphite low_yield->impure_reactant moisture Presence of Moisture low_yield->moisture bad_temp Suboptimal Temperature low_yield->bad_temp incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn purify_reactant Use High Purity Reactant impure_reactant->purify_reactant dry_conditions Use Anhydrous Conditions moisture->dry_conditions optimize_temp Optimize Temperature (80-120°C) bad_temp->optimize_temp monitor_rxn Monitor Reaction for Completion incomplete_rxn->monitor_rxn

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: O,O,O-Triphenyl Phosphorothioate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of O,O,O-Triphenyl phosphorothioate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound has high solubility at high temperatures and low solubility at room or lower temperatures. Ethanol or a mixture of ethanol and water can be a good starting point. - Use a minimal amount of hot solvent to dissolve the crude product. - After cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal formation.
The cooling process was too rapid, leading to the formation of fine crystals or oiling out.- Allow the crystallization solution to cool slowly to room temperature on the benchtop before moving it to a colder environment. - If the compound oils out, reheat the solution to dissolve the oil, and then allow it to cool more slowly. Seeding with a pure crystal can also promote proper crystallization.
Incomplete Separation by Column Chromatography The eluent system is not optimized for separating the phosphorothioate from its impurities.- The main impurity, O,O,O-Triphenyl phosphate, is more polar than the phosphorothioate. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate. - Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. The desired product should have an Rf value of approximately 0.3-0.4.
The column was not packed or loaded correctly.- Ensure the silica gel is packed uniformly without any cracks or air bubbles. - Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column in a narrow band.
Product is Contaminated with O,O,O-Triphenyl Phosphate The starting material was oxidized, or oxidation occurred during the workup or purification.- Minimize exposure of the compound to oxidizing agents and high temperatures. - Use the optimized column chromatography protocol mentioned above to separate the phosphate impurity. - Purity can be checked by HPLC or 31P NMR spectroscopy.
Product is Unstable and Decomposes During Purification The compound is sensitive to acidic or basic conditions, or prolonged heat.[1]- Use neutral solvents for purification. If using silica gel, which can be slightly acidic, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent). - Avoid prolonged heating during recrystallization. Use a rotary evaporator at moderate temperatures to remove solvents.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthetic route. These include unreacted starting materials such as triphenyl phosphite, and the oxidation product, O,O,O-Triphenyl phosphate.[1] Residual phenol from the synthesis of the triphenyl phosphite precursor may also be present.

Q2: Which purification method is most effective for obtaining high-purity this compound?

A2: Both recrystallization and column chromatography can be effective. For removing non-polar impurities and achieving very high purity (>99%), column chromatography over silica gel is generally preferred. Recrystallization is a simpler method that can be effective if the main impurities have significantly different solubilities from the product.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: Ethanol is a commonly used and effective solvent for the recrystallization of this compound. The compound is soluble in hot ethanol and significantly less soluble in cold ethanol, allowing for good recovery of pure crystals upon cooling.

Q4: How can I monitor the purity of this compound during the purification process?

A4: Purity can be monitored using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities and to optimize the eluent for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to confirm the structure and identify impurities. The 31P NMR chemical shift is particularly useful for distinguishing between the phosphorothioate and its phosphate analog.

Q5: My purified product appears as an oil instead of a solid. What should I do?

A5: this compound has a relatively low melting point (around 49-52 °C). If it appears as an oil, it could be due to residual solvent or the presence of impurities that are depressing the melting point. Try drying the product under high vacuum for an extended period. If it remains an oil, further purification by column chromatography may be necessary.

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by recrystallization from ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to the flask while gently heating and swirling until the solid is completely dissolved.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Column Chromatography Protocol

Objective: To purify crude this compound by column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the chromatography column by packing it with a slurry of silica gel in hexane.

  • Dissolve the crude this compound in a minimal amount of a 1:1 mixture of hexane and dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with 100% hexane, collecting fractions.

  • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate).

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol)909875
Column Chromatography (Silica Gel)90>9985

Note: The data presented in this table is for illustrative purposes and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

PurificationWorkflow Crude Crude O,O,O-Triphenyl phosphorothioate Dissolve Dissolve in minimal hot ethanol Crude->Dissolve Cool Slow Cooling & Ice Bath Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry under Vacuum Filter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for this compound.

ChromatographyWorkflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Isolation Pack Pack silica gel column with hexane Load Load crude product Pack->Load Elute_Hex Elute with 100% Hexane (removes non-polar impurities) Load->Elute_Hex Elute_Grad Elute with Hexane/EtOAc gradient (separates product from phosphate) Elute_Hex->Elute_Grad Collect Collect Fractions Elute_Grad->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Evaporate Evaporate solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Column chromatography workflow for purifying this compound.

TroubleshootingLogic Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Impure Product Impure? Start->Impure Oily Product Oily? Start->Oily Solubility Check Solvent Solubility Profile Low_Yield->Solubility Yes Cooling Optimize Cooling Rate Low_Yield->Cooling Yes Eluent Optimize Eluent System (TLC) Impure->Eluent Yes Packing Check Column Packing/Loading Impure->Packing Yes Drying Dry under High Vacuum Oily->Drying Yes Re_purify Re-purify by Chromatography Oily->Re_purify If still oily

Caption: Troubleshooting decision tree for purification issues.

References

Common pitfalls to avoid when working with O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O,O,O-Triphenyl phosphorothioate (TPPT). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges and pitfalls associated with the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound (CAS No. 597-82-0) is an organophosphorus compound.[1][2] It is utilized in various industrial and research applications, including as a flame retardant, plasticizer, and lubricant additive.[3] In a laboratory context, it's often studied for its potential as an insecticide and acaricide, primarily due to its inhibitory effects on the enzyme acetylcholinesterase (AChE).[2][4]

Q2: What are the basic physical and chemical properties of this compound?

A2: this compound is typically a white to light yellow crystalline solid.[1] It has very low solubility in water but is soluble in many organic solvents such as acetone, ethanol, and other common organic solvents.[1][2]

Q3: What are the recommended storage and handling procedures for this compound?

A3: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[5][6] For long-term stability, storage at -20°C is recommended.[7] When handling, always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or fume hood to avoid inhalation of dust or fumes.[5][8]

Q4: Is this compound considered hazardous?

A4: Yes, this compound is considered hazardous. It is very toxic to aquatic life with long-lasting effects.[8] While some classifications do not consider it hazardous under OSHA, it is crucial to handle it with care.[9] As an organophosphorus compound, it can inhibit acetylcholinesterase.[4]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This is a common problem that can arise from several factors related to the compound's purity, stability, and handling.

Possible Causes and Solutions:

  • Compound Degradation: this compound can degrade, especially under non-optimal conditions. A primary degradation pathway involves the conversion of the phosphorothioate (P=S) to its oxygen analog, triphenyl phosphate (P=O), a process that can be monitored by the disappearance of the P=S absorption peak in FT-IR spectroscopy.[4]

    • Solution: Always use fresh solutions when possible. Store stock solutions at -20°C and for limited periods. Before use, visually inspect solutions for any precipitation or color change. Consider running a quality control check, such as HPLC or FT-IR, to assess the purity of older batches.

  • Hydrolysis: The compound is susceptible to hydrolysis, particularly under alkaline conditions.[4]

    • Solution: Maintain a neutral or slightly acidic pH in your experimental buffers if the protocol allows. Avoid storing the compound in alkaline solutions for extended periods.

  • Impure Starting Material: The purity of this compound is highly dependent on the purity of its precursor, triphenyl phosphite.[4]

    • Solution: Source your compound from a reputable supplier that provides a certificate of analysis with purity data. If you suspect impurities are affecting your results, consider purifying the compound or acquiring a new, high-purity batch.

Issue 2: Poor solubility in aqueous buffers.

This compound has very low water solubility, which can be a significant challenge in biological assays.[1][2]

Possible Causes and Solutions:

  • Incorrect Solvent for Stock Solution: Dissolving the compound directly in an aqueous buffer will likely be unsuccessful.

    • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO, ethanol, or acetone. Then, dilute the stock solution into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can have its own biological effects.

  • Precipitation upon Dilution: The compound may precipitate out of solution when the organic stock is diluted into an aqueous buffer.

    • Solution: Try diluting the stock solution slowly while vortexing the buffer. You can also investigate the use of a small amount of a non-ionic surfactant or a different co-solvent to improve solubility. Always visually inspect the final solution for any signs of precipitation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 597-82-0
Molecular Formula C₁₈H₁₅O₃PS
Molecular Weight 342.35 g/mol
Appearance White to light yellow crystalline solid
Melting Point ~45-54 °C
Water Solubility Very low (practically insoluble)
Organic Solvent Solubility Soluble in acetone, ethanol, etc.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube or glass vial on a calibrated balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the appropriate volume of DMSO to achieve the desired molar concentration. For example, to make a 10 mM stock solution, dissolve 3.42 mg of the compound in 1 mL of DMSO.

    • Cap the tube tightly and vortex until the solid is completely dissolved. Gentle warming in a water bath may be necessary but should be done with caution to avoid degradation.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow compound O,O,O-Triphenyl phosphorothioate Powder stock_sol Prepare Stock Solution (e.g., in DMSO) compound->stock_sol working_sol Prepare Working Solution (Dilute in buffer) stock_sol->working_sol assay Perform Experiment (e.g., Enzyme Assay) working_sol->assay data_analysis Data Analysis assay->data_analysis troubleshoot Inconsistent Results? data_analysis->troubleshoot check_purity Check Compound Purity and Stability troubleshoot->check_purity Yes check_solubility Verify Solubility and Dilution troubleshoot->check_solubility Yes

Caption: A typical experimental workflow for using this compound.

degradation_pathway tppt O,O,O-Triphenyl phosphorothioate (P=S) tpp Triphenyl phosphate (P=O) tppt->tpp Oxidation / Heat hydrolysis Hydrolysis Products tppt->hydrolysis Hydrolysis (esp. alkaline)

Caption: Simplified degradation pathways for this compound.

References

Technical Support Center: O,O,O-Triphenyl Phosphorothioate (TPT) Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of O,O,O-Triphenyl phosphorothioate (TPT) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when working with TPT solutions.

Q1: My TPT solution appears cloudy or has visible precipitate after preparation. What should I do?

A1: Cloudiness or precipitation can occur due to several factors:

  • Low Solubility: TPT has low aqueous solubility and is best dissolved in organic solvents.[1] Ensure you are using an appropriate solvent such as acetonitrile, DMSO, acetone, or ethanol.[2]

  • Solvent Purity: The presence of water in organic solvents can reduce the solubility of TPT and promote hydrolysis, especially under alkaline conditions. Use anhydrous solvents for solution preparation.

  • Temperature: Low temperatures can decrease the solubility of TPT. Try gently warming the solution in a water bath. Be cautious, as excessive heat can lead to degradation.

  • Concentration: You may have exceeded the solubility limit of TPT in the chosen solvent. Try preparing a more dilute solution.

Q2: I suspect my TPT solution has degraded. How can I confirm this and what are the likely degradation products?

A2: The primary degradation pathway for TPT is the thermo-oxidative scission of the P=S bond, leading to the formation of its oxygen analog, O,O,O-triphenyl phosphate (TPP).[1][3] Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A new peak corresponding to TPP would appear in the chromatogram, with a concurrent decrease in the TPT peak area.

Q3: What are the optimal storage conditions for TPT solutions to ensure long-term stability?

A3: To maximize the stability of your TPT solutions, adhere to the following storage guidelines:

  • Solvent Selection: Use high-purity, anhydrous organic solvents like acetonitrile or DMSO.

  • Temperature: Store solutions at low temperatures, such as 4°C or -20°C, to minimize thermal degradation. For commercially prepared solutions in acetonitrile, storage at or below -10°C is recommended.[2]

  • Inert Atmosphere: For long-term storage, consider purging the vial headspace with an inert gas like argon or nitrogen to prevent oxidation.

  • Light Protection: Store solutions in amber vials or in the dark to protect from light-induced degradation, although TPT is not known to be highly light-sensitive.

  • Container Material: Use high-quality, chemically resistant glass vials (e.g., borosilicate glass) with PTFE-lined caps to prevent leaching of contaminants and solvent evaporation.[4]

Q4: Can I use plastic containers to store my TPT solutions?

A4: While borosilicate glass is recommended, certain plastics like polypropylene may be suitable for short-term storage. However, it is crucial to verify chemical compatibility. Some plastics may contain plasticizers or other additives that can leach into the solvent and potentially react with TPT or interfere with downstream applications.[5] Always perform a small-scale compatibility test if you must use plasticware.

Quantitative Stability Data

The stability of this compound is dependent on the solvent, temperature, and pH. The following table summarizes the known stability characteristics.

ParameterConditionObservationReference
Thermal Stability In lubricant oil solution at 423 K (150°C) for 168 hoursHigh thermal stability, did not completely decompose.[3][6]
In lubricant oil solution at 473 K (200°C) for 72 hoursHigh thermal stability, did not completely decompose.[3][6]
Hydrolytic Stability Acidic and Neutral Aqueous ConditionsMore stable compared to alkaline conditions.[1]
Alkaline Aqueous Conditions (pH 9)Significantly faster hydrolysis.[1]
Solubility Water0.02 mg/L (practically insoluble).[1]
Organic SolventsSoluble in acetone, ethanol, and acetonitrile.[2]

Note: Quantitative stability data in common laboratory solvents like acetonitrile, DMSO, and methanol at various storage temperatures is not extensively published. It is recommended to perform periodic quality control checks on prepared solutions.

Experimental Protocols

Protocol: Stability Testing of TPT Solutions by HPLC

This protocol outlines a method to assess the stability of a TPT solution by monitoring the decrease in TPT concentration and the appearance of the primary degradant, TPP.

1. Materials and Reagents:

  • This compound (TPT) stock solution in the solvent of interest.

  • O,O,O-Triphenyl phosphate (TPP) analytical standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Phosphoric acid (or formic acid for MS-compatible methods).

  • HPLC system with a UV detector.

  • Reverse-phase C18 HPLC column.

2. Preparation of Standards and Samples:

  • Prepare a series of calibration standards of TPT and TPP in the mobile phase.

  • At each time point for the stability study (e.g., T=0, 1 week, 1 month), dilute an aliquot of the TPT stock solution with the mobile phase to a concentration within the calibration range.

3. HPLC Conditions (Adapted from a method for TPP): [7]

  • Column: C18 reverse-phase column.

  • Mobile Phase: Acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. A typical gradient could be from 50:50 to 95:5 acetonitrile:water over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where both TPT and TPP have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Integrate the peak areas for TPT and TPP in the chromatograms of the standards and samples.

  • Construct calibration curves for TPT and TPP.

  • Calculate the concentration of TPT and TPP in the stability samples at each time point.

  • Plot the concentration of TPT over time to determine the degradation rate.

Visualizations

The following diagrams illustrate key processes and workflows related to the stability of TPT solutions.

TPT_Degradation_Pathway TPT This compound (P=S) TPP O,O,O-Triphenyl phosphate (P=O) TPT->TPP Scission of P=S bond Conditions Heat Oxidizing Agents Alkaline Hydrolysis Conditions->TPT

Caption: Primary degradation pathway of this compound.

Troubleshooting_Workflow decision decision start TPT Solution Appears Unstable (e.g., cloudy, color change) check_solubility Is the concentration too high? start->check_solubility check_solvent Is the solvent appropriate and anhydrous? check_solubility->check_solvent No dilute Dilute the solution check_solubility->dilute Yes check_temp Is the storage temperature appropriate? check_solvent->check_temp Yes change_solvent Use a different, anhydrous solvent check_solvent->change_solvent No adjust_temp Adjust storage temperature check_temp->adjust_temp No analytical_check Perform analytical check (e.g., HPLC) check_temp->analytical_check Yes dilute->analytical_check change_solvent->analytical_check adjust_temp->analytical_check stable Solution is stable analytical_check->stable degraded Solution has degraded analytical_check->degraded

Caption: Troubleshooting workflow for unstable TPT solutions.

References

Technical Support Center: O,O,O-Triphenyl phosphorothioate Interference in Analytical Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing analytical challenges posed by O,O,O-Triphenyl phosphorothioate (TPPT). TPPT, an organophosphorus compound, can interfere with various analytical measurements, leading to inaccurate and unreliable results. This guide offers practical solutions and detailed protocols to mitigate these interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TPPT) and why does it interfere with my experiments?

A1: this compound is an organophosphorus compound used in various industrial applications. Its chemical structure, particularly the phosphorothioate group, can lead to interference in analytical assays through several mechanisms. As an organophosphate, it is a known inhibitor of esterase enzymes, such as acetylcholinesterase, which are commonly used in biochemical assays.[1][2] It can also cause matrix effects in mass spectrometry and interact with components of immunoassay systems, leading to erroneous results.

Q2: I am seeing lower than expected activity in my acetylcholinesterase (AChE) assay. Could TPPT be the cause?

A2: Yes, it is highly likely. Organophosphorus compounds like TPPT are well-documented inhibitors of acetylcholinesterase (AChE).[1][2] TPPT can bind to the active site of the enzyme, leading to its inactivation and a subsequent decrease in measured activity. This inhibitory effect can lead to a false interpretation of your experimental results.

Q3: My LC-MS/MS results show signal suppression or enhancement for my analyte of interest when my sample contains TPPT. How can I address this?

A3: What you are observing are matrix effects, a common issue in LC-MS/MS analysis where co-eluting substances interfere with the ionization of the target analyte. TPPT and its metabolites can alter the ionization efficiency in the mass spectrometer's source, leading to either suppression or enhancement of your analyte's signal. To address this, you may need to optimize your sample preparation to remove TPPT or improve your chromatographic separation to prevent co-elution.

Q4: Can TPPT interfere with my ELISA or other immunoassays?

A4: While direct interference of TPPT in ELISAs is not as well-documented as its enzyme inhibition, it is plausible. Interference in immunoassays can occur through various mechanisms, including cross-reactivity with antibodies, steric hindrance of antibody-antigen binding, or alteration of the assay buffer's properties. Given the chemical reactivity of organophosphates, it is advisable to validate your immunoassay for potential interference from TPPT if its presence in your samples is suspected.

Troubleshooting Guides

Issue 1: Unexpected Inhibition in Enzyme Assays (e.g., Acetylcholinesterase Assays)

Symptoms:

  • Significantly lower enzyme activity than expected.

  • High variability in results between replicate samples.

  • Non-linear reaction kinetics.

Root Cause Analysis: this compound is a known inhibitor of serine hydrolases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] The phosphorus atom in TPPT can covalently bind to the serine residue in the active site of these enzymes, leading to their irreversible inhibition.

Troubleshooting Workflow:

Figure 1. Troubleshooting workflow for unexpected enzyme inhibition.

Solutions:

  • Sample Cleanup: Employ solid-phase extraction (SPE) to remove TPPT from your sample before the assay. C18 or other reverse-phase cartridges are often effective.

  • Alternative Assays: If sample cleanup is not feasible or effective, consider using an assay that does not rely on an esterase enzyme or is known to be insensitive to organophosphate inhibition.

  • Inhibitor Controls: Always run a control sample containing a known concentration of TPPT to quantify its inhibitory effect in your specific assay system.

Quantitative Data on Esterase Inhibition by Organophosphates:

OrganophosphateEnzymeSpeciesKi (M⁻¹ min⁻¹)Reference
ParaoxonAChEHuman7.0 x 10⁵[2]
Chlorpyrifos-oxonAChEHuman9.3 x 10⁶[2]
ParaoxonBChEHuman--
Chlorpyrifos-oxonBChEHuman1.65 x 10⁹[2]
Issue 2: Matrix Effects in LC-MS/MS Analysis

Symptoms:

  • Poor reproducibility of analyte signal.

  • Inaccurate quantification (signal suppression or enhancement).

  • Shifting retention times for the analyte of interest.

Root Cause Analysis: TPPT and its metabolites can co-elute with the analyte of interest and affect its ionization efficiency in the mass spectrometer source. This "matrix effect" is a common source of error in LC-MS/MS analysis.

Troubleshooting Workflow:

Figure 2. Troubleshooting workflow for matrix effects in LC-MS/MS.

Solutions:

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Use C18 or polymeric reverse-phase SPE cartridges to remove nonpolar interferences like TPPT.

    • Liquid-Liquid Extraction (LLE): Partition your sample with an appropriate solvent to separate the analyte from TPPT.

    • QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" method is effective for removing a wide range of matrix components, including organophosphates, from complex samples.[3]

  • Chromatographic Optimization:

    • Gradient Modification: Adjust the mobile phase gradient to improve the separation between your analyte and TPPT.

    • Column Chemistry: Try a different column chemistry (e.g., phenyl-hexyl, biphenyl) that may offer different selectivity for your analyte and TPPT.

  • Internal Standards:

    • Use a stable isotope-labeled internal standard for your analyte. This is the most effective way to compensate for matrix effects as the internal standard will be affected in the same way as the analyte.

Issue 3: Suspected Interference in Immunoassays (e.g., ELISA)

Symptoms:

  • Inconsistent results (high coefficient of variation).

  • False-positive or false-negative results.

  • High background signal.

Root Cause Analysis: While less common, small molecules like TPPT can interfere in immunoassays by non-specifically binding to assay components (antibodies, plates), or by altering the conformation of the target antigen or antibody.

Troubleshooting Workflow:

Figure 3. Troubleshooting workflow for immunoassay interference.

Solutions:

  • Sample Dilution: Diluting the sample can sometimes reduce the concentration of the interfering substance to a level where it no longer affects the assay.

  • Sample Cleanup: Use SPE or LLE to remove TPPT before running the immunoassay.

  • Assay Buffer Modification: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer can help to reduce non-specific binding.

  • Alternative Antibody Pairs: If you are developing an assay, screen different antibody pairs to find a combination that is less susceptible to interference from TPPT.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of TPPT from Aqueous Samples

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample containing the analyte of interest and TPPT

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not let the cartridge run dry.

  • Loading: Load the aqueous sample onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar impurities while retaining the analyte and TPPT.

  • Elution of Analyte: Elute the analyte of interest with a solvent that is strong enough to desorb it from the C18 sorbent but weak enough to leave TPPT behind. This step will require optimization based on the properties of your analyte. A series of increasing methanol concentrations can be tested (e.g., 40%, 60%, 80% methanol in water).

  • Elution of TPPT (Optional): If needed, TPPT can be eluted from the cartridge with a strong nonpolar solvent like 100% methanol or acetonitrile.

  • Analysis: Analyze the collected fractions to determine the elution profile of your analyte and TPPT.

Protocol 2: QuEChERS-based Sample Cleanup for TPPT Removal

Materials:

  • Sample matrix (e.g., biological tissue homogenate)

  • Acetonitrile

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents.

Procedure:

  • Extraction: Homogenize your sample and add an appropriate volume of acetonitrile. Add the QuEChERS extraction salts, vortex vigorously, and centrifuge.

  • Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18. The PSA will remove acidic interferences, and the C18 will help to remove nonpolar interferences like TPPT.

  • Vortex and Centrifuge: Vortex the d-SPE tube and centrifuge to pellet the sorbent.

  • Analysis: The resulting supernatant is ready for LC-MS/MS or GC-MS analysis.

This technical support center provides a starting point for addressing interference from this compound in your analytical measurements. Successful troubleshooting will often require a systematic approach and optimization of the provided protocols for your specific application.

References

Best practices for handling and storage of O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for the safe handling and storage of O,O,O-Triphenyl phosphorothioate (TPPT) to support researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS No. 597-82-0) is an organophosphorus compound.[1][2] It is primarily used as an additive in lubricants, greases, and hydraulic fluids.[1] It also serves as a plasticizer, a flame retardant, and an intermediate in the synthesis of pesticides and pharmaceuticals.[2][3]

Q2: What are the main hazards associated with this compound?

A2: this compound is suspected of damaging fertility or the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1][4] Inhalation, ingestion, or skin contact should be avoided.[5][6]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

A3: A comprehensive set of PPE should be worn to minimize exposure. This includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[5][7]

  • Body Protection: A lab coat, apron, or full-body suit depending on the scale of the experiment.[5][7]

  • Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, a NIOSH-approved respirator should be used.[5][7]

Q4: What are the proper storage conditions for this compound?

A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][5] It should be kept away from incompatible materials and foodstuff containers.[5]

Q5: How should this compound waste be disposed of?

A5: Waste should be collected in suitable, closed containers and disposed of in accordance with local, state, and federal regulations.[4][5] Discharge into the environment must be avoided.[4][5]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptom: Variation in reaction yields or observation of unexpected byproducts.

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark place.

  • Check for Contamination: Look for any discoloration or change in the physical appearance of the compound.

  • Assess Purity: If degradation is suspected, re-analyze the purity of the starting material using appropriate analytical techniques (e.g., HPLC, GC-MS).

  • Review Experimental Protocol: Ensure that the reaction conditions (e.g., pH, temperature) are not contributing to the degradation of the compound. Hydrolysis is significantly faster under alkaline conditions.[8]

Issue 2: Difficulty in Dissolving the Compound

Symptom: this compound does not fully dissolve in the chosen solvent.

Possible Cause: Low water solubility of the compound.

Troubleshooting Steps:

  • Select an Appropriate Solvent: this compound has low water solubility.[8] Consider using organic solvents for dissolution.

  • Increase Temperature: Gently warming the solution may aid in dissolution.

  • Use Sonication: Sonication can help to break up aggregates and improve dissolution.

  • Consult Literature: Review literature for appropriate solvents used in similar experiments.

Data Presentation

Table 1: Summary of Handling and Storage Best Practices

ParameterRecommendationSource
Storage Temperature Cool[2][5]
Storage Environment Dry, well-ventilated[2][5]
Container Tightly closed[5]
Incompatible Materials Store apart from foodstuff containers[5]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, protective clothing[5]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C18H15O3PS[1]
Molecular Weight 342.35 g/mol [5]
Appearance White crystalline solid[2]
Hydrolytic Stability More rapid hydrolysis under alkaline conditions (pH 9)[8]

Experimental Protocols

Protocol 1: General Procedure for a Reaction using this compound
  • Preparation: In a fume hood, weigh the required amount of this compound into a clean, dry reaction vessel.

  • Solvent Addition: Add the appropriate solvent to the reaction vessel and stir until the compound is fully dissolved.

  • Reagent Addition: Add other reagents to the reaction mixture as required by the specific experimental protocol.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction and perform the appropriate work-up and purification steps.

  • Waste Disposal: Dispose of all waste materials according to institutional and regulatory guidelines.

Visualizations

experimental_workflow prep Preparation: Weigh this compound dissolve Dissolution: Add solvent and dissolve prep->dissolve react Reaction: Add reagents and monitor dissolve->react workup Work-up: Quench and purify react->workup dispose Waste Disposal: Dispose of waste workup->dispose

Caption: A typical experimental workflow involving this compound.

troubleshooting_logic start Inconsistent Results check_storage Verify Storage Conditions start->check_storage check_purity Assess Purity check_storage->check_purity review_protocol Review Protocol (pH, Temp) check_purity->review_protocol end Identify Source of Variation review_protocol->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Modifying experimental protocols for O,O,O-Triphenyl phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O,O,O-Triphenyl phosphorothioate (TPPT).

Frequently Asked Questions (FAQs)

1. What is this compound (TPPT)?

This compound is an organophosphorus compound with the chemical formula C18H15O3PS. It is a white to light yellow crystalline solid or a colorless to light yellow liquid. TPPT is used in various industrial applications, including as a flame retardant, plasticizer, and lubricant additive. In a research setting, it is often used to study the mechanisms of organophosphate toxicity, particularly its effects on the nervous system.

2. What are the main safety precautions to consider when handling TPPT?

TPPT should be handled with caution in a well-ventilated area. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn to avoid contact with skin and eyes. In case of contact, wash the affected area with soap and plenty of water. If inhaled, move to fresh air. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

3. What is the primary mechanism of action of TPPT in biological systems?

The primary mechanism of neurotoxicity for many organophosphorus compounds, including TPPT, is the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

4. How should I prepare stock solutions of TPPT?

Due to its low water solubility (0.02 mg/L), TPPT should be dissolved in an organic solvent to prepare stock solutions. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this purpose. It is recommended to prepare a high-concentration stock solution and then dilute it to the final desired concentration in the aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations can have independent biological effects.

Troubleshooting Guides

Synthesis and Purification

Problem: Low yield during synthesis.

  • Possible Cause 1: Presence of moisture.

    • Troubleshooting: The synthesis of TPPT is sensitive to moisture, which can lead to the hydrolysis of starting materials and intermediates. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Possible Cause 2: Suboptimal reaction temperature.

    • Troubleshooting: The thionation reaction of triphenyl phosphite with sulfur is typically performed at elevated temperatures. The optimal temperature range is generally between 80-120°C. Lower temperatures may result in a slow reaction rate, while excessively high temperatures can lead to side reactions and decomposition.

  • Possible Cause 3: Impure starting materials.

    • Troubleshooting: The purity of the starting materials, particularly triphenyl phosphite, is crucial for achieving a high yield. Ensure the purity of your starting materials before beginning the synthesis.

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of triphenylphosphine oxide (TPPO) byproduct.

    • Troubleshooting: TPPO is a common byproduct in reactions involving phosphines and can be challenging to remove due to its similar polarity to many organic products. Several methods can be employed for its removal:

      • Crystallization: TPPO is poorly soluble in nonpolar solvents like hexane and diethyl ether. Attempt to crystallize your product from a solvent system where TPPO remains in solution or vice versa.

      • Precipitation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl2) or magnesium chloride (MgCl2) in polar organic solvents such as ethanol. Dissolve the crude product in ethanol and add ZnCl2 to precipitate the TPPO-Zn complex, which can then be removed by filtration.

      • Silica Gel Chromatography: While challenging, careful optimization of the eluent system can help separate TPPT from TPPO. A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) may be effective.

  • Possible Cause 2: Presence of unreacted starting materials or other byproducts.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR to ensure complete conversion of the starting materials. Column chromatography is a standard method for purifying the final product from unreacted starting materials and other byproducts.

Biological Assays

Problem: Precipitation of TPPT in aqueous assay media.

  • Possible Cause: Low aqueous solubility.

    • Troubleshooting: TPPT has very low water solubility. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve TPPT is kept to a minimum (typically <0.5%) and is consistent across all experimental conditions, including controls. It may be necessary to perform a solubility test in your specific assay medium to determine the maximum achievable concentration without precipitation.

Problem: Inconsistent results in acetylcholinesterase (AChE) inhibition assays.

  • Possible Cause 1: Instability of TPPT in the assay buffer.

    • Troubleshooting: While generally stable, organophosphorus compounds can degrade over time in aqueous solutions, especially at non-neutral pH. Prepare fresh dilutions of TPPT for each experiment from a frozen stock solution.

  • Possible Cause 2: Interference from the solvent.

    • Troubleshooting: High concentrations of organic solvents like DMSO can inhibit AChE activity. Ensure that the final solvent concentration is the same in all wells and that a solvent control is included to account for any solvent-induced effects.

  • Possible Cause 3: Non-specific binding.

    • Troubleshooting: Due to its lipophilic nature, TPPT may bind non-specifically to plasticware or other components in the assay, reducing its effective concentration. Using low-binding plates and including a non-ionic detergent like Triton X-100 in the assay buffer can sometimes mitigate this issue.

Problem: High background or artifacts in cell-based neurotoxicity assays.

  • Possible Cause 1: Cytotoxicity at high concentrations.

    • Troubleshooting: Before assessing specific neurotoxic endpoints, it is crucial to determine the cytotoxic concentration range of TPPT in your chosen cell line using a cell viability assay (e.g., MTT or LDH assay). All subsequent experiments should be conducted at non-cytotoxic concentrations.

  • Possible Cause 2: Solvent toxicity.

    • Troubleshooting: As with enzyme assays, the solvent used to dissolve TPPT can be toxic to cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of solvent as the highest TPPT concentration) to assess solvent toxicity.

  • Possible Cause 3: Compound precipitation leading to light scattering or other artifacts.

    • Troubleshooting: Visually inspect the wells under a microscope for any signs of compound precipitation. If precipitation occurs, this can interfere with absorbance or fluorescence-based readouts. Lower the concentration of TPPT or slightly increase the solvent concentration (while staying within the non-toxic range).

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H15O3PS
Molecular Weight342.35 g/mol
AppearanceWhite to light yellow crystal or colorless to light yellow liquid
Melting Point48 °C
Boiling Point148-150 °C (at 0.1 Torr)
Water Solubility0.02 mg/L
LogP5 (at 23°C)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on the thionation of triphenyl phosphite.

Materials:

  • Triphenyl phosphite

  • Elemental sulfur

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.

  • Dissolve triphenyl phosphite in anhydrous toluene.

  • Add elemental sulfur to the solution. The molar ratio of triphenyl phosphite to sulfur is typically 1:1.

  • Heat the reaction mixture to 80-120°C with stirring.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a general colorimetric method based on the Ellman's reagent.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • This compound (TPPT) stock solution in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of TPPT in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent and low (<0.5%).

  • In a 96-well plate, add the assay buffer, DTNB solution, and the TPPT dilutions. Include a positive control (a known AChE inhibitor) and a negative control (assay buffer with DMSO).

  • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ATCh substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of TPPT and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow Synthesis and Purification Workflow for TPPT start Start: Anhydrous Conditions reactants Triphenyl Phosphite + Sulfur in Anhydrous Toluene start->reactants reaction Thionation Reaction (80-120°C) reactants->reaction monitoring Reaction Monitoring (TLC or ³¹P NMR) reaction->monitoring monitoring->reaction Incomplete workup Solvent Removal monitoring->workup Complete crude Crude Product (TPPT + Impurities) workup->crude purification Purification crude->purification pure_product Pure TPPT purification->pure_product Successful impurities Impurities: - Triphenylphosphine Oxide (TPPO) - Unreacted Starting Materials purification->impurities crystallization Crystallization (e.g., from Hexane/Ether) impurities->crystallization Method 1 precipitation Precipitation with ZnCl₂ in Ethanol impurities->precipitation Method 2 chromatography Column Chromatography impurities->chromatography Method 3 crystallization->pure_product precipitation->pure_product chromatography->pure_product

Caption: A logical workflow for the synthesis and purification of this compound.

AChE_Inhibition_Pathway Mechanism of Acetylcholinesterase (AChE) Inhibition by TPPT ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Phosphorylated_AChE Phosphorylated AChE (Inactive) AChE->Phosphorylated_AChE TPPT O,O,O-Triphenyl phosphorothioate (TPPT) TPPT->AChE Inhibition Accumulation ACh Accumulation in Synaptic Cleft Phosphorylated_AChE->Accumulation Overstimulation Cholinergic Receptor Overstimulation Accumulation->Overstimulation Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity

Caption: The inhibitory effect of TPPT on the normal function of acetylcholinesterase.

MAPK_Signaling_Hypothesis Hypothesized TPPT-Induced Oxidative Stress and MAPK Signaling TPPT O,O,O-Triphenyl phosphorothioate (TPPT) ROS Reactive Oxygen Species (ROS) (Oxidative Stress) TPPT->ROS Induces ASK1 ASK1 ROS->ASK1 Activates MKK MKK3/6 ASK1->MKK JNK JNK ASK1->JNK p38 p38 MAPK MKK->p38 Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis

Validation & Comparative

O,O,O-Triphenyl Phosphorothioate: A Comparative Analysis of Its Efficacy as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory efficacy of O,O,O-Triphenyl phosphorothioate (TPPT) against key enzymes, contextualized with data from its oxygen analog, Triphenyl phosphate (TPP), and other well-established inhibitors. While direct quantitative inhibitory data for TPPT is limited in the reviewed literature, this document summarizes its known biological effects and provides a benchmark for its potential efficacy through comparative data of related compounds.

Introduction to this compound

This compound is an organophosphorus compound utilized in various industrial applications, including as a flame retardant, plasticizer, and lubricant additive.[1][2] From a toxicological and pharmacological perspective, organophosphorus compounds are known for their potential to inhibit essential enzymes, notably acetylcholinesterase (AChE) and carboxylesterases (CEs).

The primary mechanism of neurotoxicity for many organophosphorus compounds is the irreversible inhibition of AChE, leading to an accumulation of the neurotransmitter acetylcholine.[3] Additionally, the inhibition of carboxylesterases, particularly in the liver, can significantly impact the metabolism of various xenobiotics and endogenous lipids.[4]

Interestingly, in a specific in vitro study, this compound did not show any inhibitory effect on acetylcholinesterase activity at concentrations ranging from 39 to 5000 µg/ml.[3] It was noted that the compound precipitated at concentrations of 2500 µg/ml and higher.[3] This lack of direct, quantitative inhibitory data for TPPT necessitates a comparative approach, examining its well-studied oxygen analog, Triphenyl phosphate (TPP or TPHP), to infer its potential biological activity.

Comparative Efficacy of Enzyme Inhibitors

To provide a clear benchmark for the potential inhibitory efficacy of TPPT, the following tables summarize the quantitative data for its oxygen analog, Triphenyl phosphate, and other standard inhibitors against acetylcholinesterase and carboxylesterase.

Acetylcholinesterase Inhibitors
InhibitorIC50 ValueSource Organism/Enzyme
Donepezil6.7 nMIn vitro[5]
Donepezil37 ng/mL (plasma)Monkey (in vivo)[6]
Donepezil53.6 ± 4.0 ng/mL (plasma)Human (in vivo)[7]
Donepezil222.23 µMSH-SY5Y cell line[8]
Galantamine410 nMIn vitro
Galantamine556.01 µMSH-SY5Y cell line[8]
Rivastigmine4.3 - 4760 nMIn vitro
Rivastigmine4.15 µMIn vitro[9]
Rivastigmine32.1 µMIn vitro[10]
Carboxylesterase Inhibitors
InhibitorTarget EnzymeIC50 ValueKi Value
Triphenyl phosphate (TPP)hCE157.7 nM49.0 nM (noncompetitive)
BenzilhCE1160 nM45 nM
BenzilhiCE-15 nM
Bis(p-nitrophenyl)phosphate (BNPP)hCE169.3 ± 9.4 nM-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Acetylcholinesterase Inhibition Pathway Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor Organophosphorus Inhibitor (e.g., TPPT analog) Inhibitor->AChE Inhibition

Caption: Inhibition of Acetylcholine Hydrolysis.

Carboxylesterase Inhibition and Lipid Metabolism cluster_liver Hepatocyte CE Carboxylesterase (CE) Lipid_Metabolism Lipid Metabolism (e.g., Triglyceride Hydrolysis) CE->Lipid_Metabolism Regulates Dyslipidemia Dyslipidemia (Altered Serum Lipids) CE->Dyslipidemia Leads to (when inhibited) Inhibitor Organophosphorus Inhibitor (e.g., TPP) Inhibitor->CE Inhibition

Caption: Carboxylesterase Inhibition and its Metabolic Consequences.

General Workflow for In Vitro Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure_Activity Measure Product Formation (e.g., Spectrophotometry) Add_Substrate->Measure_Activity Analyze_Data Calculate % Inhibition and IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for enzyme inhibition assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used for assessing acetylcholinesterase and carboxylesterase inhibition.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity.

Principle: The assay measures the product of acetylthiocholine iodide hydrolysis by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

General Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE solution, acetylthiocholine iodide (substrate) solution, and DTNB solution.

  • Assay Procedure (96-well plate format):

    • Add the phosphate buffer to each well.

    • Add the test inhibitor solution (e.g., TPPT) at various concentrations.

    • Add the AChE solution and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Add the DTNB solution.

    • Initiate the reaction by adding the acetylthiocholine iodide substrate.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined from a dose-response curve.

Carboxylesterase Inhibition Assay

This assay determines the inhibitory effect of compounds on carboxylesterase activity.

Principle: Similar to the AChE assay, this method often employs a chromogenic or fluorogenic substrate that is hydrolyzed by CEs to produce a detectable product. For example, p-nitrophenyl acetate (pNPA) is hydrolyzed to the yellow-colored p-nitrophenol, which can be measured at 405 nm.[11]

General Protocol:

  • Reagent Preparation: Prepare a suitable buffer (e.g., phosphate buffer, pH 7.4), a solution of purified human liver carboxylesterase (hCE1), a substrate solution (e.g., pNPA or a fluorescent substrate), and the test inhibitor at various concentrations.[11]

  • Assay Procedure (96-well plate format):

    • Add the buffer and hCE1 solution to the wells.

    • Add the test inhibitor and pre-incubate for a specific duration to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate.

    • Incubate at 37°C for a set time (e.g., 5-10 minutes).[11]

    • Stop the reaction, if necessary (e.g., by adding a solvent like acetonitrile).[11]

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: The enzyme activity is determined by the amount of product formed. The percent inhibition is calculated relative to a control without the inhibitor, and the IC50 value is derived from the resulting dose-response curve.

Conclusion

While this compound is structurally related to known organophosphorus enzyme inhibitors, the currently available literature lacks specific quantitative data on its inhibitory potency against acetylcholinesterase and carboxylesterases. One study suggests it may not be a potent AChE inhibitor.[3] However, its oxygen analog, Triphenyl phosphate, demonstrates significant inhibitory activity against human carboxylesterase hCE1, with IC50 and Ki values in the nanomolar range. This suggests that TPPT, particularly if metabolized to TPP in vivo, could have a notable impact on carboxylesterase-mediated processes. For a comprehensive understanding of TPPT's efficacy, further direct experimental evaluation of its inhibitory constants against both AChE and various carboxylesterase isoforms is warranted. The protocols and comparative data presented in this guide offer a framework for such future investigations.

References

A Comparative Guide to the Cross-Reactivity of O,O,O-Triphenyl phosphorothioate and Other Organophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O,O,O-Triphenyl phosphorothioate is an organophosphorus compound utilized as a flame retardant, plasticizer, and lubricant additive in various industrial applications, including the manufacturing of plastics, coatings, and rubbers.[1] Its persistence in the environment and potential for bioaccumulation have led to its classification as a substance of very high concern.[1][2]

Comparative Analysis of Detection Methodologies

The detection of organophosphates, including TPPO, can be achieved through various analytical techniques. While chromatographic methods offer high specificity and quantification, immunoassays provide a rapid and high-throughput screening alternative.

MethodPrincipleAnalytesThroughputCostSpecificity
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase. Often coupled with a nitrogen-phosphorus detector (NPD) for selectivity.[3]Wide range of volatile and semi-volatile organophosphates.Low to MediumHighHigh
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Non-volatile and thermally labile organophosphates.Low to MediumHighHigh
Immunoassay (e.g., ELISA) Based on the specific binding of an antibody to a target antigen.[4]Specific organophosphates or classes of organophosphates.HighLowVariable (depends on antibody)

Understanding Cross-Reactivity in Immunoassays

Cross-reactivity is a critical parameter in immunoassay development, defining the extent to which the antibody binds to compounds other than the target analyte.[5] In the context of organophosphate analysis, an antibody developed for a specific pesticide may also recognize other structurally similar compounds, leading to a positive signal and potentially inaccurate quantification.

While no specific cross-reactivity data for this compound was identified, studies on other organophosphates, such as parathion, triazophos, and chlorpyrifos, have demonstrated the importance of evaluating cross-reactivity to ensure assay specificity.[6][7] For instance, an antibody raised against parathion might show some level of binding to methyl-parathion due to their structural similarities.[5]

The cross-reactivity of an immunoassay is typically expressed as a percentage, calculated using the following formula:

Cross-Reactivity (%) = (Concentration of Target Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

A high percentage indicates significant cross-reactivity, while a low percentage suggests high specificity for the target analyte.

Experimental Protocols

Protocol for Competitive ELISA for Cross-Reactivity Assessment

This protocol describes a general procedure for determining the cross-reactivity of an antibody against various organophosphate compounds.

  • Coating of Microplate: Microtiter plates are coated with a conjugate of the target organophosphate hapten and a protein (e.g., ovalbumin, OVA). The plates are then incubated and washed to remove any unbound conjugate.

  • Preparation of Standards and Samples: A series of standard solutions of the target analyte and potential cross-reactants are prepared in an appropriate buffer.

  • Competitive Reaction: Equal volumes of the standard/sample and a fixed concentration of the specific antibody are added to the coated wells. The plate is incubated, during which the free analyte in the solution competes with the coated analyte for binding to the antibody.

  • Addition of Secondary Antibody: After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added. This secondary antibody binds to the primary antibody that is bound to the coated antigen.

  • Substrate Addition and Signal Detection: Following another washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The absorbance is then measured using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the target analyte and cross-reactants. The concentrations causing 50% inhibition (IC50) are determined, and the cross-reactivity is calculated using the formula mentioned above.

Visualizing Experimental Workflows and Principles

Experimental Workflow for Cross-Reactivity Assessment

experimental_workflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_prep Coat Microplate with Antigen-Protein Conjugate competition Competitive Binding Reaction plate_prep->competition standards_prep Prepare Standards of Target & Cross-Reactants standards_prep->competition antibody_prep Prepare Antibody Solution antibody_prep->competition add_secondary Add Enzyme-Labeled Secondary Antibody competition->add_secondary add_substrate Add Substrate add_secondary->add_substrate read_plate Measure Absorbance add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 Values calc_inhibition->determine_ic50 calc_cr Calculate Cross-Reactivity (%) determine_ic50->calc_cr

Caption: A typical experimental workflow for determining the cross-reactivity of an antibody using a competitive ELISA.

Principle of Competitive Immunoassay and Cross-Reactivity

competitive_immunoassay cluster_high_specificity High Specificity (Low Cross-Reactivity) cluster_low_specificity Low Specificity (High Cross-Reactivity) Antibody1 Ab Target1 Target Antibody1->Target1 High Affinity CrossReactant1 Cross- Reactant Antibody1->CrossReactant1 Low Affinity Well1 Well Surface (Coated with Target) Antibody2 Ab Target2 Target Antibody2->Target2 High Affinity CrossReactant2 Cross- Reactant Antibody2->CrossReactant2 High Affinity Well2 Well Surface (Coated with Target)

Caption: The principle of antibody specificity and cross-reactivity in a competitive immunoassay format.

References

Confirming Experimental Results of O,O,O-Triphenyl Phosphorothioate: A Comparative Guide to Acetylcholinesterase and Neuropathy Target Esterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming experimental results related to O,O,O-Triphenyl phosphorothioate (TPPT), an organophosphorus compound with various industrial applications and toxicological implications. While the primary mechanism of many organophosphates involves the inhibition of acetylcholinesterase (AChE), a comprehensive evaluation of TPPT's effects necessitates a secondary, confirmatory method. This guide focuses on the in vitro AChE inhibition assay as the primary method and the Neuropathy Target Esterase (NTE) assay as a secondary method to provide a more complete toxicological profile.

The following sections present a summary of comparative data, detailed experimental protocols for both assays, and visual representations of the experimental workflow and the signaling pathway associated with organophosphate-induced delayed neuropathy.

Data Presentation: Comparative Inhibition of Esterases

The following table summarizes the in vitro inhibitory activities of this compound (TPPT), its oxidized metabolite Triphenyl phosphate (TPP), and a structurally related compound, Triphenyl phosphite, against Acetylcholinesterase (AChE) and Neuropathy Target Esterase (NTE). This data is crucial for understanding the specific enzymatic targets of TPPT and its potential for inducing different toxicological effects.

CompoundTarget EnzymeSpeciesIC50 / Ki ValueReference
Triphenyl phosphiteNeuropathy Target Esterase (NTE)Rat (Brain)IC50 = 0.98 µM[1]
Triphenyl phosphateNeuropathy Target Esterase (NTE)Rat (Brain)No inhibition < 10 µM[1]
Triphenyl phosphineAcetylcholinesterase (AChE)Ferret (Brain)No inhibition (single dose)[2]
Triphenyl phosphineNeuropathy Target Esterase (NTE)Ferret (Brain)No inhibition (single dose)[2]

Experimental Protocols

Detailed methodologies for the primary and secondary experimental assays are provided below to ensure reproducibility and accurate comparison of results.

Primary Method: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This spectrophotometric assay, based on the Ellman method, quantifies the activity of AChE by measuring the hydrolysis of acetylthiocholine. The inhibition of this activity by a test compound is then determined.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI), substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Mixture: In each well of the microplate, add:

    • Phosphate buffer

    • DTNB solution

    • AChE enzyme solution

  • Inhibitor Addition: Add various concentrations of the TPPT solution to the test wells. For control wells, add the solvent used to dissolve the test compound.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Calculation: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula:

    % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Secondary Method: Neuropathy Target Esterase (NTE) Assay

This assay is critical for assessing the potential of an organophosphorus compound to cause Organophosphate-Induced Delayed Neuropathy (OPIDN). The method distinguishes NTE activity from other esterases by using specific inhibitors.

Materials:

  • Tissue homogenate containing NTE (e.g., from brain or spinal cord)

  • Phenyl valerate, substrate

  • Paraoxon, a general esterase inhibitor

  • Mipafox, a specific NTE inhibitor

  • 4-aminoantipyrine

  • Potassium ferricyanide

  • Buffer solution (e.g., Tris-HCl)

  • Test compound (this compound)

Procedure:

  • Sample Preparation: Prepare a homogenate of the tissue sample in the buffer solution.

  • Inhibition Steps:

    • Tube A (Total Esterase Activity): Tissue homogenate + buffer.

    • Tube B (Non-NTE Activity): Tissue homogenate + paraoxon. Incubate to inhibit non-NTE esterases.

    • Tube C (Non-NTE + Non-Mipafox Sensitive Activity): Tissue homogenate + paraoxon + mipafox. Incubate to inhibit both NTE and other esterases.

    • Test Tubes: Prepare similar sets of tubes including the test compound (TPPT) at various concentrations.

  • Substrate Addition: Add phenyl valerate to all tubes to initiate the hydrolysis reaction. Incubate at a controlled temperature (e.g., 37°C).

  • Colorimetric Reaction: Stop the enzymatic reaction and initiate the colorimetric reaction by adding 4-aminoantipyrine and potassium ferricyanide. This reaction produces a colored product proportional to the amount of phenol generated from the hydrolysis of phenyl valerate.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 510 nm).

  • Calculation: NTE activity is calculated as the difference between the activity in the presence of paraoxon (Tube B) and the activity in the presence of both paraoxon and mipafox (Tube C). The inhibitory effect of TPPT on NTE is determined by comparing the NTE activity in the presence and absence of the test compound. The IC50 value can be calculated similarly to the AChE assay.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the experimental workflow and a key signaling pathway relevant to the study of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme (AChE or NTE) mix Mix Enzyme and Test Compound prep_enzyme->mix prep_reagents Prepare Reagents (Substrate, Buffers, etc.) prep_reagents->mix prep_compound Prepare Test Compound (TPPT Stock Solution) prep_compound->mix incubate Incubate mix->incubate add_substrate Add Substrate incubate->add_substrate measure Measure Activity (Spectrophotometry) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 OPIDN_Pathway OP Organophosphate (e.g., Neuropathic OP) NTE Neuropathy Target Esterase (Active) OP->NTE Inhibition Inhibited_NTE Inhibited NTE (Phosphorylated) NTE->Inhibited_NTE Aged_NTE Aged Inhibited NTE (Irreversible) Inhibited_NTE->Aged_NTE Aging (Loss of R-group) Axon_Degeneration Axonal Degeneration Aged_NTE->Axon_Degeneration OPIDN Organophosphate-Induced Delayed Neuropathy Axon_Degeneration->OPIDN

References

A Comparative Guide to the In Vivo and In Vitro Effects of O,O,O-Triphenyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo and in vitro effects of O,O,O-Triphenyl phosphorothioate (TPPT), an organophosphorus compound used as a flame retardant, plasticizer, and lubricant additive.[1] Understanding the differential effects of TPPT in living organisms versus controlled laboratory settings is crucial for accurate risk assessment and the development of safer alternatives.

Executive Summary

Quantitative Data Summary

The following tables summarize the available quantitative data for the in vivo and in vitro effects of TPPT and its analog, TPP.

Table 1: In Vitro Enzyme Inhibition Data

CompoundEnzymeSpeciesParameterValueReference
Triphenyl phosphate (TPP)Human Liver Carboxylesterase (hCE1)HumanKᵢ49.0 nM[3]

Note: A specific IC₅₀ value for this compound (TPPT) was not identified in the reviewed literature. The data presented is for its close structural analog, triphenyl phosphate (TPP), which is also the product of TPPT oxidation.[4]

Table 2: In Vivo Acute Toxicity Data

CompoundSpeciesRouteParameterValueReference
This compound (TPPT)RatOralLD₅₀> 2000 mg/kg bw[5][6]

Mechanism of Action and Signaling Pathways

The primary mode of action for organophosphorus compounds like TPPT is the inhibition of serine hydrolases, including acetylcholinesterase and carboxylesterases.[2] This occurs through the phosphorylation of the serine residue in the enzyme's active site.

Recent studies on the analog TPP have shed light on its effects on cellular signaling. TPP has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[7] Additionally, TPP can interfere with hormonal balance by binding to estrogen receptors and affecting related signaling pathways, indicating potential endocrine-disrupting properties.[7][8]

MAPK Signaling Pathway Modulation by TPP cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Binds RAS RAS RTK->RAS Activates TPP Triphenyl Phosphate (TPP) RAF RAF TPP->RAF Modulates? MEK MEK TPP->MEK Modulates? ERK ERK TPP->ERK Modulates? RAS->RAF Activates RAF->MEK Activates MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Translocates & Activates Gene Expression Cell Proliferation, Differentiation, Apoptosis Transcription Factors->Gene Expression Regulates

Caption: Putative modulation of the MAPK signaling pathway by Triphenyl Phosphate (TPP).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the types of experiments cited in this guide.

In Vitro Carboxylesterase (hCE1) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory potential of a test compound against human carboxylesterase 1.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., TPPT) in a suitable solvent like DMSO.

    • Recombinant human carboxylesterase 1 (hCE1) is diluted in a phosphate buffer (e.g., 0.1 M, pH 7.4).

    • A probe substrate, such as p-nitrophenyl acetate or fluorescein diacetate, is prepared in the same buffer.[9]

    • A positive control inhibitor (e.g., Benzil) is also prepared.[8]

  • Assay Procedure:

    • In a 96-well microplate, add the hCE1 enzyme solution.

    • Add serial dilutions of the test compound to the wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for interaction between the inhibitor and the enzyme.[9][10]

    • Initiate the enzymatic reaction by adding the probe substrate to all wells.[9]

    • The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Data Measurement and Analysis:

    • Measure the formation of the product (e.g., p-nitrophenol or fluorescein) over time using a microplate reader (e.g., absorbance at 405 nm for p-nitrophenol or fluorescence at an appropriate excitation/emission wavelength).

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a suitable dose-response curve.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This protocol outlines the acute toxic class method for assessing the lethal dose of a substance administered orally to rats.[5][11]

  • Animal Selection and Acclimatization:

    • Use a single sex of healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains).[6] Females are often preferred as they can be slightly more sensitive.

    • Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dosing and Administration:

    • Fast the animals overnight (at least 16 hours) before dosing, with water available ad libitum.[11]

    • Administer the test substance (TPPT) by oral gavage at a starting dose (e.g., 2000 mg/kg body weight).[5]

    • The substance is typically administered in a constant volume, using a vehicle if necessary.

  • Observation:

    • Observe the animals for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) several times on the day of administration and at least once daily for 14 days.[5][11]

    • Record the body weight of each animal shortly before administration and weekly thereafter.[11]

  • Data Analysis and Endpoint Determination:

    • The absence or presence of compound-related mortality at one dose level will determine the next step, which may involve dosing another group of animals at a lower or higher dose, according to the OECD 423 flowchart.

    • At the end of the 14-day observation period, surviving animals are euthanized and subjected to a gross necropsy.[6]

    • The LD₅₀ is determined based on the dose levels at which mortality is observed. For a substance like TPPT, where no mortality was seen at 2000 mg/kg, the LD₅₀ is reported as greater than 2000 mg/kg.[5]

InVivo_vs_InVitro_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Compound Test Compound (TPPT) Enzyme_Assay Enzyme Inhibition Assay (e.g., Carboxylesterase) Compound->Enzyme_Assay Cell_Culture Cell-Based Assays (e.g., Cytotoxicity) Compound->Cell_Culture Data_InVitro Quantitative Data (IC₅₀, Kᵢ) Enzyme_Assay->Data_InVitro Cell_Culture->Data_InVitro Comparison Comparison Data_InVitro->Comparison Compound2 Test Compound (TPPT) Animal_Model Animal Model (e.g., Rat) Compound2->Animal_Model Administration Oral Administration (Gavage) Animal_Model->Administration Observation 14-Day Observation (Clinical Signs, Mortality) Administration->Observation Data_InVivo Toxicological Data (LD₅₀) Observation->Data_InVivo Data_InVivo->Comparison

Caption: Workflow comparing in vitro and in vivo toxicological assessments.

Conclusion

The comparison of in vivo and in vitro data for this compound and its analog TPP underscores a critical concept in toxicology: in vitro results, while valuable for mechanistic insights, may not always directly predict in vivo toxicity. The potent enzyme inhibition observed in vitro with TPP contrasts with the low acute oral toxicity of TPPT in rats. This divergence is likely due to factors such as metabolism (e.g., the rate of conversion of TPPT to its active oxon form), distribution, and excretion in a whole-organism system. Furthermore, the potential for TPPT and its metabolites to modulate complex signaling pathways like MAPK highlights the need for further research into the long-term and sublethal effects of exposure to this widely used compound. For drug development professionals, this case serves as a reminder of the importance of integrated testing strategies that combine in vitro screening with whole-system in vivo studies to build a comprehensive safety profile.

References

A Comparative Guide to the Structure-Activity Relationship of O,O,O-Triphenyl Phosphorothioate and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of O,O,O-Triphenyl phosphorothioate (TPT) and related organophosphorus compounds. Due to a lack of publicly available, direct comparative studies on a series of TPT analogs, this document will focus on the well-established inhibitory activities of TPT's oxygen analog, triphenyl phosphate (TPP), and other relevant organophosphorus inhibitors against key enzymatic targets. This guide aims to offer insights into the structural features influencing the biological activity of this class of compounds.

Introduction to this compound (TPT)

This compound (TPT) is an organophosphorus compound with a range of industrial applications, including its use as a flame retardant, plasticizer, and lubricant additive.[1] Its biological activity is primarily attributed to its ability to inhibit key enzymes, most notably acetylcholinesterase (AChE) and carboxylesterases (CEs).[1] The inhibition of these enzymes forms the basis of the toxicological properties of many organophosphorus compounds.[1] The core structure of TPT consists of a central phosphorus atom double-bonded to a sulfur atom and single-bonded to three phenoxy groups.

The primary mechanism of toxicity for many organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in the overstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[2][3]

Comparative Analysis of Enzyme Inhibition

While specific SAR data for a series of TPT analogs is limited in the available literature, we can draw comparisons with its oxygen analog, triphenyl phosphate (TPP), and other organophosphorus compounds to understand the structural determinants of inhibitory potency. The primary difference between TPT and TPP is the substitution of the sulfur atom in the thiophosphoryl group (P=S) of TPT with an oxygen atom to form a phosphoryl group (P=O) in TPP. This conversion, known as oxidative desulfuration, is a key metabolic activation step for many phosphorothioate compounds, often leading to more potent enzyme inhibitors.

Table 1: Comparative Inhibitory Activity of Organophosphorus Compounds against Carboxylesterases and Acetylcholinesterase

CompoundTarget EnzymeIC50 / KiSource
Triphenyl Phosphate (TPP)Human Carboxylesterase 1 (hCE1)IC50: 99.4 nM[3]
2-Ethylhexyl diphenyl phosphate (EHDPHP)Human Carboxylesterase 1 (hCE1)IC50: < 100 nM[3]
4-tert-Butylphenyl diphenyl phosphate (4tBPDPP)Human Carboxylesterase 1 (hCE1)Ki: 17.9 nM[3]
Isopropylated triarylphosphate esters (ITP Mix)Human Carboxylesterase 1 (hCE1)IC50: < 30 nM[3]
DichlorvosRat Liver CarboxylesteraseI50: 0.2 µM
SarinRat Liver CarboxylesteraseI50: 0.5 µM
SomanRat Liver CarboxylesteraseI50: 4.5 µM
Chlorpyrifos-oxonRecombinant Human Acetylcholinesterase (rH AChE)ki: 9.3 x 10^6 M-1 min-1[4]
ParaoxonRecombinant Human Acetylcholinesterase (rH AChE)ki: 7.0 x 10^5 M-1 min-1[4]

Structure-Activity Relationship Insights:

From the available data, several general SAR principles for organophosphorus inhibitors can be inferred:

  • The Nature of the Phosphorus Center: The P=O (phosphoryl) group in the "oxo" analogs is generally associated with higher inhibitory potency against serine hydrolases like AChE and CEs compared to the P=S (thiophosphoryl) group. This is because the more electronegative oxygen atom makes the phosphorus atom more electrophilic and thus more susceptible to nucleophilic attack by the serine residue in the enzyme's active site.

  • Leaving Group: The nature of the leaving group (the group that is displaced upon binding to the enzyme) is a critical determinant of inhibitory activity. For TPP and its analogs, the phenoxy group acts as the leaving group.

  • Substituents on the Phenyl Rings: Substitutions on the phenyl rings of the phenoxy groups can significantly influence inhibitory potency. As seen with 4-tert-butylphenyl diphenyl phosphate (4tBPDPP), the addition of a bulky, lipophilic group can enhance binding to the active site of the enzyme.

  • Overall Lipophilicity: Increased lipophilicity of the inhibitor can lead to better partitioning into the active site of the enzyme, which is often located in a hydrophobic pocket.

Experimental Protocols

1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE activity and inhibition.

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

  • Reagents:

    • Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

    • Acetylthiocholine iodide (substrate)

    • DTNB (Ellman's reagent)

    • AChE enzyme solution

    • Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and DTNB.

    • Add the AChE enzyme solution to the reaction mixture.

    • Add the test inhibitor at various concentrations and incubate for a specific period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

    • Initiate the reaction by adding the acetylthiocholine substrate.

    • Monitor the change in absorbance at 412 nm over time using a spectrophotometer.

    • The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

    • IC50 values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Carboxylesterase (CE) Inhibition Assay

A common method for assessing CE inhibition involves a chromogenic or fluorogenic substrate.

  • Principle: Similar to the AChE assay, this method measures the hydrolysis of a substrate by CEs. A common substrate is p-nitrophenyl acetate (pNPA), which is hydrolyzed to the yellow-colored p-nitrophenolate, with absorbance measured at 405 nm.

  • Reagents:

    • Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

    • p-Nitrophenyl acetate (pNPA) substrate

    • CE enzyme solution (e.g., from liver microsomes or recombinant enzyme)

    • Test inhibitor compounds

  • Procedure:

    • Pre-incubate the CE enzyme solution with various concentrations of the test inhibitor in the assay buffer.

    • Initiate the reaction by adding the pNPA substrate.

    • Measure the increase in absorbance at 405 nm over time.

    • Calculate the rate of reaction and the percentage of inhibition as described for the AChE assay.

    • Determine the IC50 values for the test compounds.

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by organophosphorus compounds like TPT triggers a cascade of events at the cellular and systemic levels. The following diagram illustrates the key steps in this signaling pathway.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_downstream Downstream Cellular Effects OP O,O,O-Triphenyl phosphorothioate (TPT) AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh_hydrolysis ACh Hydrolysis ACh Acetylcholine (ACh) Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Binds to Choline_Acetate Choline + Acetate Postsynaptic_Neuron Postsynaptic Neuron Receptors->Postsynaptic_Neuron Activates Hyperstimulation Receptor Hyperstimulation Postsynaptic_Neuron->Hyperstimulation Leads to Cholinergic_Crisis Cholinergic Crisis Hyperstimulation->Cholinergic_Crisis Excitotoxicity Excitotoxicity Cholinergic_Crisis->Excitotoxicity Ca_overload Calcium Overload Excitotoxicity->Ca_overload Oxidative_Stress Oxidative Stress Ca_overload->Oxidative_Stress Neuroinflammation Neuroinflammation Oxidative_Stress->Neuroinflammation Neuronal_Damage Neuronal Damage/ Apoptosis Neuroinflammation->Neuronal_Damage SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Lead_Compound Identify Lead Compound (e.g., TPT) Analog_Design Design Analogs with Systematic Structural Modifications Lead_Compound->Analog_Design Chemical_Synthesis Chemical Synthesis of Analogs Analog_Design->Chemical_Synthesis Enzyme_Assay In Vitro Enzyme Inhibition Assays (e.g., AChE, CEs) Chemical_Synthesis->Enzyme_Assay Determine_IC50 Determine IC50/Ki Values Enzyme_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis QSAR Quantitative SAR (QSAR) Modeling (Optional) SAR_Analysis->QSAR New_Analogs Design of New, More Potent/Selective Analogs SAR_Analysis->New_Analogs Iterative Improvement New_Analogs->Analog_Design

References

Independent Verification of O,O,O-Triphenyl Phosphorothioate's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of O,O,O-Triphenyl phosphorothioate (TPT) and its common alternatives, including Triphenyl Phosphate (TPP), Resorcinol bis(diphenylphosphate) (RDP), and Tricresyl Phosphate (TCP). The information is compiled from publicly available experimental data to assist researchers in making informed decisions.

Executive Summary

This compound (TPT) is an organophosphorus compound with a range of industrial applications, including as a flame retardant, plasticizer, and lubricant additive. Its biological activity is a subject of interest and concern, primarily due to the well-established mechanism of acetylcholinesterase (AChE) inhibition by organophosphorus compounds. This guide compares the known biological activities of TPT and its alternatives, focusing on available quantitative and qualitative data. While direct comparative IC50 values for acetylcholinesterase inhibition are limited in the public domain, this guide synthesizes other relevant data to provide a comprehensive overview.

Comparative Data on Biological Activity

The following tables summarize the available quantitative and qualitative data for TPT and its alternatives. It is important to note the general lack of directly comparable IC50 values for acetylcholinesterase inhibition across all compounds.

Table 1: Comparison of Acetylcholinesterase (AChE) Inhibition and Other Relevant Biological Activities

CompoundChemical StructureAChE Inhibition (Qualitative)Other Quantitative Biological DataOther Reported Biological Activities
This compound (TPT) C₁₈H₁₅O₃PSDocumented inhibitor of AChE.[1]No specific IC50 value for AChE inhibition found in the reviewed literature.Used as an insecticide, suggesting neurotoxic activity.[1] Proposed as a substance of very high concern (SVHC) due to being persistent, bioaccumulative, and toxic (PBT).[2]
Triphenyl Phosphate (TPP) C₁₈H₁₅O₄PConsidered a weak AChE inhibitor.Affinity Constant (K D ) for AChE: 2.18 × 10⁻⁴ M.[3] IC50 for Androgen Receptor Binding: 15 μM.[4]Endocrine-disrupting activity reported.[4] Low acute toxicity.[5]
Resorcinol bis(diphenylphosphate) (RDP) C₃₀H₂₄O₈P₂Implied neurotoxic effects, but specific AChE inhibition data is limited.No specific IC50 value for AChE inhibition found in the reviewed literature.Neurotoxic effects observed in zebrafish larvae.[6]
Tricresyl Phosphate (TCP) C₂₁H₂₁O₄PGenerally considered a weak AChE inhibitor; some studies report no effect.[7][8]Affinity Constant (K D ) for AChE: 5.47 × 10⁻⁵ M.[3]Neurotoxic effects are isomer-specific, with the ortho-isomer being particularly toxic.[7][8] Can induce organophosphate-induced delayed neuropathy (OPIDN).

Signaling Pathways and Experimental Workflows

To visualize the key processes discussed, the following diagrams have been generated using Graphviz.

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Organophosphates ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Excess_ACh Excess Acetylcholine OP_AChE_Complex Inhibited AChE Signal Signal Termination Postsynaptic_Receptor->Signal Continuous_Stimulation Continuous Stimulation Excess_ACh->Continuous_Stimulation OP Organophosphate (e.g., TPT) OP->AChE Binds to active site OP_AChE_Complex->Excess_ACh Leads to

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by Organophosphates.

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Phosphate Buffer - DTNB - Acetylthiocholine (ATCh) - AChE Enzyme - Test Compound (e.g., TPT) start->prepare_reagents incubate Incubate AChE with Test Compound prepare_reagents->incubate add_substrate Add DTNB and ATCh incubate->add_substrate measure_absorbance Measure Absorbance at 412 nm add_substrate->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental Workflow for the Ellman's Assay.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., TPT or its alternatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.

    • Prepare serial dilutions of the test compound.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of phosphate buffer.

    • Add a small volume of the test compound solution (or solvent for control).

    • Add the AChE enzyme solution to all wells except for the blank.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add a mixture of DTNB and ATCI to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as a result of the reaction of thiocholine (product of ATCI hydrolysis by AChE) with DTNB.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

This guide provides a comparative overview of the biological activity of this compound and its alternatives. While the primary mechanism of action for many organophosphorus compounds is the inhibition of acetylcholinesterase, there is a notable lack of publicly available, directly comparable IC50 values for TPT and its common replacements like TPP, RDP, and TCP. The available data suggests that TPP and TCP are weak AChE inhibitors, with other biological activities such as endocrine disruption and isomer-specific neurotoxicity being significant considerations. For a more definitive comparison of the AChE inhibitory potential, further head-to-head in vitro studies using standardized protocols are recommended. Researchers and drug development professionals should consider the broader toxicological profile of these compounds beyond just AChE inhibition when making decisions about their use and potential for human and environmental exposure.

References

Benchmarking O,O,O-Triphenyl Phosphorothioate: A Comparative Analysis Against Known Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of O,O,O-Triphenyl phosphorothioate (TPPT), an organophosphorus compound with wide-ranging industrial applications, reveals its performance profile in comparison to established standards in enzyme inhibition, lubrication, and flame retardancy. This guide provides researchers, scientists, and drug development professionals with objective data to evaluate TPPT's efficacy and potential applications.

This compound is utilized as a flame retardant, plasticizer, and lubricant additive.[1] Understanding its performance characteristics against well-known standards is crucial for its safe and effective use. This guide summarizes key performance indicators and provides detailed experimental methodologies for reproducibility.

Enzyme Inhibition Profile

Organophosphorus compounds are recognized for their potential to inhibit key enzymes in the nervous system. The inhibitory effects of TPPT and its close analog, triphenyl phosphate (TPP), were benchmarked against standard inhibitors for acetylcholinesterase (AChE) and carboxylesterases (CES).

Comparative Inhibitory Activity

CompoundTarget EnzymeStandard Inhibitor(s)IC50 / Ki Value
Triphenyl phosphate (TPP) Human Carboxylesterase 1 (hCE1)Benzil, LoperamideKi = 49.0 nM[2]
ParaoxonAcetylcholinesterase (AChE)N/Akᵢ = 0.0216 nM⁻¹h⁻¹[3]
Chlorpyrifos-oxonAcetylcholinesterase (AChE)N/Akᵢ = 0.206 nM⁻¹h⁻¹[3]
BenzilCarboxylesterases (CEs)N/AKi = 15 nM (hiCE), 45 nM (hCE1)[4]

Note: Specific IC50 or Ki values for this compound (TPPT) against AChE and CES were not available in the reviewed literature. The data for its close analog, Triphenyl phosphate (TPP), is presented for hCE1 inhibition.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity against acetylcholinesterase can be determined using a modified Ellman's method. The assay is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), the test compound (TPPT), and a solution of acetylcholinesterase enzyme. After an incubation period, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is added, followed by the substrate, acetylthiocholine iodide, to initiate the reaction. The formation of the yellow anion of 5-thio-2-nitrobenzoic acid is monitored spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the absorbance of the test sample to a control without the inhibitor.

Carboxylesterase Inhibition Assay (p-Nitrophenyl Acetate Assay)

The inhibitory effect on carboxylesterases can be assessed using the substrate p-nitrophenyl acetate (p-NPA). The assay involves incubating the enzyme with the test compound in a buffer solution (e.g., HEPES buffer, pH 7.4). The reaction is initiated by adding the substrate, p-NPA. The hydrolysis of p-NPA to p-nitrophenol is monitored by measuring the increase in absorbance at a specific wavelength, typically around 405 nm. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.

Signaling Pathway and Experimental Workflow

The primary signaling pathway affected by many organophosphorus compounds is the cholinergic pathway, through the inhibition of acetylcholinesterase. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by TPPT ACh_Vesicle Acetylcholine (ACh) Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Nerve Impulse ACh_Receptor Postsynaptic ACh Receptor ACh_Release->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Downstream_Signaling Downstream Cellular Signaling ACh_Receptor->Downstream_Signaling Activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate TPPT O,O,O-Triphenyl phosphorothioate (TPPT) TPPT->AChE Inhibits

Figure 1: Cholinergic signaling pathway and the inhibitory action of TPPT on AChE.

Anti-Wear Performance in Lubricants

TPPT is marketed as an anti-wear additive for lubricants.[5][6][7] Its performance is benchmarked against Zinc Dialkyldithiophosphates (ZDDP), a widely used and effective anti-wear additive.

Comparative Anti-Wear Performance

AdditiveTest MethodPerformance MetricResult
Triphenyl phosphorothionate (TPPT) Four-Ball Wear Test (ASTM D4172/D2266)Wear Scar DiameterQualitative data suggests suitability as a ZDDP replacement.[3] Specific quantitative data not available.
Zinc Dialkyldithiophosphates (ZDDP) Four-Ball Wear Test (ASTM D4172/D2266)Wear Scar DiameterEstablishes a protective tribofilm, reducing wear.[8] Specific wear scar diameters vary with formulation.

Note: While a direct quantitative comparison is not available from the reviewed literature, one study suggests TPPT is a suitable replacement for ZDDP in providing wear protection on certain coated steel surfaces.[3]

Experimental Protocol

Four-Ball Wear Test (ASTM D4172 for lubricating fluids)

This standard test method evaluates the wear-preventive characteristics of a lubricant.[5] The procedure involves three steel balls held stationary in a cup filled with the lubricant under test. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration. After the test, the average diameter of the wear scars that have formed on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear performance of the lubricant.

Four_Ball_Test_Workflow Start Start Prepare_Sample Prepare Lubricant Sample (with TPPT or Standard) Start->Prepare_Sample Assemble_Apparatus Assemble Four-Ball Apparatus Prepare_Sample->Assemble_Apparatus Run_Test Run Test under Standard Conditions (Load, Speed, Temperature, Time) Assemble_Apparatus->Run_Test Measure_Wear_Scars Measure Wear Scar Diameters on Stationary Balls Run_Test->Measure_Wear_Scars Analyze_Data Analyze and Compare Data Measure_Wear_Scars->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for the Four-Ball Wear Test (ASTM D4172).

Flame Retardant Efficacy

TPPT is employed as a flame retardant in various polymers.[1] Its performance is compared with Triphenyl phosphate (TPP), another common organophosphorus flame retardant.

Comparative Flame Retardancy

Flame RetardantTest MethodPolymer MatrixPerformance MetricResult
Triphenyl phosphorothionate (TPPT) UL 94, LOIPolyurethane FoamBurning RateIntroduction of 10 and 20 php of TPPT reduced the burning rate by 13% and 17%, respectively.[9]
Triphenyl phosphate (TPP) UL 94Arylamine-based polybenzoxazinesUL 94 RatingAchieved UL 94 V-0 with a few percent addition of TPP.[10]
Triphenyl phosphate (TPP) Limiting Oxygen Index (LOI)High-Density Polyethylene (HDPE)LOI (%)Addition of 10% TPP increased the LOI to above 21%.[11]

Note: Direct comparative LOI and UL 94 data for TPPT in the same polymer matrix as TPP were not available in the reviewed literature.

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions.[12][13] A higher LOI value indicates better flame retardancy.

UL 94 Vertical Burn Test

This test assesses the flammability of plastic materials. A vertically oriented specimen is subjected to a flame for a specified time. The test evaluates the time it takes for the flame to extinguish after the ignition source is removed, whether dripping particles ignite a cotton swatch placed below, and the afterglow time. Materials are classified as V-0, V-1, or V-2, with V-0 being the highest rating for flame retardancy.[10]

Flame_Retardancy_Logic Material Polymer Material Composite Flame Retardant Polymer Composite Material->Composite Additive Flame Retardant Additive (TPPT or Standard) Additive->Composite Inhibition Inhibition of Combustion Additive->Inhibition Acts on Ignition Ignition Source Applied Composite->Ignition Combustion Combustion Process Ignition->Combustion Reduced_Flammability Reduced Flammability (Higher LOI, Better UL 94 Rating) Combustion->Reduced_Flammability Leads to Inhibition->Combustion Suppresses

Figure 3: Logical relationship of flame retardant action.

Conclusion

This compound demonstrates potential as a multi-functional additive. While its efficacy as an enzyme inhibitor requires further quantitative characterization, its utility as an anti-wear additive and flame retardant is supported by available data. This guide provides a foundational benchmark for future research and development involving TPPT. Further direct comparative studies with established standards under standardized conditions are warranted to fully elucidate its performance profile.

References

Safety Operating Guide

Proper Disposal of O,O,O-Triphenyl phosphorothioate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: O,O,O-Triphenyl phosphorothioate (TPPT), CAS Number 597-82-0, is an organophosphorus compound utilized in various industrial applications, including as a flame retardant and lubricant additive.[1][2] However, its significant environmental risks necessitate meticulous handling and disposal procedures. Recent assessments have proposed TPPT as a substance of very high concern (SVHC) under REACH regulations due to its classification as persistent, bioaccumulative, and toxic (PBT).[1] It is very toxic to aquatic life and can cause long-lasting adverse effects in the environment.[3][4][5][6]

This guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before handling this compound, it is crucial to be aware of the necessary safety precautions to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[7][8]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile rubber. Gloves must be inspected before use and comply with standards like EN 374.[3][7]

  • Body Protection: Wear suitable protective clothing to prevent skin contact. The type of body protection should be selected based on the concentration and amount of the substance being handled.[3][7]

  • Respiratory Protection: Handle in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, a full-face respirator may be required.[7]

Safe Handling and Storage:

  • Avoid contact with skin and eyes and inhalation of dust or vapors.[3][4][7]

  • Prohibit eating, drinking, and smoking in areas where the chemical is handled.[3][4]

  • Wash hands and face thoroughly after handling.[3][4]

  • Store waste in a designated, cool, dry, and well-ventilated area in properly labeled, sealed containers.[4]

First Aid Measures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[7]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[7]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Consult a physician.[5][7][8]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice.[5][7]

Step-by-Step Disposal Procedure

Disposal of this compound must be managed as hazardous waste in strict accordance with all applicable local, national, and international regulations.[3][4]

Step 1: Waste Classification

Classify all this compound waste as Hazardous Waste . Due to its properties, it is considered very toxic to aquatic life with long-lasting effects.[5][6] It must not be disposed of with regular laboratory or domestic refuse.[3][4]

Step 2: Waste Segregation and Collection

Collect waste containing this compound at the point of generation. This includes:

  • Unused or expired pure chemical.

  • Contaminated labware (e.g., pipette tips, gloves, weighing boats).

  • Solutions containing the compound.

  • Spill cleanup materials.

Segregate this waste stream from other chemical wastes to avoid incompatible reactions.[9]

Step 3: Container Selection and Labeling
  • Container: Use a chemically compatible, leak-proof container with a secure, screw-top lid.[9][10] Plastic containers are often preferred.[11] Do not fill the container completely; leave at least one inch of headroom to allow for expansion.[10]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," the approximate concentration and quantity, and the relevant hazard pictograms (e.g., environmental hazard).

Step 4: On-Site Accumulation

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[10][11]

  • Adhere to institutional and regulatory limits for the amount of waste stored (typically up to 55 gallons).[11][12]

  • Ensure containers are removed from the SAA within the mandated timeframe (e.g., within 3 days of becoming full, or within 12 months for partially filled containers under EPA Subpart K for academic labs).[10][11][12]

Step 5: Final Disposal Arrangement
  • Contact Professionals: Do not attempt to treat or dispose of the chemical yourself. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[11]

  • Prohibited Actions: It is strictly forbidden to discharge this compound into drains, sewer systems, or the environment.[5][7]

  • Recommended Method: The standard disposal method is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[7]

Step 6: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.[3][4]

  • Ensure adequate ventilation.[7]

  • Wearing appropriate PPE, prevent further spillage.[7]

  • Collect the spilled material mechanically (e.g., sweep up solid, absorb liquid with inert material). Avoid creating dust.[5][7]

  • Place the collected material into a labeled container for hazardous waste disposal.[5]

  • Clean the spill area thoroughly.

Quantitative Data Summary

The following table summarizes key data for this compound relevant to its safe handling and disposal.

ParameterData / InformationSource(s)
CAS Number 597-82-0[1][2][5]
Molecular Formula C18H15O3PS[2][5]
GHS Hazard Statements H410: Very toxic to aquatic life with long lasting effects. H361: Suspected of damaging fertility or the unborn child.[2][5][6]
Environmental Fate Persistent, Bioaccumulative, and Toxic (PBT).[1][4][1][4]
Bioconcentration Factor (BCF) >2000 (in fish)[1]
Disposal Recommendation Dispose of as hazardous waste via a licensed facility (e.g., industrial combustion plant).[3][5][7]
SAA Storage Limit (Volume) Up to 55 gallons of hazardous waste.[11][12]
SAA Storage Limit (Time) Up to 12 months (for academic labs under Subpart K, if not full).[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G gen Waste Generation (e.g., Unused TPPT, Contaminated Labware) classify Step 1: Classify Waste 'Hazardous Environmental Waste' gen->classify spill Spill Occurs gen->spill Potential Event collect Step 2: Collect & Segregate Waste (At Point of Generation) classify->collect container Step 3: Use Proper Container (Compatible, Sealed) collect->container label Step 4: Label Container ('Hazardous Waste', Chemical Name, Hazards) container->label store Step 5: Store in SAA (Satellite Accumulation Area) label->store contact Step 6: Contact EH&S (or Licensed Contractor) store->contact pickup Step 7: Arrange for Pickup & Professional Disposal contact->pickup disposal Final Disposal (Licensed Facility - Incineration) pickup->disposal spill_proc Execute Spill Management Protocol (PPE, Contain, Clean, Collect as Waste) spill->spill_proc Yes spill_proc->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling O,O,O-Triphenyl Phosphorothioate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal guidelines for handling O,O,O-Triphenyl phosphorothioate (CAS No. 597-82-0). Adherence to these procedures is critical to minimize risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[1][2]

Body PartRecommended ProtectionSpecification/Standard
Eyes/FaceSafety glasses with side-shields or gogglesConforming to EN 166 (EU) or NIOSH (US)[3][4]
SkinImpervious clothing, lab coatTo prevent skin contact[3][4]
HandsChemical-resistant gloves (e.g., nitrile rubber)Must comply with EU Directive 89/686/EEC and the standard EN 374[2][4]
RespiratoryParticulate filter device or full-face respiratorUse if dust is generated or if exposure limits are exceeded[1][4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following table outlines the necessary first aid procedures.[1]

Exposure RouteFirst Aid Procedure
InhalationMove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][4]
Skin ContactTake off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops.[4] Brush off loose particles from the skin and rinse with water/shower.[1]
Eye ContactRinse with pure water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1][4]
IngestionRinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][4]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Pre-Operational Checks:

  • Ensure the work area is well-ventilated, preferably using a chemical fume hood.[1][4]
  • Verify that an eyewash station and safety shower are readily accessible.[2]
  • Inspect all PPE for integrity before use.
  • Review the Safety Data Sheet (SDS) for any new information.
  • Keep spill containment materials readily available.

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above.
  • Avoid the formation of dust and aerosols.[4]
  • Use non-sparking tools to prevent ignition sources.[4]
  • Ground/bond container and receiving equipment to prevent static discharge.[1]
  • Weigh and handle the substance in a designated area, such as a chemical fume hood.
  • Keep the container tightly closed when not in use.[4]

3. Post-Handling Decontamination:

  • Wash hands thoroughly with soap and water after handling.[1]
  • Clean the work surface and any equipment used with an appropriate solvent.
  • Remove and properly store or dispose of PPE. Contaminated clothing should be laundered before reuse.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination. This substance is very toxic to aquatic life with long-lasting effects.[1]

Waste TypeDisposal Procedure
Unused ProductDispose of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] Do not allow the product to enter drains.[6]
Contaminated Materials (e.g., PPE, spill cleanup)Place in a suitable, labeled container for disposal as hazardous waste.[1]
Empty ContainersCompletely emptied packages can be recycled. Handle contaminated packages in the same way as the substance itself.[1] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill if permissible by local regulations.[4]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_area Prepare Ventilated Area prep_ppe->prep_area handle_weigh Weigh & Handle in Hood prep_area->handle_weigh handle_transfer Transfer Chemical handle_weigh->handle_transfer handle_close Keep Container Closed handle_transfer->handle_close post_decon Decontaminate Area & Equipment handle_close->post_decon post_wash Wash Hands post_decon->post_wash post_ppe Remove & Store/Dispose PPE post_wash->post_ppe disp_segregate Segregate Waste post_ppe->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_store Store for Licensed Disposal disp_label->disp_store

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.